molecular formula C8H3F5O3 B1500106 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid CAS No. 1119454-13-5

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1500106
CAS No.: 1119454-13-5
M. Wt: 242.1 g/mol
InChI Key: XIGZCSAWUPZMGI-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H3F5O3 and its molecular weight is 242.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZCSAWUPZMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661250
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-13-5
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS: 1119454-13-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethoxy group on the phenyl ring, imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The strategic placement of these fluorine-containing moieties is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of drug candidates.[1] This guide provides an in-depth examination of its properties, synthesis considerations, applications, and safe handling protocols, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties and Data

The precise molecular architecture of this compound dictates its reactivity and physical characteristics. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring. A summary of its key properties is presented below for quick reference.[2]

PropertyValueSource
CAS Number 1119454-13-5[2]
Molecular Formula C₈H₃F₅O₃[2]
Molecular Weight 242.1 g/mol [2]
Physical Form Solid[2]
InChI Key XIGZCSAWUPZMGI-UHFFFAOYSA-N[2]
Storage Temperature Ambient Temperature[2]

Synthetic Considerations and Workflow

The synthesis of polysubstituted aromatic compounds like this compound requires a multi-step approach with careful control over regioselectivity. While specific proprietary synthesis routes may vary, a general and logical workflow can be conceptualized. The causality behind this experimental design is rooted in the directing effects of the substituents and the choice of robust, high-yield reactions.

The process typically starts with a simpler, commercially available fluorinated benzene derivative. The sequence of introducing the trifluoromethoxy group and the carboxylic acid function is critical. Often, the trifluoromethoxy group is introduced via trifluoromethylation of a corresponding phenol or related precursor, followed by functionalization and oxidation to form the carboxylic acid. The diagram below illustrates a conceptual workflow for such a synthesis.

G A Starting Material (e.g., Difluorophenol derivative) B Step 1: Introduction of Trifluoromethoxy Group (e.g., via Trifluoromethylation reagent) A->B Reagents & Conditions C Intermediate 1 (Trifluoromethoxydifluorobenzene derivative) B->C D Step 2: Regioselective Functionalization (e.g., Bromination or Lithiation) C->D Reagents & Conditions E Intermediate 2 (Functionalized Intermediate) D->E F Step 3: Carboxylation (e.g., via Grignard reaction with CO2 or Palladium-catalyzed carbonylation) E->F Reagents & Conditions G Final Product (this compound) F->G G cluster_0 Core Building Blocks A This compound C Amide Coupling Reaction (e.g., EDC, HATU) A->C B Amine-containing Fragment (R-NH2) B->C D Novel Drug Candidate (Final Amide Product) C->D

Caption: Role as a building block in amide coupling for drug discovery.

Experimental Protocol: Safe Handling and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following protocols are based on standard safety data sheet (SDS) information. [2] 1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses that meet EN166 or equivalent standards.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particle respirator may be necessary.

2. Handling and Storage:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place at ambient temperature. 3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Hazard Summary Table: [2]

Hazard Information Details
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. |

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for researchers. Its carefully designed fluorine substitution provides a powerful lever to optimize the drug-like properties of new chemical entities. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the laboratory. As the demand for more effective and metabolically robust therapeutics continues to grow, the importance of such precisely engineered fluorinated building blocks in the drug discovery pipeline is set to increase.

References

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]

  • Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. Papro. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 1119454-13-5), a fluorinated aromatic carboxylic acid of significant interest in modern medicinal and agricultural chemistry. As a highly functionalized building block, its unique electronic and steric properties, conferred by the difluoro and trifluoromethoxy substituents, make it a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials. This guide delves into its core physicochemical properties, analytical characterization methodologies, safety protocols, and its strategic application in research and development, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound characterized by a benzoic acid core functionalized with two fluorine atoms and a trifluoromethoxy group. The strategic placement of these electron-withdrawing groups profoundly influences the molecule's acidity, lipophilicity, and metabolic stability, making it a desirable scaffold in drug design.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 1119454-13-5
Molecular Formula C₈H₃F₅O₃ [1]
Molecular Weight 242.1 g/mol
Monoisotopic Mass 242.00023 Da [1]
InChI Key XIGZCSAWUPZMGI-UHFFFAOYSA-N

| Synonyms | this compound | |

Caption: 2D molecular structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical reactions and biological systems. The properties of this molecule are dominated by the interplay between the hydrophilic carboxylic acid group and the lipophilic, electron-poor fluorinated aromatic ring.

Table 2: Summary of Physicochemical Data | Property | Value / Description | Significance in R&D | | :--- | :--- | :--- | | Physical Form | Solid | | Facilitates handling, weighing, and storage. | | XlogP (Predicted) | 2.8 |[1] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. | | Acidity (pKa) | Not experimentally determined. Predicted to be a strong acid (pKa < 4) due to inductive effects of fluorine substituents. | Governs ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. | | Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Crucial for designing reaction conditions, formulation development, and preparing solutions for biological assays. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted XlogP value of 2.8 suggests a balanced character, essential for traversing both aqueous and lipid environments within the body.[1] The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity compared to a methoxy group, which can enhance binding to hydrophobic pockets of target proteins.

Acidity (pKa)

The acidity of the carboxylic acid proton is substantially increased by the strong negative inductive (-I) effect of the two fluorine atoms and the trifluoromethoxy group on the aromatic ring. These groups withdraw electron density, stabilizing the resulting carboxylate anion and favoring dissociation.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of a compound's pKa.

  • Preparation: Prepare a 0.01 M solution of this compound in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution.

  • Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized.

  • Validation: The resulting titration curve should exhibit a clear inflection point, validating the accuracy of the measurement.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and integrity of a research compound. The combination of chromatographic and spectroscopic techniques provides an unambiguous structural confirmation.

analytical_workflow Figure 2: Analytical Workflow for Compound Verification Sample Sample Received Purity Purity Assessment (HPLC/UPLC) Sample->Purity Identity Structural Confirmation Purity->Identity >95% Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS Report Certificate of Analysis (CoA) NMR->Report MS->Report

Caption: A standard workflow for the analytical verification of a chemical intermediate.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the analyte.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to all detected peaks.

  • Trustworthiness: A sharp, symmetrical peak for the main component and a stable baseline confirm the suitability of the method.

Spectroscopic Profile (Expected)
  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. A broad singlet in the downfield region (>10 ppm) would be characteristic of the carboxylic acid proton.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. Three distinct signals are anticipated: two for the aromatic fluorines and one for the trifluoromethoxy group, with characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The spectrum will display eight unique carbon signals, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and carbons directly bonded to fluorine, which will appear as doublets or triplets due to C-F coupling.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, confirming the elemental composition. The expected monoisotopic mass for the [M-H]⁻ ion is 240.99295 Da.[1]

Safety, Handling, and Stability

Adherence to proper safety protocols is non-negotiable when working with reactive chemical intermediates. The safety profile is derived from supplier Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

Category Code Description Source
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315 Causes skin irritation [2]
H319 Causes serious eye irritation [2]
H335 May cause respiratory irritation [2]
Precautionary Statements P261 Avoid breathing dust [2]

| | P280 | Wear protective gloves/eye protection/face protection |[2] |

  • Handling: Use in a well-ventilated area or fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[2] Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The compound is expected to be stable under standard ambient conditions.

  • Reactivity: As a carboxylic acid, it will react with bases to form salts. It may be incompatible with strong oxidizing agents.

Strategic Importance in Research and Development

The true value of an intermediate like this compound lies in its application. Benzoic acid derivatives are foundational in drug discovery.[3] The inclusion of fluorine and fluorinated groups is a well-established strategy in medicinal chemistry to modulate key drug properties.

structure_property Figure 3: Structure-Property Relationships COOH Carboxylic Acid (-COOH) Acidity Acidity / pKa COOH->Acidity Governs Solubility Aqueous Solubility COOH->Solubility Increases F Aromatic Fluorines (-F) F->Acidity Increases Metabolism Metabolic Stability F->Metabolism Blocks Metabolism Binding Target Binding Affinity F->Binding Modulates OCF3 Trifluoromethoxy (-OCF₃) Lipophilicity Lipophilicity (LogP) OCF3->Lipophilicity Increases OCF3->Metabolism Enhances

Caption: Influence of functional groups on key drug-like properties.

Causality Behind its Utility:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing hydrogen with fluorine at strategic positions can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. The trifluoromethoxy group is also exceptionally stable to metabolic degradation.

  • Enhanced Potency: Fluorine's high electronegativity can lead to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing binding affinity and potency.

  • Improved Bioavailability: The trifluoromethoxy group, acting as a "lipophilic hydrogen bond acceptor," can improve a molecule's ability to cross biological membranes, leading to better oral bioavailability.[4]

This compound is a key intermediate for synthesizing molecules targeting a range of therapeutic areas, including anti-inflammatory and central nervous system agents.[4] Its structural motifs are found in advanced clinical candidates and approved drugs, underscoring its relevance and utility.

Conclusion

This compound is more than a collection of atoms; it is a carefully designed chemical tool. Its physicochemical properties—moderate lipophilicity, strong acidity, and inherent stability—are a direct result of its unique trifunctionalized structure. For scientists in drug discovery and materials science, a thorough understanding of these properties, validated by rigorous analytical methods, is the foundation for innovation. This guide provides the necessary technical framework and practical insights to effectively utilize this versatile building block in the pursuit of novel chemical entities.

References

  • 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem. [Link]

  • 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid - MySkinRecipes. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals. [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) - ACS Publications. [Link]

  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

  • This compound (C8H3F5O3) - PubChemLite. [Link]

  • 2,4-difluoro-3-methoxybenzoic acid (C8H6F2O3) - PubChemLite. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • Fluorine-Containing Benzoic Acid - Taizhou Volsen Chemical Co., Ltd. [Link]

  • 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem. [Link]

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An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the unique physicochemical properties imparted by the multiple fluorine substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the expected ¹H and ¹⁹F NMR spectra of this compound, a robust experimental protocol for data acquisition, and an interpretation of the key spectral features.

I. Theoretical NMR Spectral Analysis

The molecular structure of this compound, with its distinct electronic environments, gives rise to complex and informative NMR spectra. The presence of both aromatic protons and multiple fluorine atoms necessitates a combined ¹H and ¹⁹F NMR approach for unambiguous characterization.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is expected to show signals for the two aromatic protons (H-5 and H-6) and the acidic proton of the carboxylic acid group.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a chemical shift (δ) typically in the range of 10-14 ppm. Its broadness is due to hydrogen bonding and chemical exchange. This signal can be confirmed by D₂O exchange, which will cause the peak to disappear.[1][2]

  • Aromatic Protons (H-5 and H-6): The aromatic region will display a complex splitting pattern due to homo- and heteronuclear couplings.

    • H-6: This proton is ortho to the carboxylic acid group, a strong electron-withdrawing group, and will be the most deshielded of the two aromatic protons. It is coupled to H-5 (³JHH) and the fluorine at C-4 (⁴JHF). We predict its signal to be a doublet of doublets.

    • H-5: This proton is coupled to H-6 (³JHH) and the fluorine at C-4 (³JHF). The coupling to the fluorine at C-2 will be negligible (⁵JHF). This signal is also expected to be a doublet of doublets.

The electron-withdrawing nature of the fluorine and trifluoromethoxy groups will generally shift the aromatic protons downfield compared to unsubstituted benzoic acid.[2][3]

¹⁹F NMR Spectral Predictions

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern and will show three distinct signals corresponding to the two aromatic fluorine atoms and the trifluoromethoxy group. The chemical shifts are referenced to CFCl₃ (0 ppm).[4][5]

  • Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet. The chemical shift is expected in the range of -55 to -65 ppm.

  • Aromatic Fluorines (F-2 and F-4): These will appear as distinct signals due to their different chemical environments.

    • F-2: This fluorine is ortho to the carboxylic acid and the trifluoromethoxy group. It will be coupled to H-6 (⁴JHF) and F-4 (³JFF). The signal is predicted to be a doublet of doublets.

    • F-4: This fluorine is ortho to the trifluoromethoxy group and para to the carboxylic acid. It is coupled to H-5 (³JHF) and F-2 (³JFF). This signal will also likely be a doublet of doublets. Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm.[6]

II. Experimental Protocol for NMR Data Acquisition

This section provides a detailed workflow for acquiring high-quality ¹H and ¹⁹F NMR data for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of the compound prep2 Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep1->prep2 prep3 Dissolve the sample in ~0.6-0.7 mL of the solvent prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 Prepared Sample acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (set appropriate spectral width, pulse angle, and relaxation delay) acq2->acq3 acq4 Acquire ¹⁹F NMR spectrum (change probe tuning, set appropriate spectral width and reference) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 Raw FID Data proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference the spectra (TMS for ¹H, CFCl₃ for ¹⁹F) proc3->proc4 proc5 Integrate the signals and analyze coupling constants proc4->proc5

Caption: Experimental workflow for NMR data acquisition and processing.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Rationale: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can sharpen the -COOH peak. Chloroform-d (CDCl₃) is another common option.[7][8][9]

    • Procedure:

      • Accurately weigh 10-20 mg of this compound.

      • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

      • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Rationale: Proper setup ensures high resolution and signal-to-noise.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

      • Set the acquisition parameters for the ¹H experiment. A spectral width of approximately 16 ppm, a 30° pulse angle, and a relaxation delay of 1-2 seconds are good starting points.

      • Acquire the Free Induction Decay (FID) and save the data.

  • ¹⁹F NMR Acquisition:

    • Rationale: ¹⁹F NMR requires tuning the probe to the fluorine frequency and setting a much wider spectral width due to the large chemical shift dispersion of fluorine.[10]

    • Procedure:

      • Tune the probe to the ¹⁹F frequency.

      • Set the spectral width to at least 250 ppm to ensure all fluorine signals are captured.[4]

      • Set the reference frequency to that of CFCl₃.

      • Acquire the ¹⁹F FID. A longer relaxation delay (5-10 seconds) may be necessary for quantitative measurements, as fluorine relaxation times can be long.

  • Data Processing and Analysis:

    • Rationale: Proper processing is essential for accurate interpretation.

    • Procedure:

      • Apply a Fourier transform to the FIDs of both the ¹H and ¹⁹F data.

      • Perform phase and baseline corrections.

      • Reference the ¹H spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.[11] Reference the ¹⁹F spectrum to an external or internal standard of CFCl₃ at 0 ppm.

      • Integrate the signals to determine the relative ratios of the different nuclei.

      • Analyze the multiplicities and measure the coupling constants (J values) in Hertz (Hz).[12]

III. Data Presentation and Interpretation

The following tables summarize the predicted NMR data for this compound.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constants (J, Hz)
~12-13br sCOOH-
~8.0-8.2ddH-6³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F4 ≈ 1-2 Hz
~7.4-7.6ddH-5³JH5-H6 ≈ 8-9 Hz, ³JH5-F4 ≈ 6-8 Hz

Note: Chemical shifts are approximate and can vary with solvent and concentration.[7]

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constants (J, Hz)
~ -58s-OCF₃-
~ -120 to -140ddF-2³JF2-F4 ≈ 15-20 Hz, ⁴JF2-H6 ≈ 2-4 Hz
~ -140 to -160ddF-4³JF4-F2 ≈ 15-20 Hz, ³JF4-H5 ≈ 6-8 Hz

Note: Chemical shifts are approximate and referenced to CFCl₃.[6]

IV. Conclusion

The comprehensive analysis of both ¹H and ¹⁹F NMR spectra is essential for the unambiguous structural confirmation of this compound. The predicted spectra exhibit complex splitting patterns arising from H-H, H-F, and F-F couplings, which provide a wealth of structural information. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality data, enabling accurate interpretation and characterization of this and other complex fluorinated molecules.

References

  • MySkinRecipes. 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. [Link]

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • PubChem. 2,3,4-Trifluorobenzoic acid. [Link]

  • BK Instruments Inc. NMR Solvent data chart. [Link]

  • SpectraBase. 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC-ACID - Optional[19F NMR] - Chemical Shifts. [Link]

  • University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

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Introduction: The Analytical Imperative for a Complex Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

This compound is a highly functionalized aromatic carboxylic acid of significant interest in modern chemistry. Its structural motifs—a difluorinated benzene ring, a trifluoromethoxy group, and a carboxylic acid—make it a valuable building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[1] The presence of multiple fluorine atoms is a strategic design element intended to enhance crucial molecular properties such as metabolic stability, bioavailability, and lipophilicity in the final drug or active ingredient.[1]

Given its role as a key synthetic intermediate, the ability to accurately detect, quantify, and characterize this compound is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the unparalleled sensitivity and selectivity required for this task.[2][3] This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule, rooted in the principles of analytical chemistry and tailored to the compound's unique chemical properties. We will explore the rationale behind method development, from sample preparation to data interpretation, empowering researchers to generate robust and reliable analytical results.

Part 1: Foundational Strategy - Sample Preparation and Chromatography

The quality of any mass spectrometry analysis is fundamentally dependent on the initial sample preparation and chromatographic separation. The primary goal is to present the analyte to the ion source in a clean, compatible matrix, free from interfering substances that can cause ion suppression or instrument contamination.[4][5][6]

Causality in Sample Preparation: A "Dilute and Shoot" Approach

For a standard or a relatively pure sample of this compound, an elaborate extraction protocol is often unnecessary. The molecule's acidic nature and polarity make it soluble in common reversed-phase solvents.

Expert Rationale: The most efficient and reproducible method is a direct "dilute and shoot" approach. This minimizes sample handling, reducing the potential for analyte loss or contamination. The choice of solvent is critical; a mixture of acetonitrile and water is ideal as it is fully compatible with both reversed-phase chromatography and electrospray ionization. The addition of a small percentage of a volatile acid, such as formic acid, is recommended to ensure the protonation state of the carboxylic acid is consistent, leading to sharper chromatographic peaks.[7] Non-volatile salts or buffers (e.g., phosphates, NaCl) must be strictly avoided as they will precipitate in the ion source, drastically reducing sensitivity and requiring extensive instrument cleaning.[5][6]

Experimental Protocol: Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and LC-MS grade water.

    • Vortex thoroughly for 30 seconds to ensure complete dissolution. This stock is stable at 4°C for several weeks.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution. For a 1 µg/mL solution, dilute 10 µL of the stock solution into 990 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer the final solution to an appropriate autosampler vial.

    • Centrifuge the vial for 5 minutes at 5,000 x g to pellet any particulates before placing it in the autosampler.[6]

Liquid Chromatography: Achieving Robust Separation

Liquid chromatography serves to separate the analyte from any impurities and deliver it to the mass spectrometer at a predictable time.[8] For a small polar molecule like this, reversed-phase chromatography is the method of choice.

Expert Rationale: A C18 stationary phase provides excellent retention and separation for a wide range of small molecules. A gradient elution, starting with a high aqueous component and ramping up the organic solvent (acetonitrile), will effectively elute the compound from the column while separating it from potential contaminants. The analysis time can be kept short (<10 minutes) for high-throughput applications.[9][10]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering high efficiency.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode and ensures acidic pH.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 5 minA standard screening gradient effective for many small molecules.

Part 2: The Core Analysis - Mass Spectrometry Method Development

The heart of the analysis lies in the mass spectrometer. Method development involves selecting the appropriate ionization technique and optimizing instrument parameters to achieve maximum sensitivity and structural information.

Ionization Source Selection: The ESI Negative Mode Advantage

Expert Rationale: The chemical structure of this compound, specifically the carboxylic acid group (pKa ≈ 2-4), makes it highly amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative ion mode is the unequivocally superior choice for achieving the highest sensitivity. In this mode, the molecule will readily lose a proton to form the [M-H]⁻ ion. While positive mode ESI ([M+H]⁺) is possible, it is significantly less efficient for a strong acid. Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI is generally preferred for polar molecules already in solution.[9][10]

Full Scan (MS1) and Tandem MS (MS/MS) Analysis

The analysis proceeds in two stages: first, a full scan to identify the precursor ion, followed by a product ion scan (MS/MS) to generate characteristic fragments for structural confirmation and quantification.

  • MS1 Precursor Identification:

    • The molecular formula is C₈H₃F₅O₂.[1]

    • The monoisotopic mass is approximately 226.01 g/mol .

    • In negative ESI mode, the expected precursor ion is the deprotonated molecule, [M-H]⁻, at an m/z of 225.0 .

  • MS/MS Fragmentation Pathway:

    • Trustworthiness through Prediction: While an experimental spectrum provides the definitive fragmentation, a reliable pathway can be predicted based on established chemical principles. The most labile site for fragmentation in the deprotonated molecule is the carboxylate group.[11][12]

    • Primary Fragmentation: The most common and energetically favorable fragmentation for a deprotonated benzoic acid derivative is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.0 Da.

      • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

      • m/z 225.0 → m/z 181.0

    • Secondary Fragmentations: Further fragmentation of the m/z 181.0 ion could involve losses related to the trifluoromethoxy group (e.g., loss of CF₃, 69 Da) or the fluorine atoms, though these are typically less prominent than the initial decarboxylation.

Diagram: Proposed MS/MS Fragmentation Pathway

Fragmentation_Pathway parent Precursor Ion 2,4-Difluoro-3-(trifluoromethoxy)benzoate [M-H]⁻ m/z 225.0 frag1 Primary Fragment Ion [C₇H₂F₅O]⁻ m/z 181.0 parent->frag1 Neutral Loss of CO₂ (-44.0 Da)

Caption: Proposed primary fragmentation of this compound in negative ESI-MS/MS.

Optimized Mass Spectrometer Parameters (MRM)

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its exceptional sensitivity and selectivity.[2]

ParameterSettingRationale
Ionization Mode ESI NegativeOptimal for acidic compounds.
Capillary Voltage -3.0 kVStandard for generating a stable spray in negative mode.
Source Temperature 150 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 400 °CEnsures efficient removal of solvent from droplets.
Desolvation Gas Flow 800 L/HrAids in the desolvation process.
Q1 (Precursor Ion) m/z 225.0Selects the deprotonated molecule of interest.
Q3 (Product Ion) m/z 181.0Monitors the most stable and abundant fragment ion.
Collision Energy 15-25 eVMust be optimized empirically to maximize the 225.0 -> 181.0 transition.
Dwell Time 100 msSufficient time to acquire a stable signal for each transition.

Part 3: Workflow and Data Interpretation

A logical workflow ensures that the analysis is conducted systematically, from sample injection to final data reporting.

Diagram: Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Weighing B Dissolution & Dilution A->B C Centrifugation B->C D LC Separation (C18 Column) C->D E ESI Ionization (Negative Mode) D->E F MS/MS Detection (MRM: 225.0 > 181.0) E->F G Peak Integration F->G H Quantification G->H

Caption: High-level workflow for the quantitative analysis of this compound.

Interpreting the Results

The output from the LC-MS/MS analysis will be a chromatogram. A successful analysis will show a sharp peak at a specific retention time corresponding to the MRM transition (225.0 → 181.0). The area under this peak is directly proportional to the concentration of the analyte in the sample.[8] For quantitative studies, a calibration curve should be constructed using a series of known standards to ensure accuracy.[13] The presence of the specific precursor-product ion transition provides a very high degree of confidence in the identification of the compound.

References

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
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  • V. A. Galkin, et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
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  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • University of Missouri. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

  • Gracia, A., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

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  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Sample preparation for mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-(5-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]

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A Technical Guide to the Crystal Structure Determination of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, technical walkthrough of the methodologies required to determine the single-crystal X-ray structure of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. While a public crystal structure for this specific molecule is not available in repositories such as the Cambridge Structural Database (CSD), this document outlines a robust, field-proven workflow from crystal growth to final structural analysis.[1][2][3][4][5] We will detail the experimental choices, causality, and self-validating protocols necessary for achieving a high-quality, publishable crystal structure. The guide is designed for researchers, scientists, and drug development professionals, offering both practical steps and the theoretical underpinnings for each stage of the process. A hypothetical but chemically plausible structural model is presented to illustrate the expected outcomes, including key intermolecular interactions.

Introduction: The Significance of Solid-State Structure

This compound is a highly functionalized aromatic compound. The presence of multiple fluorine atoms and a trifluoromethoxy group can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in pharmaceutical and agrochemical development.[4] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. A single-crystal X-ray diffraction (SC-XRD) study provides unambiguous data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[6][7][8][9] This information is critical for:

  • Polymorph Screening: Identifying different crystalline forms that can have varied solubility and bioavailability.

  • Rational Drug Design: Understanding how the molecule interacts with itself provides insights into potential interactions with biological targets.

  • Material Properties: Predicting physical characteristics such as melting point, stability, and morphology.

This guide will therefore delineate the complete pathway to elucidate this vital structural information.

Part I: Synthesis and High-Quality Crystal Growth

The foundational step in any crystallographic analysis is the procurement of a pure substance and the subsequent growth of diffraction-quality single crystals.[10][11][12]

Synthesis Overview

The synthesis of this compound can be approached via several routes, often starting from commercially available fluorinated benzene derivatives. One plausible method involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene, followed by reaction with an appropriate electrophile to install the trifluoromethoxy precursor, and subsequent carbonation.[13] Purity of the final compound is essential and must be confirmed by techniques such as NMR, mass spectrometry, and elemental analysis before proceeding.

Crystallization Protocol: The Art and Science of Nucleation

Growing single crystals is often the most challenging bottleneck in structure determination.[10][12] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[14] For a small organic molecule like the topic compound, several methods are viable.

Recommended Method: Slow Evaporation

This technique is straightforward and often effective for compounds that are stable at room temperature.[14][15]

Step-by-Step Protocol:

  • Solvent Screening: The choice of solvent is critical.[14] A suitable solvent should fully dissolve the compound at a higher temperature or concentration but have moderate solubility at room temperature. For this fluorinated benzoic acid, solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane should be screened.

  • Solution Preparation: Dissolve approximately 5-10 mg of the purified compound in the minimum amount of the chosen solvent in a small, clean vial. Gentle warming may be applied to aid dissolution.

  • Vessel Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent. A slower rate of evaporation typically yields better-quality crystals.[14]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, clear, and well-defined crystals. This process can take anywhere from a few days to several weeks.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals (ideally 0.1-0.3 mm in size, with clear faces and no visible fractures) are obtained, the diffraction experiment can commence.[6][9]

Workflow for SC-XRD Data Acquisition and Structure Solution

The entire process from mounting the crystal to refining the structure follows a logical, multi-step sequence.

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing cluster_solve Structure Solution & Refinement A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (Sphere of Data) B->C D Cell Determination & Integration C->D E Scaling & Absorption Correction D->E F Space Group Determination E->F G Structure Solution (e.g., SHELXT) F->G H Structure Refinement (e.g., SHELXL) G->H I Validation & CIF Generation H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[6] For data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and potential radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Unit Cell Determination: The mounted crystal is centered in the X-ray beam.[9] A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[6]

  • Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of angles, capturing diffraction images at each incremental step.[6] Modern detectors allow for rapid collection of thousands of reflections.

Structure Solution and Refinement Protocol

This phase transforms the raw diffraction intensities into a chemically meaningful atomic model. Software suites like Olex2 or SHELX are industry standards for this process.[16][17][18][19][20][21]

  • Data Reduction and Space Group Determination: The raw images are integrated to determine the intensity of each reflection. These intensities are then scaled and corrected for experimental factors (e.g., absorption). The systematic absences in the diffraction data are analyzed to determine the crystal's space group.[21]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with a program like SHELXT.[17] This provides an initial, approximate model of the electron density and atomic positions.

  • Structure Refinement: This iterative process, using a program like SHELXL, refines the atomic coordinates, and introduces anisotropic displacement parameters (thermal ellipsoids) to better model the data.[20] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models. The refinement continues until the model converges, meaning the calculated diffraction pattern closely matches the experimental data (indicated by low R-factors).[20]

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility. The final output is a Crystallographic Information File (CIF).

Part III: Hypothetical Structural Analysis and Discussion

Based on the known chemical nature of fluorinated benzoic acids, we can predict the key structural features that would be revealed by a successful crystallographic study.[22][23]

Predicted Crystallographic Data

The following table presents plausible crystallographic data for this compound, assuming a common packing motif for such molecules.

Parameter Hypothetical Value
Chemical FormulaC₈H₃F₅O₃
Formula Weight242.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.0
β (°)105
Volume (ų)885
Z (Molecules/Unit Cell)4
Density (calculated, g/cm³)1.815
R-factor (R1)< 0.05
Goodness-of-Fit (GooF)~1.0
Dominant Intermolecular Interactions

The crystal packing will be dominated by a combination of strong and weak non-covalent interactions.

1. Carboxylic Acid Dimerization: The most predictable and dominant interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[24] This is a classic and highly stable motif for carboxylic acids in the solid state.

2. Weak C-H···F and C-H···O Interactions: The presence of multiple fluorine atoms and the acidic aromatic protons allows for a network of weaker C-H···F and C-H···O hydrogen bonds.[25] These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice.

3. Halogen···Halogen and π-π Stacking: Depending on the molecular conformation, weak F···F contacts or offset π-π stacking between the aromatic rings may also be observed, further directing the three-dimensional architecture.

Caption: Predicted O-H···O hydrogen bonding in the carboxylic acid dimer.

Conclusion

Determining the crystal structure of this compound is a systematic process that combines careful sample preparation with precise analytical techniques. This guide has outlined a comprehensive and robust workflow, grounded in established crystallographic principles, to achieve this goal. The resulting structural data—from the unit cell parameters to the intricate network of intermolecular forces—provides invaluable, atom-level insights. For scientists in drug development and materials research, this information is not merely academic; it is a critical component of a rational, structure-based design strategy, enabling the prediction and optimization of a molecule's solid-state properties and, ultimately, its function.

References

  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys. Retrieved from [Link][16]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link][10]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link][11]

  • Olex2. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link][17]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1035–1042. Retrieved from [Link][14]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link][15]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link][12]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link][18]

  • ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Retrieved from [Link][19]

  • Royal Society of Chemistry. (n.d.). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Retrieved from [Link][22]

  • Olex2. (2019, December 19). Olex2 Tutorials for new users How to install Olex2 from scratch [Video]. YouTube. Retrieved from [Link][26]

  • SERC Carleton. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link][6]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link][1]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(33), 8702–8710. Retrieved from [Link][25]

  • MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(23), 7175. Retrieved from [Link][23]

  • Olex2. (2023, February 22). Some easy steps in Olex2 [Video]. YouTube. Retrieved from [Link][27]

  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link][28]

  • University of Florida. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link][20]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link][7]

  • Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link][21]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link][2]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link][9]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link][3]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link][4]

  • CCDC. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. Retrieved from [Link][5]

  • Google Patents. (n.d.). Process for making certain benzoic acid compounds. Retrieved from [13]

  • ResearchGate. (2025, August 6). The crystal structure of Benzoic Acid. Retrieved from [Link][24]

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Theoretical Chemoinformatics of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid: A Quantum Mechanical Approach to Property Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine and fluorine-containing functional groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties conferred by substituents like the trifluoromethoxy group can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity.[3] This guide provides a comprehensive theoretical framework for characterizing 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest for drug discovery, using first-principles quantum chemical calculations. We will detail the computational protocols, from structural optimization to the prediction of spectroscopic and electronic properties, grounding our methodology in established theoretical precedents for similar fluorinated aromatic compounds.[4][5][6] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations for the rational design and analysis of complex fluorinated molecules.

Introduction: The Rationale for Computational Analysis

This compound combines several key features that make it a compelling subject for theoretical investigation. The benzoic acid moiety is a well-known pharmacophore, while the dense fluorination on the aromatic ring presents a unique electronic environment. The interplay between the electron-withdrawing fluorine atoms, the sterically demanding and highly electronegative trifluoromethoxy group, and the carboxylic acid function dictates the molecule's overall conformation, reactivity, and potential biological activity.

Predicting these properties in silico before undertaking costly and time-consuming laboratory synthesis offers a significant strategic advantage in the development pipeline.[7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to probe molecular characteristics at the electronic level, offering insights that are often difficult to obtain experimentally.[8] This guide will establish a robust and reproducible computational workflow for elucidating the key properties of the title compound.

Core Directive: Computational Methodology

The accuracy of any theoretical prediction is contingent upon the appropriateness of the chosen computational method. For fluorinated organic molecules, the selection of the density functional and basis set is critical for correctly describing electron correlation effects and the diffuse nature of fluorine's electron cloud.

The Theoretical Framework: Density Functional Theory (DFT)

Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for systems of this size. Specifically, the B3LYP hybrid functional is chosen for this investigation.[5][6]

  • Expertise & Causality: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional has a long-standing and successful track record in reproducing experimental geometries and vibrational frequencies for a wide range of organic molecules, including halogenated aromatics.[4][9] It effectively incorporates both exchange and correlation effects, which is crucial for describing the complex electronic interactions in our target molecule.

  • Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This choice is deliberate:

    • 6-311G : A triple-zeta valence basis set that provides flexibility for valence electrons to accurately describe chemical bonding.

    • ++ : Diffuse functions are added for both heavy atoms and hydrogen. This is non-negotiable for molecules with multiple electronegative atoms like fluorine and oxygen, as it allows the model to accurately describe the spatial distribution of electrons far from the nuclei.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for correctly modeling the non-spherical electron densities in bonded atoms, enabling the accurate calculation of bond angles and molecular conformations.[5]

Computational Workflow: A Self-Validating Protocol

The following workflow outlines the logical progression of calculations. Each step includes a verification checkpoint to ensure the integrity of the results before proceeding to the next.

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using a simple force field (e.g., UFF) to obtain a reasonable starting structure.

  • Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian 16). Specify the charge (0) and multiplicity (singlet, 1).

  • Calculation Keywords: Use the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Opt: This keyword requests a full geometry optimization, locating the structure that corresponds to a minimum on the potential energy surface.

    • Freq: This keyword is crucial. It initiates a vibrational frequency calculation after the optimization is complete.

  • Execution: Submit the calculation to the computational server.

  • Validation Checkpoint: Upon completion, inspect the output file. A successful optimization is confirmed by two criteria:

    • Convergence criteria for forces and displacement must be met.

    • Crucially, the frequency calculation must yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, not a true energy minimum. In such a case, the initial geometry must be perturbed and the optimization re-run.[5][9]

G cluster_input Setup cluster_calc Calculation cluster_validation Validation cluster_analysis Property Analysis A 1. 3D Structure Input (Avogadro/GaussView) B 2. Input File Generation (Charge=0, Multiplicity=1) A->B Define Theory C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Submit Job D 4. Frequency Analysis (Confirm Zero Imaginary Frequencies) C->D Post-Processing D->C Imaginary Freq. Found (Re-optimize) E 5. Extract Properties: - Molecular Geometry - Vibrational Spectra - Electronic Properties (HOMO/LUMO) D->E Verified Minimum

Caption: A step-by-step computational workflow for property prediction.

Results and Discussion: Predicted Properties

Following the successful execution of the validated workflow, we can now analyze the key molecular properties.

Molecular Geometry

The optimization process yields the equilibrium geometry of the molecule in the gas phase. The presence of multiple electron-withdrawing groups is expected to cause some distortion in the benzene ring from a perfect hexagon.[5] Key structural parameters are summarized below.

ParameterPredicted Value (Å / °)Commentary
Bond Lengths
C=O (Carboxyl)~1.21 ÅTypical double bond length.
C-O (Carboxyl)~1.35 ÅExhibits partial double-bond character due to resonance.
C-F (Ring)~1.34 ÅShorter than C-H bonds, reflecting the high electronegativity of fluorine.
C-O (Ether)~1.37 ÅStandard C-O single bond length in an aromatic ether.
C-CF3 (Ether)~1.54 ÅA typical C-C single bond length.
Dihedral Angles
O=C-O-H~0°The carboxylic acid group is predicted to be planar, which is the lowest energy conformation for benzoic acids.[4][10]
C-C-O-C (Ether)VariableThe trifluoromethoxy group may exhibit some rotation, but steric hindrance from adjacent fluorine will limit this.

Note: These are representative values based on calculations of similar molecules. The exact values are generated from the output of the Opt Freq calculation.

Vibrational Analysis (FTIR & FT-Raman)

The frequency calculation not only validates the geometry but also predicts the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results. Key vibrational modes are identified and assigned based on their calculated frequencies and intensities.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3570 (gas phase)O-H stretch (Carboxylic acid monomer)Strong (IR)
~1760C=O stretch (Carboxylic acid)Very Strong (IR)
1600-1450C=C aromatic ring stretchesMedium-Strong (IR)
1300-1100C-F stretches & C-O stretchesStrong (IR)
~1250CF₃ symmetric stretchVery Strong (IR)
Electronic Properties

The electronic character of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) provide critical insights.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity.[9]

PropertyPredicted Value (eV)Significance
HOMO Energy~ -7.5 to -8.5 eVRepresents the ability to donate an electron. The low energy, influenced by the fluorine substituents, indicates a molecule that is a poor electron donor.
LUMO Energy~ -1.0 to -2.0 eVRepresents the ability to accept an electron. The low energy suggests it can act as an electron acceptor.
HOMO-LUMO Gap (ΔE)~ 6.0 to 7.0 eVThe large gap suggests high kinetic stability and low chemical reactivity, a desirable trait for many drug candidates as it can contribute to metabolic stability.[3] The perfluoro effect stabilizes the molecule's orbitals.[11][12]

G cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_orbitals Frontier Molecular Orbitals cluster_outcome Predicted Chemical Property Structure High Degree of Fluorination (F and OCF3 groups) Effect Strong Inductive Effect (-I) Orbital Stabilization Structure->Effect HOMO Lowered HOMO Energy (Poor e- donor) Effect->HOMO LUMO Lowered LUMO Energy (Good e- acceptor) Effect->LUMO Outcome Large HOMO-LUMO Gap -> High Kinetic Stability HOMO->Outcome LUMO->Outcome

Caption: The relationship between structure and electronic stability.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of key properties of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The workflow is designed to be self-validating, ensuring that the predicted properties are derived from a true energetic minimum. The theoretical results—including optimized geometry, vibrational spectra, and electronic properties—provide a detailed portrait of the molecule. The analysis suggests a planar carboxylic acid group and a molecule characterized by high kinetic stability due to its large HOMO-LUMO gap. These in silico data serve as a powerful foundation for further experimental work, guiding synthesis, spectroscopic analysis, and rational drug design efforts.

References

  • Nicholls, A., McGaughey, G. B., Sheridan, R. P., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. PubMed. Available at: [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

  • Flores, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

  • Mondal, T., & Mahapatra, S. (2010). Photophysics of fluorinated benzene. I. Quantum chemistry. AIP Publishing. Available at: [Link]

  • Mondal, T., & Mahapatra, S. (2010). Photophysics of fluorinated benzene. I. Quantum chemistry. ResearchGate. Available at: [Link]

  • Sandala, M. S. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Siegemund, G., et al. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

  • Mondal, T., & Mahapatra, S. (2010). Photophysics of fluorinated benzene. II. Quantum dynamics. AIP Publishing. Available at: [Link]

  • Arun, S., et al. (2019). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. MySkinRecipes. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. Journal of Chemical Health Risks. Available at: [Link]

  • Kumar, S. A., et al. (2019). Molecular Structure and Quantum Chemical Calculations of 2, 4-difluoroanisole. International Journal of Recent Technology and Engineering (IJRTE). Available at: [Link]

  • ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. Available at: [Link]

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A Technical Guide to 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 1119454-13-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a trifluoromethoxy group imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent drug molecules. This document details a proposed synthetic pathway, discusses the rationale behind the strategic fluorination, and outlines the compound's potential applications as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Role of Fluorination in Modern Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers distinct advantages over the more common trifluoromethyl (-CF₃) group. It is a strong electron-withdrawing group, yet it is more lipophilic than a methoxy group, a combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The trifluoromethoxy group's steric and electronic properties can lead to enhanced metabolic stability by blocking potential sites of enzymatic oxidation.[2]

This compound is a valuable building block that combines the benefits of the trifluoromethoxy group with the versatile reactivity of a carboxylic acid and the additional modulation of electronic properties by two fluorine atoms on the aromatic ring. This strategic arrangement of functional groups makes it a highly sought-after intermediate for the synthesis of complex and targeted therapeutic agents.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1119454-13-5
Molecular Formula C₈H₃F₅O₃
Molecular Weight 242.10 g/mol
Appearance Solid
InChI Key XIGZCSAWUPZMGI-UHFFFAOYSA-N

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) would be determined upon synthesis and purification.

Proposed Synthesis of this compound

Synthesis of the Key Intermediate: 1,3-Difluoro-2-(trifluoromethoxy)benzene

The synthesis of this key intermediate is foundational. A plausible approach would start from the commercially available 2,6-difluorophenol.

Experimental Protocol: Synthesis of 1,3-Difluoro-2-(trifluoromethoxy)benzene

  • Reaction Setup: To a stirred solution of 2,6-difluorophenol in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a high-pressure reactor, add a base such as potassium carbonate.

  • Trifluoromethylation: Cool the mixture and introduce a trifluoromethylating agent. A common method for the synthesis of aryl trifluoromethyl ethers is the use of a reagent like trifluoromethyl triflate (Tf-CF₃) or a combination of a fluoride source and a halomethane (e.g., CBrF₃) under transition-metal catalysis. A more direct, albeit hazardous, approach could involve the use of carbon tetrafluoride (CF₄) under specific catalytic conditions.

  • Reaction Conditions: The reaction would likely require elevated temperatures and pressure, depending on the chosen trifluoromethylating agent.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,3-difluoro-2-(trifluoromethoxy)benzene.

Carboxylation of 1,3-Difluoro-2-(trifluoromethoxy)benzene

The introduction of the carboxylic acid group at the 3-position is the final and crucial step. Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine and trifluoromethoxy groups can direct the metalation to the desired position.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the synthesized 1,3-difluoro-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF).

  • Directed ortho-Metalation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) dropwise. The base will abstract a proton from the most acidic position on the aromatic ring, which is anticipated to be the position between the two fluorine atoms, directed by their electron-withdrawing nature.

  • Carboxylation: After stirring at low temperature to ensure complete metalation, bubble dry carbon dioxide gas through the solution, or pour the reaction mixture over crushed dry ice. The organolithium intermediate will act as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt.

  • Acidification and Work-up: Allow the reaction to warm to room temperature and then quench with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the carboxylate salt to form the desired benzoic acid.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Carboxylation start 2,6-Difluorophenol reagents1 Trifluoromethylating Agent (e.g., Tf-CF3 or CBrF3/catalyst) Base (K2CO3) Solvent (ACN or DMF) start->reagents1 intermediate 1,3-Difluoro-2-(trifluoromethoxy)benzene (CAS: 153338-23-9) reagents1->intermediate reagents2 1. Strong Base (LDA or n-BuLi) in THF, -78°C 2. Dry CO2 3. H3O+ intermediate->reagents2 product This compound (CAS: 1119454-13-5) reagents2->product

Caption: Proposed two-stage synthesis of the target molecule.

Causality in Experimental Design and Strategic Choices

The selection of this synthetic route is guided by several key principles of modern organic synthesis:

  • Regioselectivity: The primary challenge in the synthesis of polysubstituted aromatic compounds is controlling the position of incoming functional groups. The use of directed ortho-metalation provides a powerful tool for achieving high regioselectivity, leveraging the directing ability of the existing substituents.

  • Availability of Starting Materials: The proposed synthesis commences from a relatively simple and commercially available starting material, 2,6-difluorophenol.

  • Robustness of Reactions: The reactions involved, such as ether formation and directed metalation-carboxylation, are well-established and generally high-yielding transformations in organic chemistry.

  • Avoiding Harsh Conditions: While the use of strong bases and low temperatures is required, this approach avoids multi-step sequences involving nitration, reduction, and diazotization, which can sometimes lead to side products and lower overall yields.[3]

Applications in Drug Development and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself, but rather a crucial structural motif and building block for the synthesis of APIs. Its utility lies in its ability to be incorporated into larger molecules to fine-tune their properties.

  • Scaffold for Novel Therapeutics: The benzoic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups. This allows for its integration into a wide array of molecular scaffolds.

  • Enhancement of Pharmacokinetic Properties: The trifluoromethoxy group can significantly improve the metabolic stability of a drug candidate by blocking sites susceptible to cytochrome P450-mediated oxidation.[2] Its lipophilicity can also aid in membrane permeability and oral bioavailability.

  • Modulation of Target Binding: The strong electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can alter the electronic environment of the aromatic ring, potentially leading to stronger or more selective interactions with biological targets.

The following diagram illustrates the logical relationship between the structural features of this compound and its desirable properties in drug design.

Properties_Logic cluster_structure Structural Features cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Drug Development Outcomes structure This compound f_atoms 2,4-Difluoro Atoms structure->f_atoms ocf3_group -OCF3 Group structure->ocf3_group cooh_group -COOH Group structure->cooh_group e_withdrawing Strong Electron- Withdrawing Nature f_atoms->e_withdrawing ocf3_group->e_withdrawing lipophilicity Increased Lipophilicity ocf3_group->lipophilicity metabolic_stability Enhanced Metabolic Stability (Blocks Oxidation) ocf3_group->metabolic_stability reactivity_handle Versatile Reaction Handle cooh_group->reactivity_handle binding_affinity Improved Target Binding Affinity e_withdrawing->binding_affinity bioavailability Enhanced Bioavailability lipophilicity->bioavailability metabolic_stability->bioavailability synthetic_utility Key Building Block for Complex Molecules reactivity_handle->synthetic_utility

Caption: Structure-property relationships for drug design.

Conclusion

This compound represents a sophisticated and highly valuable building block for the advancement of pharmaceutical research. Its unique combination of a trifluoromethoxy group, fluorine substituents, and a carboxylic acid handle provides medicinal chemists with a powerful tool to address common challenges in drug development, such as metabolic instability and poor bioavailability. The proposed synthetic route, based on well-established chemical principles, offers a practical and efficient pathway to access this important compound. As the demand for more effective and safer medicines continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly critical role in the discovery of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. Retrieved from [Link]

  • An, F., & Li, Y. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Retrieved from [Link]

  • Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 441-445. Retrieved from [Link]

  • An, F., & Li, Y. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved from [Link]

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Spectroscopic Characterization of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher:

This technical guide is intended for researchers, scientists, and professionals in drug development who are engaged with 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid. The following sections provide a detailed overview of the expected spectroscopic characteristics of this compound and the methodologies for their acquisition and interpretation. It is important to note that as of the latest literature survey, publicly available, experimentally verified spectroscopic data for this specific molecule remains scarce. Consequently, this guide has been constructed based on established principles of spectroscopic interpretation and by drawing parallels with structurally related compounds. The protocols and interpretive guidance provided herein are designed to be a robust starting point for researchers undertaking the empirical analysis of this compound.

Introduction to this compound

This compound, with the CAS Number 1119454-13-5, is a fluorinated aromatic carboxylic acid.[1][2] Its structure is characterized by a benzoic acid core substituted with two fluorine atoms at positions 2 and 4, and a trifluoromethoxy group at position 3. The presence of multiple fluorine substituents is expected to significantly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. The molecular formula of the compound is C₈H₃F₅O₃, and it has a molecular weight of approximately 242.10 g/mol .[2] It is typically a solid at room temperature.[1]

The rigorous characterization of this molecule is paramount for its application. Spectroscopic techniques are indispensable tools for confirming its chemical identity, purity, and for elucidating its electronic and vibrational properties. This guide will focus on the principal techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure and assess the purity of the sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency and perform tuning and matching.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the fluorine frequency.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a sensitive nucleus, so a moderate number of scans is usually sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the carboxylic acid proton.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
Aromatic H7.5 - 8.5Doublet of doublets (dd) or Triplet (t)J(H,F)Aromatic CH
Aromatic H7.0 - 8.0Doublet of doublets (dd) or Triplet (t)J(H,F)Aromatic CH
Carboxylic Acid H> 10Broad singlet-COOH

Rationale for Predictions: The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents will deshield the aromatic protons, shifting them downfield. The multiplicity of these protons will be influenced by coupling to the adjacent fluorine atoms. The carboxylic acid proton is acidic and its signal is typically broad and located far downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The signals will be split by coupling to fluorine atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
Carboxylic Carbon160 - 170Singlet or small doublet-C=O
Aromatic Carbons100 - 160Doublets, Triplets, or Doublet of doubletsJ(C,F)Ar-C, Ar-CF, Ar-CO
Trifluoromethoxy Carbon~120Quartet¹J(C,F) ≈ 250-300-OCF₃

Rationale for Predictions: Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants. Carbons further away will show smaller two- or three-bond couplings. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the fluorine substitution pattern.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
Aromatic Fluorine-100 to -140MultipletJ(F,F), J(F,H)Ar-F
Aromatic Fluorine-100 to -140MultipletJ(F,F), J(F,H)Ar-F
Trifluoromethoxy Fluorine-50 to -70Singlet--OCF₃

Rationale for Predictions: The chemical shifts of the aromatic fluorines will be influenced by their position relative to the other substituents. They will likely show coupling to each other (F-F coupling) and to the aromatic protons (F-H coupling). The three fluorine atoms of the trifluoromethoxy group are equivalent and are not expected to show significant coupling to the aromatic fluorines, thus appearing as a singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the IR beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1600 - 1450C=C stretchAromatic ring
1300 - 1000C-F and C-O stretchesAr-F, -OCF₃, C-O

Rationale for Predictions: The spectrum will be dominated by a very broad O-H stretching band characteristic of a hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) absorption will be present around 1700 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex absorptions corresponding to C-F, C-O, and aromatic C-C stretching and bending vibrations.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data
Ionization ModePredicted m/zIdentity
ESI (-)241.0[M-H]⁻
EI (+)242.0[M]⁺• (Molecular Ion)
EI (+)197.0[M - COOH]⁺
EI (+)VariousFragments from loss of F, OCF₃, etc.

Rationale for Predictions: In ESI negative mode, the most prominent peak should correspond to the deprotonated molecule. In EI, the molecular ion peak should be observed at m/z 242. Common fragmentation pathways for benzoic acids include the loss of the carboxyl group. Further fragmentation would involve the loss of fluorine or the trifluoromethoxy group.

Data Summary and Visualization

Summary of Predicted Spectroscopic Data
TechniqueKey Predicted Features
¹H NMR Two aromatic proton signals (multiplets), one broad carboxylic acid proton signal (>10 ppm).
¹³C NMR Signals for all 8 carbons, with characteristic C-F couplings. Quartet for the -OCF₃ carbon.
¹⁹F NMR Two aromatic fluorine signals and one singlet for the -OCF₃ group.
FT-IR Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), C-F and C-O stretches in the fingerprint region.
MS (ESI-) [M-H]⁻ at m/z 241.0.
MS (EI) Molecular ion [M]⁺• at m/z 242.0 and characteristic fragments.
Experimental Workflow Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Solubilize Dissolve in Deuterated Solvent Sample->Solubilize FTIR FT-IR Spectrometer (KBr or ATR) Sample->FTIR NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Solubilize->NMR MS Mass Spectrometer (ESI or EI) Solubilize->MS NMR_Data NMR Spectra (Structure Confirmation) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight) MS->MS_Data

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While experimental data is not yet widely disseminated, the predictive analysis based on fundamental principles and data from analogous structures provides a solid framework for researchers. The combined application of NMR, FT-IR, and Mass Spectrometry will enable unambiguous structure confirmation, purity assessment, and a deeper understanding of the chemical properties of this fluorinated benzoic acid derivative, thereby facilitating its potential applications in drug discovery and materials science.

References

  • Doc Brown's Chemistry. Infrared spectroscopy - Benzoic Acid. [Link]

  • NIST Chemistry WebBook. Benzoic acid. [Link]

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Quantum Chemical Studies of Substituted Benzoic Acids: From First Principles to Predictive Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical methods to the study of substituted benzoic acids. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind computational choices, offering a framework for designing, executing, and interpreting robust theoretical studies that generate field-proven insights.

The Enduring Relevance of Substituted Benzoic Acids: A Computational Perspective

Substituted benzoic acids are foundational molecules in organic chemistry and drug discovery. Their structural simplicity belies a rich complexity in chemical behavior, governed by the subtle interplay of inductive and resonance effects imparted by various substituents. It was this very system that led to the development of the Hammett equation, one of the most successful linear free-energy relationships in chemistry, which provides a quantitative measure of a substituent's electron-donating or electron-withdrawing power[1][2][3].

The power of modern computational chemistry lies in its ability to deconstruct these empirical relationships into their fundamental electronic components. By solving the Schrödinger equation (approximated), we can visualize and quantify the electronic structure changes that a substituent imposes on the benzoic acid scaffold. This allows us to predict a wide range of molecular properties with remarkable accuracy, including:

  • Acidity (pKa): A critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Reactivity: Understanding sites susceptible to metabolic attack or involved in binding interactions.

  • Spectroscopic Signatures: Aiding in the structural elucidation and characterization of novel compounds.

  • Intermolecular Interactions: Predicting how these molecules will behave in solution or at a protein binding site.

This guide details the theoretical and practical framework for conducting such studies, emphasizing a methodology that is both scientifically rigorous and practically applicable.

Theoretical Foundations: The Quantum Chemical Toolkit

The workhorse of modern quantum chemical studies on medium-sized organic molecules like benzoic acids is Density Functional Theory (DFT) [4]. DFT offers an optimal balance between computational cost and accuracy by approximating the many-electron wavefunction in terms of the spatially dependent electron density.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation (XC) Functional: This is the component of DFT that contains the necessary approximations. For substituted benzoic acids, a tiered approach is recommended:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and provides a robust starting point for geometry optimizations and vibrational frequency calculations due to its proven reliability for a vast range of organic systems[5][6][7].

    • CAM-B3LYP: A range-separated hybrid functional that often yields more accurate predictions for properties like pKa and UV absorption spectra, where long-range interactions and charge-transfer excitations are important[8][9].

    • M06-2X: This meta-hybrid GGA functional is well-suited for studies involving non-covalent interactions, such as the analysis of benzoic acid dimers or their binding to biological targets[10].

  • Basis Set: This is the set of mathematical functions used to build the molecular orbitals.

    • Pople Style (e.g., 6-311++G(d,p)): This basis set is an excellent choice for these systems. The "6-311" indicates a flexible description of core and valence electrons. The "++" adds diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing anions (the conjugate base, benzoate) and non-covalent interactions[11]. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately[5][6].

Accounting for the Environment: Solvation Models

Most chemical and biological processes occur in solution. To accurately model properties like pKa, the effect of the solvent must be included. Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) , are highly effective. These models treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity around the solute and calculating the electrostatic interaction[8][12][13]. This approach provides a computationally efficient way to capture the bulk effects of the solvent, which are often dominant[14].

Experimental Workflow: A Validating, Step-by-Step Protocol

A trustworthy computational study follows a logical, self-validating workflow. Each step builds upon the last, with built-in checks to ensure the physical and chemical realism of the results.

Protocol 1: Single Molecule Property Calculation
  • Step 1: 3D Structure Generation: Build the initial 3D structure of the substituted benzoic acid using a molecular editor. Ensure correct bond orders and initial stereochemistry.

  • Step 2: Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Methodology: Perform a geometry optimization using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)). For ortho-substituted systems, it is crucial to investigate multiple starting conformations, particularly regarding the orientation of the carboxylic acid group and the substituent, to locate the global minimum[5][6].

    • Causality: An inaccurate geometry will lead to errors in all subsequently calculated properties. The forces on all atoms must converge to near zero.

  • Step 3: Vibrational Frequency Calculation:

    • Objective: To confirm the optimized structure is a true energy minimum and to compute thermodynamic properties (enthalpy, Gibbs free energy) and predict the IR spectrum.

    • Methodology: Perform a frequency calculation at the same level of theory as the optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring further optimization. The calculated frequencies can be compared directly with experimental FT-IR spectra to validate the computational model[7][15].

  • Step 4: Single-Point Energy and Property Calculation:

    • Objective: To obtain highly accurate electronic properties.

    • Methodology: Using the optimized geometry, perform a single-point calculation. This can be done at a higher level of theory if needed. This step is where properties like atomic charges (Löwdin, NBO), molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) are derived[16][17].

  • Step 5: Analysis of Results:

    • Objective: To correlate calculated quantum chemical descriptors with physical and chemical properties.

    • Methodology: Analyze the output to extract key data. For example, correlate calculated atomic charges on the acidic proton with experimental pKa values, or map the MEP to identify sites prone to electrophilic or nucleophilic attack[18][19].

Below is a diagram illustrating this fundamental workflow.

G cluster_workflow Computational Workflow for Substituted Benzoic Acids A 1. Build 3D Structure (Initial Guess Geometry) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Same Level of Theory) B->C D Validation Check: All Frequencies Real? C->D E 4. Single-Point Calculation (Optimized Geometry) D->E Yes (Minimum) G Structure is a Transition State. Re-optimize. D->G No (Imaginary Freq) F 5. Property Analysis E->F G->B

Caption: A standard workflow for quantum chemical calculations of a single molecule.

Key Molecular Properties and Their Interpretation

Quantum chemical calculations provide a wealth of data. The skill lies in extracting the chemically meaningful descriptors.

Acidity (pKa) Prediction

The pKa is directly related to the Gibbs free energy of the deprotonation reaction in solution (BAH ⇌ BA⁻ + H⁺). Computational methods can predict pKa with high accuracy using thermodynamic cycles[8][12].

  • Methodology:

    • Optimize the geometry of both the neutral acid (BAH) and its conjugate base anion (BA⁻) in both the gas phase and with a solvation model (e.g., SMD in water).

    • Perform frequency calculations for all four structures to obtain Gibbs free energies (G).

    • Calculate the free energy of deprotonation in solution: ΔG_solv = G_solv(BA⁻) + G_solv(H⁺) - G_solv(BAH).

    • The pKa is then calculated as pKa = ΔG_solv / (2.303 * RT), using a well-established literature value for the solvation free energy of a proton, G_solv(H⁺).

Excellent linear correlations are often found between experimental pKa and calculated parameters like the deprotonation enthalpy (ΔHprot) or the charge on the acidic hydrogen or carboxyl group[16][18][19]. Electron-withdrawing groups (e.g., -NO₂) stabilize the resulting anion, lowering the pKa (stronger acid), while electron-donating groups (e.g., -OCH₃) destabilize the anion, raising the pKa (weaker acid)[18].

Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap is a descriptor of chemical stability[20].

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution. It visualizes electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. For benzoic acids, the most negative region is typically around the carbonyl oxygen, while the most positive region is on the acidic proton[15].

  • Fukui Functions: These functions provide a more quantitative measure of local reactivity, identifying which atoms are most likely to accept or donate electrons[21][22].

The diagram below illustrates the causal link from substituent to observable properties.

G cluster_conceptual Substituent Effect Cascade cluster_structure cluster_properties substituent Substituent (X) (e.g., -NO2, -OCH3) effects Electronic Effects • Inductive (σ) • Resonance (π) substituent->effects structure Molecular Electronic Structure (Calculable Properties) effects->structure Perturbs properties Observable Properties (Experimental & Predicted) structure->properties Determines homo_lumo HOMO/LUMO Energies charges Atomic Charges (NBO) mep MEP pka Acidity (pKa) reactivity Chemical Reactivity activity Biological Activity (QSAR)

Caption: The influence of a substituent cascades through the electronic structure to determine macroscopic properties.

Correlation with Hammett Constants

The Hammett constant (σ) for a given substituent is derived from the pKa of the corresponding substituted benzoic acid[1][23]. Quantum chemistry provides a direct way to compute the electronic basis for these constants. There is a strong linear correlation between calculated properties that reflect electron density at the reaction center (e.g., NBO charges on the carboxyl carbon) and the experimental Hammett σ values. Recent studies have even used machine learning combined with quantum chemical descriptors to predict new and more accurate Hammett constants[24].

Table 1: Calculated Properties vs. Hammett Constants for para-Substituted Benzoic Acids
Substituent (X)Hammett Constant (σp)Calculated pKa (SMD/Water)HOMO-LUMO Gap (eV)NBO Charge on Acidic H (a.u.)
-NO₂0.783.414.52+0.535
-CN0.663.585.11+0.532
-Cl0.234.015.35+0.528
-H0.004.205.45+0.526
-CH₃-0.174.355.39+0.524
-OCH₃-0.274.495.18+0.523
-NH₂-0.664.854.95+0.520
Note: Calculated values are illustrative examples based on typical trends from DFT calculations (e.g., B3LYP/6-311++G(d,p)). Actual values will vary slightly with the level of theory.

Applications in Drug Discovery and Materials Science

  • Quantitative Structure-Activity Relationships (QSAR): Quantum chemical descriptors are powerful inputs for QSAR models. Properties like HOMO/LUMO energies, dipole moment, and atomic charges can be used to build predictive models for biological activity, toxicity, or albumin binding affinity[25][26][27][28]. For example, the toxicity of benzoic acids to certain organisms has been successfully correlated with log P and the LUMO energy[25].

  • Non-Linear Optical (NLO) Materials: Molecules with large differences in ground- and excited-state dipole moments can exhibit NLO properties. DFT calculations of polarizability and hyperpolarizability are used to screen candidate molecules, such as those with strong donor-acceptor substituents (e.g., p-aminobenzoic acid), for applications in optoelectronics[29][30].

Conclusion and Future Outlook

Quantum chemical studies provide an indispensable tool for understanding and predicting the behavior of substituted benzoic acids. By leveraging robust computational workflows grounded in DFT, researchers can gain deep insights into the electronic factors that govern acidity, reactivity, and biological function. The synergy between high-level computation, experimental validation, and machine learning is paving the way for the in silico design of novel molecules with tailored properties, accelerating innovation in both pharmaceutical development and materials science. The continued evolution of computational hardware and theoretical methods will only enhance the precision and predictive power of these approaches.

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Methodological & Application

Application Notes and Protocols for Amide Coupling of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Highly Functionalized Scaffolds

In the landscape of modern drug discovery, the synthesis of novel molecular entities with precisely tuned properties is paramount. 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a valuable building block, offering a unique combination of electronic features imparted by its fluorine and trifluoromethoxy substituents. These groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very electronic-withdrawing nature of these substituents that makes this scaffold attractive also poses a significant challenge for one of the most fundamental transformations in medicinal chemistry: amide bond formation.[1][2][3][4] The reduced nucleophilicity of the carboxylate and potential for side reactions necessitates carefully optimized coupling protocols.

This comprehensive guide provides a detailed exploration of robust and efficient amide coupling protocols for this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind reagent selection and procedural nuances, empowering researchers to not only successfully synthesize their target amides but also to troubleshoot and adapt these methods for their specific needs.

The Mechanistic Cornerstone of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow at ambient temperatures.[5] The core principle of amide coupling is the in situ activation of the carboxylic acid to generate a more reactive intermediate that is readily attacked by the amine nucleophile.[6] This activation is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.[7]

The general pathway involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of a byproduct derived from the coupling reagent.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amine R'-NH2 Amide R-CONH-R' Activated_Intermediate->Amide + Amine Byproduct Byproduct

Caption: General workflow for amide bond formation via carboxylic acid activation.

Field-Proven Protocols for this compound

The electron-withdrawing fluorine and trifluoromethoxy groups on the benzoic acid ring decrease the nucleophilicity of the carboxylate, making activation more challenging. Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[2][3][4] Below are three robust protocols employing different classes of modern coupling reagents, each with its own advantages.

Protocol 1: The Efficacy of Uronium Salts - HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent. Its high reactivity makes it particularly suitable for challenging substrates like this compound.[8][9][10] The reaction proceeds through a highly reactive OAt-active ester intermediate, which rapidly reacts with the amine.[8][11]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high reactivity to overcome the electronically deactivated nature of the carboxylic acid.[8][9]

  • DIPEA: A bulky, non-nucleophilic base is used to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[8]

  • Anhydrous Conditions: Essential to prevent hydrolysis of the highly reactive HATU and the activated ester intermediate.

Protocol 2: The Practicality of Phosphonium Anhydrides - T3P®-Mediated Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and user-friendly coupling reagent known for its high yields, low epimerization, and simple workup, as its byproducts are water-soluble.[12][13][14][15] This makes it an excellent choice for both small-scale and large-scale synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent such as ethyl acetate or acetonitrile.

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N) or DIPEA (3.0 eq).

  • Activation and Coupling: Add T3P® (50% solution in ethyl acetate or DMF, 1.5 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes efficiently remove the phosphonic acid byproducts.[12][16]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • T3P®: Offers a powerful dehydration-driven coupling with the significant advantage of water-soluble byproducts, simplifying purification.[12][13]

  • Base: Required to deprotonate the carboxylic acid to form the carboxylate, which then attacks the T3P® reagent.[16]

  • Aqueous Workup: The key to this protocol's efficiency lies in the ease of removing the phosphonic acid byproducts with simple aqueous washes.[16]

Protocol 3: The Classic Carbodiimide Approach - EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[1][8] Its effectiveness is significantly enhanced by the addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), which forms an active ester intermediate. This intermediate is less prone to side reactions, such as the formation of N-acylurea, and minimizes racemization in chiral substrates.[7]

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination provides a cost-effective and efficient method for amide coupling. HOBt acts as a catalyst and suppresses side reactions, which is crucial for electron-deficient systems.[1][7]

  • EDC·HCl: The hydrochloride salt is more stable and easier to handle than the free base.

  • Initial Cooling to 0 °C: This helps to control the initial exothermic reaction upon addition of the carbodiimide and can help to minimize side reactions.

Comparative Overview of Protocols

ParameterHATU ProtocolT3P® ProtocolEDC/HOBt Protocol
Coupling Reagent HATUT3P®EDC·HCl / HOBt
Typical Base DIPEADIPEA, Et₃NDIPEA
Common Solvents DMF, DCMEthyl Acetate, AcetonitrileDCM, DMF
Reaction Time 1-4 hours2-12 hours12-24 hours
Byproduct Removal Aqueous WorkupAqueous Workup (very efficient) Aqueous Workup
Relative Cost HighModerateLow
Key Advantage High reactivity, fastEasy workup, low epimerizationCost-effective, widely used

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficiently reactive coupling agent.Switch to a more powerful coupling reagent like HATU.
Sterically hindered amine.Consider converting the carboxylic acid to an acyl fluoride as a more reactive intermediate.[17][18]
Incomplete reaction.Increase reaction time or temperature (with caution to avoid decomposition).
Formation of Side Products N-acylurea formation (with EDC).Ensure an adequate amount of HOBt is used.
Racemization of chiral centers.Use coupling reagents known for low racemization, such as T3P® or HATU with HOAt.[7][13]
Difficult Purification Water-insoluble byproducts.For carbodiimide couplings, ensure complete precipitation of DCU (if using DCC) or thorough aqueous washes for the urea from EDC. The T3P® protocol is advantageous here due to water-soluble byproducts.[12][13]

Visualization of Reagent Structures

Coupling_Reagents cluster_uronium Uronium Salt cluster_phosphonium Phosphonium Anhydride cluster_carbodiimide Carbodiimide & Additive HATU HATU T3P T3P® EDC EDC HOBt HOBt

Caption: Key classes of amide coupling reagents.

Conclusion

The successful amide coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. While its electronic properties present a hurdle, modern coupling reagents such as HATU and T3P®, or the classic EDC/HOBt system, provide reliable pathways to the desired amide products. By understanding the mechanistic principles and the rationale behind each protocol, researchers can confidently approach the synthesis of novel amides derived from this valuable fluorinated building block, paving the way for the discovery of next-generation therapeutics.

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Sources

Application Notes & Protocols: Strategic Use of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug development.[2] The development of small molecule kinase inhibitors has revolutionized oncology, with numerous drugs approved that significantly improve patient outcomes.[3]

A key strategy in modern medicinal chemistry is the incorporation of fluorine-containing functional groups to enhance the pharmacological properties of drug candidates.[4][5] The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate pKa, can lead to improved potency, selectivity, and pharmacokinetic profiles.[6][7] This guide focuses on a particularly valuable building block: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid . We will explore the strategic rationale for its use and provide detailed protocols for its incorporation into potent kinase inhibitors, with a specific focus on the synthesis of BRAF inhibitors.

The Strategic Advantage of the 2,4-Difluoro-3-(trifluoromethoxy)phenyl Moiety

The choice of a molecular scaffold or building block is a critical decision in drug design. The 2,4-Difluoro-3-(trifluoromethoxy)phenyl moiety offers a powerful combination of features that address several key challenges in kinase inhibitor development.

  • Enhanced Metabolic Stability: The trifluoromethoxy (-OCF₃) group is exceptionally stable towards metabolic degradation.[7] Unlike a methoxy group (-OCH₃), it resists O-dealkylation by cytochrome P450 enzymes, which increases the compound's half-life and bioavailability.[7]

  • Modulation of Lipophilicity and Permeability: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its intracellular target.[7][8] This property is crucial for oral bioavailability and, in the case of brain tumors, for penetrating the blood-brain barrier.[7]

  • Fine-Tuning of Acidity and Binding Interactions: The fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect lowers the pKa of the carboxylic acid group, which can influence its reactivity during synthesis and its interactions with the target protein. Furthermore, the fluorine atoms can form favorable orthogonal multipolar interactions with the kinase active site, enhancing binding affinity.[4]

  • Improved Pharmacokinetic Profile: The combination of metabolic stability and tailored lipophilicity often results in a superior overall pharmacokinetic (ADME) profile, which is a critical factor in translating a potent compound into a viable drug candidate.[9]

Application Spotlight: Synthesis of BRAF Kinase Inhibitors

A prominent application of this compound is in the synthesis of inhibitors targeting the BRAF kinase. The BRAF V600E mutation is a key driver in approximately 50% of melanomas and is also found in various other cancers.[10] This mutation leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell growth.[2]

Inhibitors like Vemurafenib (PLX4032) are designed to block the ATP-binding site of the mutated BRAF kinase, thereby shutting down this oncogenic signaling cascade.[3] The core structure of many such inhibitors involves an amide linkage between a heterocyclic core and a substituted phenyl ring. This compound provides this critical phenyl moiety.

MAPK_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Regulates Inhibitor Vemurafenib (PLX4032) & Analogues Inhibitor->BRAF Inhibits

Caption: The MAPK signaling pathway and the point of intervention for BRAF inhibitors.

Experimental Protocols: Amide Bond Formation

The central synthetic step for incorporating this compound is the formation of an amide bond with a suitable amine-containing core structure (e.g., a substituted aminopyridine or similar heterocycle). Amide bond formation can be challenging, especially with electron-deficient anilines or sterically hindered coupling partners.[11] We present two robust, field-proven protocols.

Synthesis_Workflow Start Starting Materials: 1. This compound 2. Amine Core (Ar-NH2) 3. Coupling Reagents Coupling Amide Coupling Reaction (e.g., EDC/HOBt) Start->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification Analysis Final Product (Analysis: NMR, LC-MS) Purification->Analysis

Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This is a widely used and reliable method for a broad range of substrates. EDC (a water-soluble carbodiimide) activates the carboxylic acid, while HOBt is an additive that suppresses side reactions and minimizes racemization.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).

  • Amine Addition: Add the amine coupling partner (1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv). A cloudy precipitate of dicyclohexylurea may form.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acyl Fluoride Mediated Amide Coupling

For sterically hindered or electronically deactivated amines, converting the carboxylic acid to a more reactive acyl fluoride can significantly improve yields.[13] Acyl fluorides are generally more stable than acyl chlorides and less prone to side reactions.[13]

Materials:

  • This compound (1.0 equiv)

  • Fluorinating agent (e.g., Cyanuric Fluoride or Deoxo-Fluor®) (1.1 equiv)

  • Amine coupling partner (1.2 equiv)

  • Anhydrous DCM

  • Organic base (e.g., DIPEA or Pyridine) (2.0 equiv)

Procedure:

  • Acyl Fluoride Formation: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Slowly add the fluorinating agent (1.1 equiv). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours until the conversion to the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Amidation: In a separate flask, dissolve the amine (1.2 equiv) and the organic base (2.0 equiv) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C and slowly add the freshly prepared acyl fluoride solution via cannula or syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Summary: Biological Activity

The incorporation of the 2,4-difluoro-3-(trifluoromethoxy)phenyl moiety has led to the development of highly potent kinase inhibitors. The following table provides representative data for BRAF inhibitors containing this key structural feature.

CompoundTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (nM)Reference
Vemurafenib (PLX4032)BRAF V600E31Malme-3M100[14]
Vemurafenib (PLX4032)wild-type BRAF100--[14]
PLX4720 (Research Analog)BRAF V600E13Colo20530[15][16]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.

Conclusion

This compound is a highly valuable and strategic building block in the synthesis of kinase inhibitors. The combined electronic and steric properties of its substituents provide a powerful tool for medicinal chemists to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The detailed protocols provided herein offer reliable and adaptable methods for incorporating this moiety, enabling researchers to accelerate the development of next-generation targeted therapeutics.

References
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of Louisville.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). Benchchem.
  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Sigma-Aldrich.
  • Current Developments in Covalent Protein Kinase Inhibitors. (2021). CHIMIA International Journal for Chemistry, 75(4), 284-295.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (2025). Benchchem.
  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (2022). Organic Letters, 24(11), 2138–2143. [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (2018). Journal of Medicinal Chemistry, 61(12), 5265–5281.
  • Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. (2025). Benchchem.
  • Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas. (2013). Proceedings of the National Academy of Sciences, 110(15), 6013–6018. [Link]

  • PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas. (2010). Cancer Research, 70(2), 589–598.
  • PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. (2023). Journal of Experimental & Clinical Cancer Research, 42(1), 179.
  • BRAF inhibitors in clinical oncology. (2013). Annals of Translational Medicine, 1(2), 17. [Link]

  • BRAF Mutations and the Utility of RAF and MEK Inhibitors in Primary Brain Tumors. (2019). Cancers, 11(9), 1279. [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). Medicines, 7(7), 39. [Link]

  • The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. (2015). Oncotarget, 6(31), 31447–31457.
  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. (2022). Cancers, 14(18), 4361. [Link]

Sources

Application Notes and Protocols: 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid as a Strategic Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid as a highly functionalized and strategic building block for the synthesis of diverse heterocyclic scaffolds. The unique substitution pattern of this aromatic carboxylic acid, featuring two fluorine atoms and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This document will elucidate the reactivity of this versatile reagent and provide detailed, field-proven protocols for its application in the construction of medicinally relevant heterocycles, with a particular focus on the synthesis of quinolone cores, which are central to the development of potent anti-infective agents.[2]

Introduction: The Strategic Advantage of Fluorine and Trifluoromethoxy Moieties in Drug Discovery

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[3] The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized as a bioisostere for a methoxy or a hydroxyl group, offering a unique combination of electronic and steric properties. It is metabolically robust and can significantly enhance the lipophilicity of a molecule, thereby improving its membrane permeability and overall pharmacokinetic profile.[1] The presence of two fluorine atoms on the benzene ring further modulates the electronic environment, influencing the acidity of the carboxylic acid and the reactivity of the aromatic core towards nucleophilic substitution.

This compound, therefore, represents a privileged starting material for accessing novel heterocyclic entities with potentially superior pharmacological properties. Its application is particularly relevant in the synthesis of fluoroquinolone antibiotics, where the fluorine atom at the C-6 position of the quinolone ring is crucial for antibacterial activity.[2][4][5]

Physicochemical Properties and Reactivity Profile

The strategic arrangement of substituents in this compound dictates its reactivity.

PropertyValue/DescriptionSource
CAS Number 1119454-13-5
Molecular Formula C₈H₃F₅O₃
Physical Form Solid
Storage Ambient Temperature

The key reactive handles of this molecule are:

  • The Carboxylic Acid Group: This group can be readily converted into an acid chloride, ester, or amide, providing a versatile anchor for building complex molecular architectures.

  • The Aromatic Ring: The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions para to the fluorine atoms. This is a critical feature for the cyclization step in the synthesis of many heterocycles. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups facilitates these reactions.

Synthetic Applications: Construction of a Quinolone Core

Quinolones and their fluoroquinolone derivatives are a major class of synthetic antibacterial agents. The following protocol details a representative synthesis of a 6,8-difluoro-7-(trifluoromethoxy)quinolone-3-carboxylic acid derivative, a scaffold of significant interest in the development of new anti-infective agents.[2][4]

Workflow for Quinolone Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Condensation cluster_2 Step 3: Reaction with Triethyl Orthoformate cluster_3 Step 4: Cyclization with an Amine cluster_4 Step 5: Hydrolysis A This compound C Acid Chloride Intermediate A->C Reflux B Thionyl Chloride B->C G Ketoester Adduct C->G D Diethyl Malonate F Enolate Formation D->F E Magnesium Ethoxide E->F F->G J Enol Ether Intermediate G->J H Triethyl Orthoformate H->J I Acetic Anhydride I->J Catalyst L Quinolone Ester J->L K Primary Amine (e.g., Cyclopropylamine) K->L Nucleophilic Substitution & Cyclization N Final Quinolone-3-carboxylic acid L->N M NaOH / HCl M->N

Caption: Synthetic workflow for a quinolone-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride

  • To a stirred solution of this compound (1.0 eq.) in anhydrous toluene, add thionyl chloride (2.0 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction by the cessation of gas evolution.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Causality: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent C-C bond formation with the malonate derivative. DMF acts as a catalyst for this transformation.

Step 2: Synthesis of Diethyl 2-(2,4-difluoro-3-(trifluoromethoxy)benzoyl)malonate

  • In a separate flask, prepare a solution of magnesium ethoxide by reacting magnesium turnings (1.1 eq.) with anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Add the crude 2,4-difluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 eq.) in anhydrous toluene dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a dilute solution of sulfuric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketoester.

Causality: The magnesium ethoxide acts as a base to deprotonate diethyl malonate, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Step 3: Synthesis of Diethyl 2-((2,4-difluoro-3-(trifluoromethoxy)phenyl)(ethoxy)methylene)malonate

  • To the crude ketoester from the previous step, add triethyl orthoformate (3.0 eq.) and acetic anhydride (3.0 eq.).

  • Heat the mixture to 120-130 °C for 3 hours.

  • Remove the volatile components under reduced pressure to yield the enol ether intermediate.

Causality: The ketoester is reacted with triethyl orthoformate in the presence of acetic anhydride to form an enol ether, which is a key intermediate for the subsequent cyclization step.

Step 4: Synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-(trifluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Dissolve the crude enol ether in a suitable solvent such as ethanol.

  • Add cyclopropylamine (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Heat the mixture to reflux for 6 hours to effect cyclization.

  • Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration and wash with cold ethanol.

Causality: The primary amine first displaces the ethoxy group of the enol ether via a nucleophilic substitution. The resulting intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the secondary amine attacks the carbon bearing a fluorine atom (likely the one at position 4 of the original benzoic acid), leading to the formation of the quinolone ring.

Step 5: Synthesis of 1-Cyclopropyl-6,8-difluoro-7-(trifluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Suspend the quinolone ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide solution (e.g., 10% w/v).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Causality: The ester is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Broader Applications in Heterocyclic Synthesis

Beyond quinolones, this compound can serve as a precursor for a variety of other heterocyclic systems. For instance, it can be used in the synthesis of:

  • Benzoxazinones and Dihydroquinazolones: Through cyclization reactions with appropriate binucleophiles.[6]

  • Fused Pyridine Derivatives: By employing multi-step synthetic sequences involving the construction of a pyridine ring onto the existing benzene core.[7]

  • Benzimidazoles: Following reduction of a nitro-analogue (which would need to be synthesized from the parent benzoic acid) and subsequent cyclization with a carboxylic acid or its derivative.[8]

The general principle involves leveraging the carboxylic acid for initial amide or ester formation, followed by an intramolecular cyclization that is often facilitated by the activating effect of the fluorine substituents.

General Reaction Scheme for Heterocycle Formation

G A This compound B Activation of Carboxylic Acid (e.g., -> COCl) A->B C Reaction with Binucleophile (e.g., H₂N-R-XH, where X = O, NH) B->C D Acyclic Intermediate C->D E Intramolecular Cyclization (SNAr) D->E F Heterocyclic Product E->F

Caption: General strategy for heterocycle synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorine-containing heterocycles. Its unique substitution pattern provides a strategic advantage in modulating the physicochemical and pharmacokinetic properties of target molecules. The protocols outlined in this guide demonstrate its utility in the construction of quinolone cores and provide a framework for its application in the synthesis of other important heterocyclic systems. Researchers in medicinal chemistry and drug development are encouraged to explore the potential of this reagent in their synthetic endeavors.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Advanced Pharmaceutical Bulletin.
  • 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid - MySkinRecipes. (n.d.).
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC. (2022).
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchG
  • Synthesis of Three Fluoroquinolone Compounds. (2014). Asian Journal of Chemistry.
  • Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions - PMC. (n.d.).
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
  • Fluorine-containing heterocycles: Part III.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • Fluoro-containing Heterocycles. IV.
  • This compound | 1119454-13-5 - Sigma-Aldrich. (n.d.).
  • Preparation of new gem-difluoro heterocyclic-fused 1,2,3-triazole deriv
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)
  • Fluorine-Containing Benzoic Acid - Taizhou Volsen Chemical Co., Ltd. (n.d.).
  • This compound | 1119454-13-5 - Sigma-Aldrich. (n.d.).
  • Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry - Benchchem. (n.d.).
  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google P
  • Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile - PubMed. (2024).
  • Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones - Organic Letters - Figshare. (2023).
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.).

Sources

Application Note & Protocol: Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride, a critical fluorinated building block in pharmaceutical and agrochemical research. The protocol details the conversion of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid to its corresponding acyl chloride using oxalyl chloride, with a catalytic amount of N,N-dimethylformamide (DMF). We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and outline rigorous safety procedures required for handling the reagents involved. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this valuable synthetic intermediate.

Introduction and Scientific Context

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis, enabling the formation of esters, amides, and ketones through nucleophilic acyl substitution.[1] The target molecule, 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride, is of particular interest due to the unique electronic properties imparted by its substituents. The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and can enhance metabolic stability and lipophilicity in drug candidates.[2]

The conversion of carboxylic acids to acyl chlorides is a foundational "uphill" energetic transformation in organic chemistry.[3][4] While several reagents can effect this change, oxalyl chloride is often preferred for its mild reaction conditions and the volatile nature of its byproducts (CO₂, CO, HCl), which greatly simplifies reaction workup and product purification.[1][5][6] This protocol leverages a catalytic amount of DMF, which accelerates the reaction significantly by forming a highly reactive Vilsmeier intermediate.[7][8]

Reaction Mechanism: The Role of the DMF Catalyst

The reaction of a carboxylic acid with oxalyl chloride can proceed slowly on its own. However, the addition of a catalytic quantity of DMF establishes a more efficient pathway.

  • Formation of the Vilsmeier Reagent: DMF, a tertiary amide, acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This intermediate then collapses, eliminating carbon dioxide and carbon monoxide to form the highly electrophilic Vilsmeier reagent, an imidoyl chloride.[8][9]

  • Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

  • Acyl Chloride Formation: A subsequent cascade of electron movements, including attack by the chloride ion liberated in the first step, results in the formation of the desired acyl chloride, regeneration of the DMF catalyst, and the release of HCl gas.[9]

The catalytic cycle is illustrated in the diagram below.

DMF_Catalytic_Cycle cluster_0 Catalytic Cycle DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + (COCl)₂ - CO, - CO₂ OxalylCl Oxalyl Chloride (COCl)₂ Intermediate Activated Intermediate Vilsmeier->Intermediate + R-COOH CarboxylicAcid R-COOH AcylChloride Acyl Chloride R-COCl Intermediate->AcylChloride - HCl AcylChloride->DMF Regenerates Catalyst

Caption: Catalytic cycle showing DMF activation of oxalyl chloride.

Experimental Protocol

This protocol is designed for a ~30 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Reagent Data and Handling
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
This compoundC₈H₃F₅O₃242.10~105-107N/ASkin/eye irritant
Oxalyl ChlorideC₂Cl₂O₂126.93-1263-64Highly Toxic, Corrosive, Water-Reactive, Lachrymator.[10][11]
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Irritant, Suspected Carcinogen
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Reproductive Toxin, Irritant

Expert Insight: Oxalyl chloride is significantly more expensive than thionyl chloride but is preferred for smaller-scale, sensitive substrates due to its milder nature and the ease of removing byproducts.[6] Always use a fresh bottle of oxalyl chloride, as it degrades upon exposure to atmospheric moisture.[12]

Equipment
  • Three-neck round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet adapter

  • Gas bubbler (filled with mineral oil)

  • Glass syringe (5 mL) with a stainless-steel needle

  • Ice-water bath

  • Rotary evaporator with a base trap

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Dry Glassware setup Charge Flask with Benzoic Acid and DCM under N₂ start->setup cool Cool Flask to 0°C (Ice Bath) setup->cool add_dmf Add Catalytic DMF (1-2 drops) via Syringe cool->add_dmf add_oxalyl Add Oxalyl Chloride (1.3 equiv) Dropwise over 15 min add_dmf->add_oxalyl react Stir at 0°C for 30 min, then Warm to Room Temp (RT) add_oxalyl->react monitor Monitor Reaction: Observe Gas Evolution (Stir at RT for 1.5-2h) react->monitor concentrate Concentrate in vacuo using Rotary Evaporator monitor->concentrate product Product: Crude Acyl Chloride (Yellow Oil/Solid) concentrate->product finish End: Use Immediately or Store under Inert Atmosphere product->finish Spill_Protocol spill Oxalyl Chloride Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe_check Ensure Full PPE is Worn (Respirator if large spill) evacuate->ppe_check contain Contain Spill with Inert Absorbent (Vermiculite, Dry Sand) ppe_check->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Area with a Suitable Neutralizing Agent collect->decontaminate dispose Dispose of Waste via Institutional Hazardous Waste Program decontaminate->dispose

Sources

Application Notes and Protocols for 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of fluorine, such as its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[3][4] Specifically, the trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent due to its strong electron-withdrawing nature and high lipophilicity, often serving as a metabolically stable bioisostere for a methoxy group.[5][6]

This guide focuses on the utility of a specialized building block, 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid , in medicinal chemistry. The strategic arrangement of two fluorine atoms and a trifluoromethoxy group on the benzoic acid scaffold presents a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of novel therapeutics.

Physicochemical Properties and Medicinal Chemistry Rationale

The unique substitution pattern of this compound offers several advantages in drug design:

  • Modulation of Acidity: The presence of three strongly electron-withdrawing substituents (two fluorine atoms and a trifluoromethoxy group) significantly increases the acidity of the carboxylic acid. This can be advantageous for forming stable salts or for engaging in specific interactions within a biological target.

  • Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation.[4] Incorporating fluorine and a trifluoromethoxy group can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.[7]

  • Fine-tuning of Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing binding affinity and selectivity.[3]

Application in Structure-Activity Relationship (SAR) Studies

This compound is an excellent building block for systematic SAR studies. By keeping this core constant and varying the amine coupling partner, researchers can probe the chemical space around a biological target to identify key interactions that drive potency and selectivity.

Hypothetical SAR Study Data

The following table illustrates a hypothetical SAR study where this compound is coupled with a series of primary amines to explore the effect of the R group on the inhibition of a hypothetical kinase.

Compound IDR GroupKinase IC₅₀ (nM)CLogP (Calculated)
1a -CH₃5203.2
1b -CH₂CH₃4503.6
1c -Cyclopropyl2103.8
1d -Phenyl854.5
1e -4-Fluorophenyl504.7

This hypothetical data suggests that increasing the size and lipophilicity of the R group leads to improved potency, with the 4-fluorophenyl derivative showing the highest activity. This could indicate a hydrophobic pocket in the kinase binding site that can be effectively occupied by this substituent.

cluster_0 Core Scaffold cluster_1 SAR Exploration cluster_2 Biological Activity Core 2,4-Difluoro-3-(trifluoromethoxy)benzamide R_Group R Group Variation (Alkyl, Cycloalkyl, Aryl) Core->R_Group Amide Coupling Activity Kinase Inhibition (IC50) R_Group->Activity Impacts G start Start step1 1. Dissolve Acid, Amine, HOBt in Anhydrous DCM start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add DIPEA, then EDC·HCl step2->step3 step4 4. Stir at RT for 12-24h (Monitor by TLC/LC-MS) step3->step4 step5 5. Aqueous Workup (HCl, NaHCO3, Brine) step4->step5 step6 6. Dry, Filter, and Concentrate step5->step6 step7 7. Purify by Flash Chromatography step6->step7 end Pure Amide step7->end

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique electronic properties of fluorine and fluorinated motifs can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The subject of this guide, 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid, is a bespoke building block designed to leverage these advantages.

The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a powerful tool for enhancing drug-like properties. It is one of the most lipophilic substituents used in drug design, a characteristic that can significantly improve a molecule's ability to permeate biological membranes, thereby increasing bioavailability.[1] The strong electron-withdrawing nature of both the -OCF₃ group and the fluorine atoms on the aromatic ring can also modulate the pKa of the carboxylic acid and influence non-covalent interactions with biological targets.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -OCF₃ and aryl-F motifs highly resistant to metabolic degradation, which can extend the in vivo half-life of a drug candidate.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the construction of a core scaffold relevant to kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The protocols detailed herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound in amide bond formation is dictated by the strong electron-withdrawing effects of the three fluorine-containing substituents. These groups decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid proton, which can facilitate the initial deprotonation step in many coupling reactions. However, the electron-deficient nature of the carbonyl carbon can also render it less susceptible to nucleophilic attack. Therefore, efficient activation of the carboxylic acid is paramount for successful amide coupling.

PropertyValueImpact on Synthesis
Molecular Weight 242.10 g/mol Standard for small molecule synthesis.
Appearance White to off-white solidEasy to handle and weigh.
pKa (estimated) ~2.5 - 3.0More acidic than benzoic acid, facilitating deprotonation.
Hansch Lipophilicity (π) of -OCF₃ ~+1.04High lipophilicity of resulting derivatives.[1]

Synthetic Workflow for a Representative Bioactive Scaffold

The following section details a representative synthetic workflow for the preparation of a potential kinase inhibitor scaffold. This multi-step process is designed to be illustrative of how this compound can be effectively incorporated into a more complex molecular architecture.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Cross-Coupling for Scaffold Elaboration A This compound C 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E N-(3-iodo-4-pyridinyl)-2,4-difluoro-3-(trifluoromethoxy)benzamide C->E Amidation D Aminopyridine Derivative (e.g., 4-amino-3-iodopyridine) D->E G Final Bioactive Scaffold E->G Suzuki Coupling F Arylboronic Acid F->G

Caption: Synthetic workflow for a representative bioactive scaffold.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all reagents before use.[4][5][6][7]

Protocol 1: Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This is a common and effective activation method for subsequent amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic off-gases.

  • The resulting crude 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling with an Aminopyridine Derivative

This protocol details the formation of the amide bond, a key linkage in many bioactive molecules, including kinase inhibitors.

Materials:

  • 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride (from Protocol 1)

  • 4-amino-3-iodopyridine (or other suitable amine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve the aminopyridine derivative (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2,4-Difluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Alternative One-Pot Amide Coupling Protocol using HATU

For amines that are less reactive or when a more direct approach is desired, a one-pot coupling method using a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective.

G A This compound + Amine B HATU, DIPEA in DMF A->B 1. Combine Reagents C Reaction at 0°C to RT B->C 2. Reaction D Workup and Purification C->D 3. Quench & Extract E Final Amide Product D->E 4. Purify

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (e.g., 4-amino-3-iodopyridine)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a dry flask, add this compound (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Characterization Data (Representative)

CompoundMethodExpected Observations
Amide Product ¹H NMR Aromatic protons, pyridine protons, and a broad singlet for the amide N-H.
¹⁹F NMR Resonances corresponding to the two aryl-F atoms and the -OCF₃ group.
¹³C NMR Carbon signals for the aromatic rings, pyridine ring, and the amide carbonyl.
HRMS Calculated m/z for the molecular ion [M+H]⁺ should be observed.

Troubleshooting and Mechanistic Insights

  • Low Yield in Acyl Chloride Formation: Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. The presence of moisture will hydrolyze the acyl chloride back to the carboxylic acid.

  • Sluggish Amide Coupling: For electron-deficient or sterically hindered amines, the HATU-mediated protocol is often superior to the acyl chloride method.[8] Increased reaction time or gentle heating may also be beneficial. The use of HOBt or other additives in carbodiimide-mediated couplings can also improve efficiency by suppressing side reactions.

  • Purification Challenges: The high lipophilicity imparted by the -OCF₃ group may necessitate the use of more nonpolar eluent systems in column chromatography.

The mechanism of HATU-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. This process is generally faster and more efficient than traditional carbodiimide methods, especially for challenging substrates.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique combination of fluorine and trifluoromethoxy substituents provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this application note offer robust and reproducible methods for the incorporation of this scaffold into target molecules, with a particular emphasis on amide bond formation, a critical transformation in drug discovery. By understanding the reactivity of this compound and employing the appropriate synthetic strategies, researchers can effectively leverage its potential in the development of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Source Not Available].
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. Benchchem.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Source Not Available].
  • 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. MySkinRecipes.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • SAFETY D
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  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • SAFETY D
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  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • A Comparative Guide to the Performance of Fluorous 2,4-Dichloro-1,3,5-triazine in Amide Coupling. Benchchem.
  • 2,3-Difluoro-4-(trifluoromethyl)benzoic acid. Synquest Labs.
  • Application Notes and Protocols for Amide Coupling with 3-(Pentafluorosulfanyl)benzoic Acid. Benchchem.
  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid deriv
  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • This compound | 1119454-13-5. Sigma-Aldrich.
  • Examples of bioactive molecules featuring β‐aryl‐β,β‐difluoroamino motif, NOS=Nitric Oxide Synthase.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Suzuki coupling reactions with derivatives of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Derivatives of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of Suzuki-Miyaura cross-coupling reactions to derivatives of this compound. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and pharmacokinetic properties conferred by its polyfluorinated and trifluoromethoxy-substituted aromatic ring. We delve into the mechanistic nuances pertinent to this electron-deficient system, discuss the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a robust, step-by-step protocol for a representative coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel biaryl compounds utilizing this valuable building block.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and mild reaction conditions have made it an indispensable tool, particularly in the pharmaceutical industry for constructing complex molecular architectures.[3][4]

The focus of this guide, this compound, incorporates several key features that are highly sought after in drug design. The difluoro substitution pattern and the trifluoromethoxy (-OCF3) group significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety serves as a versatile synthetic handle for further elaboration, such as amide bond formation.[3]

However, the successful application of Suzuki coupling to derivatives of this acid requires careful consideration of its unique electronic properties. The aromatic ring is highly electron-deficient, which influences the kinetics of the catalytic cycle. Furthermore, the presence of a carboxylic acid or its ester derivative necessitates specific strategic choices to ensure high reaction efficiency and yield. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully.

Mechanistic Considerations for an Electron-Deficient System

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is critical to optimizing reactions for specific substrates.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. For substrates like derivatives of this compound, the strongly electron-withdrawing fluorine and -OCF3 groups accelerate this step, which is often rate-limiting.[5]

  • Transmetalation: The organoboron compound (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, forming an Ar-Pd(II)-Ar' intermediate. The choice of base is crucial for the formation of the more nucleophilic boronate species [R-B(OH)3]-, which facilitates this step.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the new C-C bond of the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_oxidative Ar-Pd(II)L₂-X Oxidative Addition Complex Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation Ar-Pd(II)L₂-Ar' Transmetalation Complex PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_transmetalation->Product ArylHalide Ar-X (Aryl Halide Derivative) ArylHalide->PdII_oxidative BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_transmetalation Base Base (e.g., K₃PO₄) Base->PdII_transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Optimization of Reaction Parameters

The success of coupling with this specific scaffold hinges on the judicious selection of reaction components. The protocol provided below utilizes an ester derivative (Methyl 5-bromo-2,4-difluoro-3-(trifluoromethoxy)benzoate) as the aryl halide. The ester protects the carboxylic acid from undesirable side reactions, and the bromo-substituent is a more reliable leaving group than the endogenous fluoro-substituents.

Catalyst and Ligand Selection

While traditional catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-deficient or sterically hindered partners often benefit from modern, specialized ligands.[8]

  • Bulky, Electron-Rich Phosphines: Ligands such as triphenylphosphine (PPh₃) can be sufficient, but for challenging couplings, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are superior.[9][10] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes, making them excellent choices for coupling unreactive aryl chlorides or other challenging substrates.[11]

For this protocol, we select a pre-catalyst that readily generates the active Pd(0) species, paired with a robust ligand suitable for a broad range of substrates.

Choice of Base and Solvent
  • Base: The base plays a critical role in the transmetalation step.[5] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][12] K₃PO₄ is often an excellent choice for substrates with sensitive functional groups as it is sufficiently basic to promote the reaction while minimizing base-induced side reactions.

  • Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Biphasic mixtures like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are standard.[10][13] The water phase is essential for dissolving the base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol

This section provides a step-by-step methodology for a model Suzuki coupling reaction.

Reaction: Synthesis of Methyl 2,4-difluoro-5-phenyl-3-(trifluoromethoxy)benzoate

Experimental_Workflow arrow arrow start Start setup 1. Assemble & Dry Glassware (Reaction Flask, Condenser) start->setup reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) setup->reagents atmosphere 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar) reagents->atmosphere solvents 4. Add Degassed Solvents (e.g., Toluene, Water) atmosphere->solvents reaction 5. Heat to Reaction Temp. (e.g., 90-100 °C with stirring) solvents->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction If incomplete workup 7. Quench & Work-up (Cool, add water, extract with organic solvent) monitor->workup Upon completion purify 8. Dry & Purify (Dry organic layer, concentrate, column chromatography) workup->purify characterize 9. Characterize Product (NMR, HRMS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Equipment
  • Aryl Halide: Methyl 5-bromo-2,4-difluoro-3-(trifluoromethoxy)benzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2-1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0-3.0 equiv)

  • Solvents: Toluene and Water (e.g., 10:1 v/v), degassed

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), standard glassware for work-up and purification.

Step-by-Step Procedure
  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2,4-difluoro-3-(trifluoromethoxy)benzoate (e.g., 1.0 mmol, 336 mg).

  • Addition of Solids: Add phenylboronic acid (1.5 mmol, 183 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Expected Scope

The described protocol is robust and can be adapted for various boronic acids. Below is a table of expected outcomes for the coupling of Methyl 5-bromo-2,4-difluoro-3-(trifluoromethoxy)benzoate with different partners.

EntryBoronic Acid PartnerExpected ProductTypical Yield RangeNotes
1Phenylboronic acidMethyl 2,4-difluoro-5-phenyl-3-(trifluoromethoxy)benzoate85-95%Model reaction; generally high yielding.
24-Methoxyphenylboronic acidMethyl 2,4-difluoro-5-(4-methoxyphenyl)-3-(trifluoromethoxy)benzoate80-92%Electron-rich boronic acids are excellent coupling partners.
34-(Trifluoromethyl)phenylboronic acidMethyl 2,4-difluoro-5-(4-(trifluoromethyl)phenyl)-3-(trifluoromethoxy)benzoate75-88%Electron-poor boronic acids may require slightly longer reaction times but couple efficiently.
4Thiophene-3-boronic acidMethyl 2,4-difluoro-5-(thiophen-3-yl)-3-(trifluoromethoxy)benzoate70-85%Heterocyclic boronic acids are well-tolerated, though some may be prone to decomposition.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Low reaction temperature.1. Use a fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents by sparging with N₂/Ar for 20-30 min.3. Increase temperature in 10 °C increments.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or protic sources.2. Reaction temperature too high or time too long.3. Base is too strong or concentrated.1. Use anhydrous solvents if possible (requires different base like CsF).[4] Use boronate esters which are more stable.2. Monitor reaction closely and stop once complete.3. Switch to a milder base (e.g., K₂CO₃) or reduce stoichiometry.
Homocoupling (Ar-Ar or Ar'-Ar' formation)1. Presence of oxygen.2. Catalyst system promotes side reactions.1. Rigorously maintain an inert atmosphere throughout the reaction.2. Screen different ligands; sometimes less electron-rich ligands can suppress homocoupling.
Low Yield after Purification 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Decomposition on silica gel.1. Allow the reaction to run longer or increase the catalyst loading slightly.2. Perform additional extractions; ensure pH is appropriate during work-up.3. Deactivate silica gel with triethylamine or switch to a different stationary phase (e.g., alumina).

Conclusion

The Suzuki-Miyaura cross-coupling of derivatives of this compound is a highly effective method for synthesizing novel biaryl structures crucial for pharmaceutical and materials science research. By understanding the mechanistic principles governing these electron-deficient systems and carefully selecting a modern catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocol detailed herein provides a reliable and adaptable starting point for the exploration of new chemical space using this valuable fluorinated building block.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Source: Chemistry LibreTexts. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . (2018). Source: ACS Publications - Organometallics. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions . (2000). Source: Organic Chemistry Portal. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides . (2009). Source: ACS Publications - The Journal of Organic Chemistry. [Link]

  • A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates . (2010). Source: ACS Publications - The Journal of Organic Chemistry. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . (2019). Source: MDPI. [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid . (2015). Source: ResearchGate. [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit . (2025). Source: MDPI. [Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations . (2002). Source: ACS Publications - The Journal of Organic Chemistry. [Link]

  • A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . (2015). Source: ResearchGate. [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions . (2024). Source: Cardiff University - ORCA. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . (2011). Source: NIH - PMC. [Link]

  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides . (2019). Source: ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters . (2016). Source: ACS Publications. [Link]

  • Preparation of 2,4,5-trifluo-benzoic acid. (2007).
  • Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates . (2018). Source: ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . (2014). Source: Royal Society of Chemistry - Chemical Society Reviews. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . (2020). Source: NIH - PMC. [Link]

  • Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions . (2024). Source: ResearchGate. [Link]

  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (2013).
  • Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation . (2026). Source: American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid. This molecule presents unique challenges due to its specific substitution pattern, combining the strong electron-withdrawing nature of fluorine and trifluoromethoxy groups with the steric hindrance around the reaction center. This guide is structured as a series of troubleshooting questions and FAQs to provide researchers, chemists, and process development professionals with practical, field-tested solutions to common issues encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

Question 1: My lithiation/carboxylation reaction has a very low yield. What are the most likely causes and how can I fix it?

This is the most common and critical challenge. The formation of the aryllithium or Grignard reagent from the corresponding bromo-precursor, 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene, and its subsequent reaction with carbon dioxide is highly sensitive to reaction conditions.

Root Cause Analysis & Solutions:

  • Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely reactive towards water, oxygen, and carbon dioxide from the atmosphere.

    • Protocol: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Argon or Nitrogen). All solvents (e.g., THF, Diethyl Ether) must be anhydrous. Use fresh, sealed bottles of solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone) immediately before use. The reaction must be maintained under a positive pressure of inert gas from start to finish.[1]

  • Reagent Quality and Temperature Control: The stability of the organometallic intermediate is paramount.

    • Alkyllithium Reagents: Use freshly titrated n-butyllithium or sec-butyllithium. Older bottles may have a significantly lower concentration. The metal-halogen exchange or lithiation step must be performed at very low temperatures, typically -70 to -78 °C (dry ice/acetone bath), to prevent side reactions and decomposition.[2][3]

    • Magnesium (for Grignard): Use high-quality magnesium turnings. If the reaction is sluggish, the magnesium may need activation. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the aryl bromide.[4]

  • Inefficient Carboxylation: The introduction of CO₂ must be managed carefully.

    • Protocol: Use high-purity, dry CO₂ gas. Bubble the gas through the solution at a steady rate while maintaining the low temperature (-78 °C).[2] Alternatively, pour the cold organometallic solution onto a large excess of freshly crushed dry ice. This provides a cold, concentrated source of CO₂. Allow the mixture to warm to room temperature slowly before quenching with aqueous acid (e.g., 1N HCl).

Experimental Protocol: Lithiation-Carboxylation

  • To an oven-dried, three-neck flask under Argon, add 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 45-60 minutes.

  • In a separate flask, place a large excess of crushed dry ice.

  • Transfer the cold aryllithium solution onto the dry ice via a cannula.

  • Allow the mixture to slowly warm to room temperature, then quench by adding 1N HCl until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Question 2: I am attempting the synthesis via hydrolysis of 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile, but the reaction is either incomplete or requires extremely harsh conditions that degrade my product. How can I optimize this step?

Hydrolysis of an electron-deficient and sterically hindered nitrile can be challenging, often resulting in the isolation of the stable amide intermediate or requiring conditions that cause decomposition.

Root Cause Analysis & Solutions:

  • Incomplete Hydrolysis (Stalling at the Amide): The initial hydrolysis of the nitrile to the primary amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.

    • Solution: For base-catalyzed hydrolysis, use a high concentration of NaOH or KOH (e.g., 6M) and consider a co-solvent like ethylene glycol to reach higher temperatures (>120-140 °C) under reflux.[5] For acid-catalyzed hydrolysis, a mixture of concentrated sulfuric acid and water (e.g., 70-80% H₂SO₄) at elevated temperatures is often effective.[6] Monitor the reaction by TLC or LC-MS to ensure the amide intermediate is fully consumed.

  • Product Degradation: The trifluoromethoxy group can be sensitive to very strong nucleophiles or extremely high temperatures, although it is generally more stable than a methoxy group.

    • Solution: If degradation is observed, try milder conditions for a longer duration. Microwave-assisted hydrolysis can sometimes accelerate the reaction at a lower bulk temperature, minimizing degradation. Alternatively, consider enzymatic hydrolysis using a robust nitrilase, which operates under much milder pH and temperature conditions.[7]

Data Table: Comparison of Hydrolysis Conditions

MethodReagentsTemperature (°C)Typical Time (h)ProsCons
Acid Hydrolysis 75% H₂SO₄110-1306-12Effective for deactivated nitrilesPotential for charring/degradation
Base Hydrolysis 6M NaOH in Ethylene Glycol130-1508-16High conversionHarsh conditions, potential side reactions
Enzymatic Nitrilase in buffer30-4024-72Extremely mild, high selectivityEnzyme cost, slower reaction rates

FAQ Section

Q: What is the best synthetic route to start with?

The optimal route depends on the availability of the starting materials. A common and effective strategy is the ortho-lithiation of a suitable precursor.

G start Starting Point precursor Is 1-bromo-2,4-difluoro-3- (trifluoromethoxy)benzene available? start->precursor route1 Route 1: Organometallic Carboxylation precursor->route1 Yes route2 Route 2: Multi-Step Synthesis precursor->route2 No end_product This compound route1->end_product step2a Synthesize Bromo-Precursor route2->step2a step2b Perform Organometallic Carboxylation step2a->step2b step2b->end_product

The most direct path is via lithiation/carboxylation of the corresponding aryl bromide.[2] If this precursor is not available, a multi-step synthesis starting from a simpler fluorinated aromatic compound would be necessary, which introduces its own set of challenges related to regioselective installation of the trifluoromethoxy and bromo groups.

Q: I suspect side reactions are occurring during my lithiation. What are they and how can I identify them?

Besides incomplete reaction, two main side reactions can plague organometallic routes.

G

  • Protonation: If there is any residual moisture or other proton source, the highly basic aryllithium intermediate will be quenched to form 1,3-difluoro-2-(trifluoromethoxy)benzene. This can be detected by GC-MS analysis of the crude product.

  • Wurtz-type Coupling: The aryllithium can react with the starting aryl bromide to form a biphenyl dimer. This is favored by higher temperatures, so maintaining the reaction below -70 °C is critical.[1] This byproduct will have a molecular weight roughly double that of the starting material and can be identified by MS.

Q: How do I purify the final product?

This compound is a solid crystalline compound.

  • Primary Purification: After acidic workup, the crude product can often be purified by recrystallization. A suitable solvent system would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Secondary Purification: If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is the next step. Due to the acidic nature of the product, tailing can be an issue. It is often beneficial to add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., Hexane/Ethyl Acetate) to obtain sharper peaks and better separation.

Q: What are the key safety considerations for this synthesis?

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

  • Cryogenic Temperatures: Handling dry ice and acetone requires insulated gloves to prevent severe burns.

  • Strong Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle them in a fume hood with appropriate PPE, including acid-resistant gloves and face shields.

  • Cyanide (if using nitrile route): If the synthesis involves creating the benzonitrile intermediate from an aryl halide, reagents like copper cyanide or sodium cyanide may be used.[6] These are highly toxic. All manipulations must be performed in a well-ventilated fume hood, and a cyanide-specific emergency plan should be in place.

References

  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. Available at: [Link]

  • Creemer, L. C., et al. (2000). Process for making certain benzoic acid compounds. Google Patents (EP1045823B1).
  • Unknown Author. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents (CN101020628A).
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Chemical Reviews, 90(6), 879-933. (General context for lithiation). Available at: [Link]

  • Unknown Author. (2007). Preparation of 2,4,5-trifluo-benzoic acid. Google Patents (CN1328238C).
  • De Lombaert, S., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. Available at: [Link]

  • Tang, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2021). The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Unknown Author. (2016). Method for preparing 3, 4-difluorobenzaldehyde. Google Patents (CN105859536A).
  • Snieckus, V. (2003). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Available at: [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences. Available at: [Link]

  • Singh, G., & Singh, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences. Available at: [Link]

  • Reider, P. J., et al. (1998). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents (US5798463A).
  • Organic Syntheses. (2022). 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses. Available at: [Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. PubChem. Retrieved from [Link]

  • Heinemann, J., et al. (2003). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis... ResearchGate. Available at: [Link]

  • Unknown Author. (2009). Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. Google Patents (CN101450891B).
  • Reddy, K. S. K., et al. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CSUN Chemistry. (2016). Base Hydrolysis of Benzonitrile. YouTube. Available at: [Link]

  • Unknown Author. (2007). Process for preparing 2,4-difluoro benzonitril. Google Patents (CN1962623A).

Sources

Technical Support Center: Chromatographic Separation of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of fluorinated benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by these compounds. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common obstacles in your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of fluorinated benzoic acid isomers.

Q1: What are the main challenges in separating fluorinated benzoic acid isomers?

The primary challenges stem from the subtle structural differences between positional isomers. These isomers often have very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard chromatographic methods. Key issues include peak co-elution, poor resolution, and peak tailing.

Q2: Which chromatographic technique is best suited for this separation?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques due to their high resolution and applicability to a wide range of polarities without the need for derivatization. Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analytes. Supercritical Fluid Chromatography (SFC) is a powerful alternative, particularly for preparative scale and chiral separations, offering fast analysis times and reduced solvent consumption.

Q3: What type of HPLC column is recommended for separating these isomers?

While standard C18 columns can be used, specialized stationary phases often provide superior selectivity. Phenyl-based columns are highly recommended as they can engage in π-π interactions with the aromatic ring of the benzoic acid isomers, offering enhanced selectivity for positional isomers. Fluorinated stationary phases can also be very effective, providing alternative selectivity based on dipole-dipole interactions and offering different elution orders compared to traditional C18 columns.

Q4: How does the position of the fluorine atom affect the separation?

The position of the fluorine atom on the benzene ring influences the molecule's overall dipole moment and its acidity (pKa). These differences, although small, are the key to chromatographic separation. For instance, the pKa values for monofluorobenzoic acid isomers are:

IsomerpKa
2-Fluorobenzoic acid3.27
3-Fluorobenzoic acid3.86
4-Fluorobenzoic acid4.14

Note: pKa values can vary slightly depending on the measurement conditions.

This difference in acidity affects the degree of ionization at a given mobile phase pH, which in turn influences the retention time in reversed-phase HPLC.

Q5: Is derivatization necessary for the analysis of fluorinated benzoic acids?

For HPLC and SFC analysis, derivatization is generally not required. However, for GC analysis, a derivatization step, such as esterification to form more volatile methyl esters, is typically necessary to ensure the compounds can be effectively vaporized and passed through the GC column.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the chromatographic separation of fluorinated benzoic acid isomers.

Problem 1: Poor Resolution and Co-eluting Peaks

Poor resolution between isomeric peaks is one of the most frequent challenges.

Broad, overlapping peaks, or a single peak with a shoulder.

cluster_0 Troubleshooting Poor Resolution Start Poor Resolution / Co-elution MobilePhase Optimize Mobile Phase Start->MobilePhase StationaryPhase Change Stationary Phase Start->StationaryPhase Gradient Modify Gradient MobilePhase->Gradient pH Adjust pH MobilePhase->pH Organic Change Organic Modifier MobilePhase->Organic Phenyl Try Phenyl Column StationaryPhase->Phenyl Fluorinated Try Fluorinated Column StationaryPhase->Fluorinated End Resolution Achieved Gradient->End pH->End Organic->End Phenyl->End Fluorinated->End

Caption: Decision tree for troubleshooting poor resolution.

  • Optimize Mobile Phase pH:

    • Rationale: The pKa values of fluorinated benzoic acid isomers differ slightly based on the fluorine's position. By adjusting the mobile phase pH to be close to the pKa values of the isomers, you can exploit these small differences in ionization to achieve separation.

    • Protocol:

      • Determine the pKa values of your target isomers.

      • Prepare a series of mobile phases with pH values buffered around the pKa range of the isomers (e.g., in 0.2 pH unit increments).

      • Inject the sample with each mobile phase and observe the changes in retention and resolution. For acidic compounds like these, a mobile phase pH below the pKa will lead to longer retention in reversed-phase HPLC.

  • Change the Organic Modifier:

    • Rationale: Different organic solvents (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation by changing the interactions between the analytes, the mobile phase, and the stationary phase.

    • Protocol:

      • If you are using acetonitrile, prepare a mobile phase with the same percentage of methanol.

      • Conversely, if using methanol, switch to acetonitrile.

      • Run the separation and compare the chromatograms.

  • Modify the Gradient Profile:

    • Rationale: A shallower gradient increases the time the analytes spend in the "separation window," providing more opportunity for resolution.

    • Protocol:

      • Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if your gradient is from 20% to 80% organic in 10 minutes, try running it over 20 minutes.

      • Consider using a multi-step gradient where the slope is shallower in the region where the isomers elute.

  • Select an Alternative Stationary Phase:

    • Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to change.

    • Protocol:

      • Phenyl Columns: These columns offer π-π interactions, which are particularly effective for separating aromatic positional isomers.

      • Fluorinated Columns: These phases can provide unique selectivity for fluorinated compounds through dipole-dipole and other interactions, often resulting in a different elution order compared to C18 or phenyl columns.

      • Pentafluorophenyl (PFP) Columns: These are a type of fluorinated phase that can provide enhanced selectivity for halogenated aromatic compounds.

Problem 2: Peak Tailing

Peak tailing is a common issue with acidic compounds like benzoic acids, leading to poor peak shape and inaccurate integration.

Asymmetrical peaks with a "tail" extending from the back of the peak.

cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed CheckpH Lower Mobile Phase pH Start->CheckpH Buffer Increase Buffer Concentration Start->Buffer ColumnIssue Check Column Health Start->ColumnIssue Overload Reduce Sample Load CheckpH->Overload End Symmetrical Peaks Buffer->End ColumnIssue->End Overload->End

Caption: Flowchart for addressing peak tailing issues.

  • Lower the Mobile Phase pH:

    • Rationale: Peak tailing for acidic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. By lowering the mobile phase pH (e.g., to 2.5-3.0), these silanol groups are protonated and their interaction with the acidic analytes is minimized.

    • Protocol:

      • Add a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to your mobile phase to achieve a pH of around 2.7. A concentration of 0.1% (v/v) is a good starting point.

      • Ensure your column is stable at this lower pH.

  • Increase Buffer Concentration:

    • Rationale: If the mobile phase is not sufficiently buffered, the sample itself can alter the local pH on the column, leading to peak shape issues.

    • Protocol:

      • If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM).

      • Ensure the buffer is soluble in the organic modifier at the concentrations you are using.

  • Reduce Sample Load:

    • Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing.

    • Protocol:

      • Dilute your sample by a factor of 5 or 10 and re-inject.

      • If peak shape improves, you were likely overloading the column.

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern HPLC columns made with high-purity silica and advanced end-capping techniques have fewer free silanol groups, reducing the likelihood of peak tailing with acidic compounds.

    • Protocol:

      • If you are using an older column, consider switching to a more modern equivalent.

      • Ensure the column has not been degraded by operating outside of its recommended pH range.

Problem 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your analytical method.

Shifting retention times for the same analyte across multiple injections.

cluster_2 Troubleshooting Retention Time Variability Start Irreproducible Retention Times Equilibration Ensure Proper Column Equilibration Start->Equilibration MobilePhasePrep Check Mobile Phase Preparation Start->MobilePhasePrep Temperature Control Column Temperature Start->Temperature Pump Check Pump Performance Equilibration->Pump End Stable Retention Times MobilePhasePrep->End Temperature->End Pump->End

Caption: Systematic approach to resolving retention time instability.

  • Ensure Adequate Column Equilibration:

    • Rationale: Insufficient equilibration of the column with the mobile phase, especially when changing mobile phases or after a gradient run, is a common cause of retention time drift.

    • Protocol:

      • Before the first injection, and between runs if using a gradient, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.

      • Monitor the baseline; a stable baseline is a good indicator of an equilibrated column.

  • Verify Mobile Phase Preparation:

    • Rationale: Small errors in the composition of the mobile phase, particularly the organic-to-aqueous ratio and pH, can lead to significant shifts in retention time.

    • Protocol:

      • Prepare fresh mobile phase daily.

      • Use a calibrated pH meter to check the pH of the aqueous portion before mixing with the organic solvent.

      • Ensure accurate measurements of all mobile phase components.

  • Use a Column Thermostat:

    • Rationale: Retention times can be sensitive to temperature fluctuations. A small change in ambient temperature can cause noticeable shifts.

    • Protocol:

      • Always use a column oven set to a constant temperature (e.g., 30 °C or 40 °C) to ensure a stable thermal environment for the separation.

  • Check for Pump Issues:

    • Rationale: Inconsistent flow from the pump due to leaks, air bubbles, or worn seals will cause retention times to vary.

    • Protocol:

      • Degas the mobile phase to remove dissolved air.

      • Check for any visible leaks in the system.

      • Monitor the pressure ripple; an unusually high ripple can indicate pump problems.

Experimental Protocols

Starting Method for HPLC Separation of Monofluorobenzoic Acid Isomers

This protocol provides a robust starting point for method development.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 50% B

    • 15-17 min: 50% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 water:acetonitrile to a concentration of approximately 100 µg/mL.

GC-MS Derivatization and Analysis Protocol

This is a general protocol for the analysis of fluorinated benzoic acids by GC-MS, which requires derivatization.

  • Sample Preparation (Esterification):

    • To 1 mg of the sample, add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-MeOH).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, then add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 50-350

References

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.[Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[Link]

  • ResearchGate. (2025). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.[Link]

  • PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.[Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.[Link]

  • Google Patents. (n.d.).
  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.[Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1.[Link]

  • ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.[Link]

  • Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.[Link]

  • MDPI. (n.d.). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.[Link]

yield optimization for the synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS 1805652-35-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthetic route covered here focuses on the carboxylation of an organometallic intermediate, a common and direct method for this class of compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to optimize your reaction yield and purity.

Problem 1: Low or No Conversion of the Starting Aryl Bromide

You observe a significant amount of unreacted 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene after the reaction.

Potential Cause Explanation & Solution
Poor Quality or Inactive Magnesium The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Solution: Activate the magnesium by stirring it vigorously under an inert atmosphere to break up the oxide layer. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also chemically activate the surface.
Wet Solvent or Glassware Grignard and organolithium reagents are extremely sensitive to moisture.[1][2] Trace amounts of water will quench the organometallic species as it forms. Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Reaction Temperature Too Low While low temperatures are generally required for organolithium formation, Grignard reactions often need initial heating to begin. Solution: For Grignard reactions, gently warm a small portion of the reaction mixture. Once initiated (indicated by a color change or gentle reflux), the remaining aryl bromide should be added at a rate that maintains a steady reaction. For lithiation, ensure the temperature is maintained at or below -78 °C to prevent side reactions.[3]
Inappropriate Solvent The choice of ethereal solvent is critical. Tetrahydrofuran (THF) is often superior to diethyl ether for less reactive aryl halides due to its higher solvating power and boiling point.[4] Solution: Consider using THF as the solvent, especially if you are experiencing initiation issues with diethyl ether.
Problem 2: Low Yield of Carboxylic Acid Despite Aryl Bromide Consumption

The starting material is consumed, but the yield of this compound is lower than expected.

Potential Cause Explanation & Solution
Wurtz Coupling Side Reaction The Grignard reagent can react with the starting aryl bromide to form a biphenyl impurity. This is more common at higher temperatures and concentrations. Solution: Maintain a dilute solution and control the rate of addition of the aryl bromide to the magnesium to keep the concentration of the Grignard reagent relatively low.
Incomplete Carboxylation The reaction with carbon dioxide may be inefficient. Solution: Use a large excess of freshly crushed, high-purity dry ice. Instead of adding the organometallic solution to the dry ice, it is often better to pour the solution over a slurry of dry ice in your reaction solvent. Alternatively, bubble dry CO2 gas through the solution at a low temperature.[5] Ensure vigorous stirring to maximize the gas-liquid interface.
Formation of Ketone and Tertiary Alcohol Byproducts The initially formed carboxylate salt is in equilibrium with the organometallic reagent. If the concentration of the organometallic reagent is high, it can attack the carboxylate to form a ketone, which can then be attacked by another equivalent of the organometallic reagent to form a tertiary alcohol.[6] Solution: Perform the carboxylation at a low temperature (e.g., -78 °C) and ensure rapid and efficient mixing with the carbon dioxide to quickly consume the organometallic reagent.[5]
Product Loss During Workup The carboxylic acid product can be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic. Solution: During the aqueous workup, acidify the solution to a pH of 1-2 with a strong acid like HCl to ensure the carboxylic acid is fully protonated and precipitates or is extracted into the organic layer.[7] Use multiple extractions with a suitable organic solvent to maximize recovery.
Problem 3: Difficulty with Product Purification

The crude product is difficult to purify, and contaminants are observed in the final product.

Potential Cause Explanation & Solution
Presence of Non-polar Impurities Unreacted starting material and biphenyl coupling products are common non-polar impurities. Solution: Most of the benzoic acid can be separated from non-polar impurities by extraction of the organic layer with a basic aqueous solution (e.g., NaOH or NaHCO3). The carboxylate salt will move to the aqueous layer, leaving the non-polar impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.
Co-precipitation of Salts Inorganic salts from the workup can co-precipitate with the product. Solution: Ensure all inorganic salts are fully dissolved in the aqueous layer before extraction. A filtration step after acidification and before extraction can be beneficial.
Product is an Oil or Low-Melting Solid Highly substituted benzoic acids can sometimes be difficult to crystallize. Solution: If direct crystallization is challenging, consider purification by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to suppress tailing, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most direct and commonly employed route is the carboxylation of an organometallic intermediate. This typically involves two main steps:

  • Formation of an aryl Grignard or aryl lithium reagent from 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene.

  • Reaction of the organometallic intermediate with carbon dioxide, followed by an acidic workup.[6][8]

This approach is generally favored over multi-step routes involving nitration and diazotization for its efficiency.[9][10]

Q2: How do I prepare the starting material, 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene?

This starting material can be synthesized from 1,3-difluorobenzene through a sequence of steps. A potential route involves the ortho-lithiation of 1,3-difluorobenzene, followed by reaction with a trifluoromethoxy source, and subsequent bromination. The specific details of this synthesis would need to be developed based on literature procedures for analogous compounds.

Q3: What are the critical safety precautions for this synthesis?

  • Organolithium Reagents: Reagents like n-butyllithium are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be performed under an inert atmosphere using proper syringe and cannula techniques.

  • Grignard Reagents: While not pyrophoric, Grignard reagents are highly reactive with water and protic solvents.[2] The reaction to form the Grignard reagent can be exothermic and should be controlled by the rate of addition and external cooling if necessary.

  • Solvents: Anhydrous ethers like THF and diethyl ether can form explosive peroxides over time.[4] Always use fresh, inhibitor-free solvents or test for the presence of peroxides before use.

  • Inert Atmosphere: The entire reaction sequence, up until the aqueous workup, must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the organometallic intermediates.

Q4: Can I use other carbon dioxide sources besides dry ice?

While dry ice is the most common and convenient source, you can also use gaseous carbon dioxide.[11] This involves bubbling dry CO2 gas through the reaction mixture. This method can offer better control over the addition rate but requires a proper gas delivery setup. It is crucial that the CO2 gas is thoroughly dried before it enters the reaction vessel.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting aryl bromide. Gas Chromatography-Mass Spectrometry (GC-MS) of quenched aliquots can also provide detailed information on the reaction progress.

  • Product Characterization: The final product should be characterized by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).

    • Melting Point: To assess the purity of the final product.

Visualizations and Protocols

Experimental Workflow: Grignard Route

Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup and Purification A Activate Mg turnings (Iodine, heat) B Add anhydrous THF and 1-bromo-2,4-difluoro-3- (trifluoromethoxy)benzene A->B C Maintain gentle reflux (initiate with heat if needed) B->C D Cool Grignard solution to -78 °C C->D Reaction Complete E Pour solution onto excess crushed dry ice D->E F Allow to warm to RT E->F G Quench with aq. HCl (pH 1-2) F->G Reaction Quench H Extract with Ethyl Acetate G->H I Wash with brine, dry (Na2SO4) H->I J Concentrate in vacuo I->J K Recrystallize or perform column chromatography J->K

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

Troubleshooting Logic Diagram

Troubleshooting Logic start Low Yield Issue q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are byproducts like biphenyl or tertiary alcohols detected? a1_yes->q2 cause_no_reaction Problem: Reaction Initiation - Check Mg activation - Ensure anhydrous conditions - Consider solvent change (THF) a1_no->cause_no_reaction a2_yes Yes q2->a2_yes a2_no No q2->a2_no cause_side_reactions Problem: Side Reactions - Control temperature - Ensure dilute conditions - Optimize CO2 addition a2_yes->cause_side_reactions cause_workup_loss Problem: Product Loss - Check workup pH (acidify to 1-2) - Perform multiple extractions - Ensure complete precipitation a2_no->cause_workup_loss

Caption: A logic diagram to diagnose and resolve common low-yield issues in the synthesis.

Detailed Experimental Protocol

Materials:

  • 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Heat the flask gently under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction.

    • Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate flask, place a large excess (at least 5 equivalents) of freshly crushed dry ice.

    • Cool the Grignard reagent solution to 0 °C.

    • Rapidly transfer the Grignard solution to the flask containing the dry ice via a cannula, ensuring vigorous stirring.

    • Allow the mixture to slowly warm to room temperature, stirring overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding 3M HCl until the solution is acidic (pH 1-2).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography.

References
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-169.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
  • Zhang, M., Bi, Z., Wang, Y., & Zhao, Y. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
  • JoVE. (2025).
  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.
  • IOP Publishing. (n.d.).
  • YouTube. (2021).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • ResearchGate. (n.d.). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
  • University of Rochester. (n.d.). Directed (ortho)
  • ResearchGate. (2014).
  • Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-(trifluoromethyl)benzoic acid | 157337-81-0.
  • ACS Publications. (n.d.). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).
  • ResearchGate. (n.d.). Effective synthesis of (S)
  • Benchchem. (n.d.). A Comparative Guide: Optimizing Grignard Reactions of 1-Bromo-3,5-dichlorobenzene with Tetrahydrofuran over Diethyl Ether.
  • Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
  • European Patent Office. (n.d.).
  • Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
  • BLDpharm. (n.d.). 157337-81-0|2,4-Difluoro-3-(trifluoromethyl)benzoic acid.
  • Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
  • Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

Sources

Technical Support Center: Synthesis of Polyfluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polyfluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of polyfluorinated compound synthesis.

I. Carboxylation of Polyfluoroarenes via Lithiation

The carboxylation of polyfluoroarenes, often through an intermediate organolithium species, is a common method for introducing a carboxylic acid group. However, this route is susceptible to several side reactions that can impact yield and purity.

FAQ 1: Low yields and unexpected byproducts in ortho-lithiation/carboxylation.

Question: I am attempting to synthesize a polyfluorinated benzoic acid via ortho-lithiation of a polyfluoroarene using n-butyllithium (n-BuLi), followed by quenching with carbon dioxide. My yields are consistently low, and I am observing byproducts. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields in this synthesis are often attributable to a few key side reactions that compete with the desired carboxylation. The primary culprits are typically ether cleavage by the organolithium reagent and hydrodefluorination.

1. Ether Cleavage by n-Butyllithium:

Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used for lithiation reactions. However, n-BuLi can react with these solvents, especially at elevated temperatures.[1][2] This reaction consumes the n-BuLi, reducing the amount available for the desired lithiation of your polyfluoroarene.

  • Mechanism: The reaction proceeds via a nucleophilic attack of the butyl anion on the α-carbon of the ether, leading to the formation of lithium alkoxides and gaseous byproducts (e.g., ethene from THF).

  • Troubleshooting:

    • Temperature Control: Perform the lithiation at low temperatures (-78 °C is standard) to minimize the rate of ether cleavage.[2]

    • Solvent Choice: Diethyl ether is generally more stable to n-BuLi than THF.[2] Consider using Et₂O or a non-ethereal solvent system if your substrate is soluble.

    • Reaction Time: Keep the time between the addition of n-BuLi and the CO₂ quench as short as is practical to limit the exposure of the organolithium reagent to the solvent.

2. Hydrodefluorination:

This side reaction involves the replacement of a fluorine atom with a hydrogen atom on the aromatic ring. It can occur if a proton source is present, leading to a less fluorinated benzoic acid or a non-carboxylated, hydrodefluorinated starting material.

  • Mechanism: The highly basic polyfluoroaryllithium intermediate can be protonated by adventitious water or other acidic protons in the reaction mixture. The proton source can be trace water in the solvent or on the glassware, or even the ethereal solvent itself under certain conditions.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

    • Reagent Quality: Use high-quality n-BuLi and other reagents to minimize impurities that could act as proton sources.

3. Issues with Regioselectivity in Lithiation:

While a directing group can favor lithiation at the ortho position, other positions on the ring can also be lithiated, leading to a mixture of isomeric products upon carboxylation.[3][4]

  • Troubleshooting:

    • Directing Group Choice: The choice of directing group on the polyfluoroarene is crucial for achieving high regioselectivity. Amide and tertiary amine groups are generally effective directing groups.[4]

    • Reaction Conditions: The solvent and temperature can influence the regioselectivity of the lithiation. Optimization of these parameters may be necessary for your specific substrate.

II. Oxidation of Polyfluorinated Aromatic Precursors

The oxidation of polyfluorinated toluenes or benzyl derivatives is another common route to polyfluorinated benzoic acids. Incomplete oxidation is a frequent challenge.

FAQ 2: Incomplete oxidation of my polyfluorinated toluene.

Question: I am oxidizing a polyfluorinated toluene to the corresponding benzoic acid using an oxidizing agent like potassium permanganate (KMnO₄), but I am getting a mixture of products, including the starting material and what appears to be the corresponding benzaldehyde. How can I drive the reaction to completion?

Answer:

Incomplete oxidation is a common issue in the synthesis of benzoic acids from toluene derivatives.[5][6] The oxidation proceeds in a stepwise manner, from the toluene to the benzyl alcohol, then to the benzaldehyde, and finally to the benzoic acid. If the reaction conditions are not sufficiently forcing, the reaction can stall at the intermediate stages.

  • Mechanism: The oxidation of the methyl group involves the sequential removal of C-H bonds and the introduction of C-O bonds. Each step requires the oxidizing agent to be potent enough to effect the transformation.

  • Troubleshooting:

    • Reaction Time and Temperature: Increasing the reaction time and/or temperature can help to drive the reaction to completion. Heating under reflux is a common strategy.[6]

    • Stoichiometry of the Oxidizing Agent: Ensure that a sufficient excess of the oxidizing agent is used to account for all the oxidation steps.

    • Choice of Oxidizing Agent: Stronger oxidizing agents or different catalytic systems can be more effective. For example, using a cobalt-based catalyst with molecular oxygen can be an efficient method for the oxidation of toluenes to benzoic acids.[7]

    • Phase Transfer Catalysis: If the polyfluorinated toluene and the aqueous oxidizing agent are not miscible, a phase transfer catalyst can be used to improve the reaction rate.

Table 1: Common Oxidizing Agents and Conditions for Toluene Oxidation

Oxidizing AgentTypical ConditionsCommon Byproducts
KMnO₄Aqueous, basic, heatBenzaldehyde, Benzyl alcohol
CrO₃/H₂SO₄Acetone, 0 °C to RTBenzaldehyde, Benzyl alcohol
Co(OAc)₂/NaBr/O₂Acetic acid, heatBenzaldehyde, Benzyl alcohol

III. Hydrolysis of Polyfluorobenzonitriles

The hydrolysis of a nitrile group is a reliable method for the synthesis of carboxylic acids. However, the reaction can sometimes be sluggish or incomplete.

FAQ 3: My polyfluorobenzonitrile hydrolysis is incomplete, yielding the amide.

Question: I am hydrolyzing a polyfluorobenzonitrile to the corresponding benzoic acid using acidic or basic conditions, but I am isolating the polyfluorobenzamide as a significant byproduct. How can I ensure complete hydrolysis to the carboxylic acid?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8] If the reaction is stopped prematurely or the conditions are not harsh enough, the amide can be the major product.

  • Mechanism: Under acidic or basic conditions, water adds to the carbon-nitrogen triple bond of the nitrile to form an imidic acid or its conjugate base, which then tautomerizes to the amide. The subsequent hydrolysis of the amide to the carboxylic acid is often the slower step.

  • Troubleshooting:

    • Reaction Time and Temperature: Prolonged reaction times and higher temperatures are often necessary to drive the hydrolysis of the amide to the carboxylic acid.

    • Concentration of Acid or Base: Using a more concentrated acid (e.g., concentrated H₂SO₄) or base (e.g., 40% aq. NaOH) can accelerate the second step of the hydrolysis.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce the reaction time required for complete hydrolysis.

IV. General Side Reactions

Some side reactions are not specific to a single synthetic route and can be encountered in various preparations of polyfluorinated benzoic acids.

FAQ 4: I am observing a loss of fluorine in my product, regardless of the synthetic route.

Question: I have tried multiple synthetic routes to my target polyfluorinated benzoic acid, and in each case, I see evidence of hydrodefluorination. What are the general causes, and how can I prevent it?

Answer:

Hydrodefluorination, the replacement of a C-F bond with a C-H bond, is a common side reaction in the chemistry of polyfluoroaromatic compounds.[9][10] It is often promoted by nucleophilic or reductive conditions.

  • Mechanism: The mechanism of hydrodefluorination can vary depending on the reaction conditions. It can occur via nucleophilic aromatic substitution by a hydride source, or through radical pathways.

  • Troubleshooting:

    • Control of Nucleophiles and Bases: Be mindful of the nucleophilicity and basicity of the reagents you are using. Strong, non-nucleophilic bases are preferred when deprotonation is required.

    • Exclusion of Reductants: If using metal catalysts, be aware of their potential to mediate reductive hydrodefluorination. The choice of catalyst and ligands is critical.

    • Photocatalytic Conditions: Certain photocatalytic methods have been developed for controlled hydrodefluorination.[11][12] If your reaction is light-sensitive, protecting it from light may be necessary.

FAQ 5: My polyfluorinated benzoic acid is unstable and decarboxylates upon heating.

Question: I have successfully synthesized my polyfluorinated benzoic acid, but it seems to be unstable and decarboxylates when I try to purify it by distillation or during subsequent reactions at elevated temperatures. How can I handle this product?

Answer:

Polyfluorinated benzoic acids can be susceptible to decarboxylation (the loss of CO₂), especially when heated.[13][14] The electron-withdrawing nature of the fluorine atoms can stabilize the resulting aryl anion, making decarboxylation more favorable than for non-fluorinated benzoic acids.

  • Mechanism: The decarboxylation can proceed through a concerted mechanism or via the formation of a polyfluoroaryl anion intermediate, which is then protonated.

  • Troubleshooting:

    • Avoid High Temperatures: Purify the product using methods that do not require high temperatures, such as recrystallization or column chromatography.

    • Mild Reaction Conditions for Derivatization: When using the polyfluorinated benzoic acid in subsequent reactions, choose reagents and conditions that allow for lower reaction temperatures. For example, convert the acid to a more reactive acyl chloride or activated ester under mild conditions before proceeding with further transformations.

    • Storage: Store the purified polyfluorinated benzoic acid in a cool, dry place to minimize degradation over time.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding these processes, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Diagram 1: Carboxylation of a Polyfluoroarene via ortho-Lithiation

G A Polyfluoroarene B Polyfluoroaryllithium A->B n-BuLi, Et2O, -78 °C E Side Product: Ether Cleavage Products A->E n-BuLi reacts with Et2O C Polyfluorinated Benzoic Acid B->C 1. CO2 2. H3O+ D Side Product: Hydrodefluorinated Arene B->D Proton Source (H2O) G Start Low Yield in Lithiation/Carboxylation Check1 Analyze Byproducts: Hydrodefluorination? Start->Check1 Solution1 Implement Rigorous Anhydrous Conditions: - Dry glassware - Anhydrous solvents - Inert atmosphere Check1->Solution1 Yes Check2 Analyze Byproducts: Ether Cleavage? Check1->Check2 No Solution1->Check2 Solution2 Optimize Reaction Conditions: - Maintain -78 °C - Minimize reaction time - Consider alternative solvents Check2->Solution2 Yes Check3 Isomeric Mixture? Check2->Check3 No Solution2->Check3 Solution3 Optimize Regioselectivity: - Evaluate directing group - Screen solvents and temperatures Check3->Solution3 Yes End Improved Yield Check3->End No Solution3->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of polyfluorinated benzoic acids via lithiation.

References

  • Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(21), 11757-11761. [Link]

  • Sun, A. D., & Love, J. A. (2010). Cross coupling reactions of polyfluoroarenes via C–F activation. Dalton Transactions, 39(41), 10362-10374. [Link]

  • Collado, A., et al. (2013). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 113(1), 29-84. [Link]

  • Schafer, M., et al. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics, 31(3), 1040-1050. [Link]

  • Yang, F., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(6), 1225-1228. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation. Chemical Reviews, 90(6), 879-933. [Link]

  • Burdon, J., et al. (1965). Aromatic polyfluoro-compounds. Part XXVII. The decarboxylation of polyfluorobenzoic acids. Journal of the Chemical Society, 6336-6342. [Link]

  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]

  • Reddit. (2018, January 8). n-Bu-Li reactions in diethyl ether, how 'hot' can I go. [Link]

  • Save My Exams. (2024, December 23). Producing Benzoic Acid. [Link]

  • ResearchGate. (2024, November 5). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. [Link]

  • ResearchGate. (2025, August 6). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. [Link]

  • ResearchGate. (2017, August 17). Hydrodefluorination of Polyfluoroarenes with Reductive PCs. [Link]

  • PubMed. (2020, May 20). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. [Link]

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Technical Support Center: Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during the synthesis of this critical pharmaceutical intermediate.[1] The fluorinated structure of this compound is key to enhancing metabolic stability and bioavailability in drug molecules, making stringent purity control paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of 2,4-difluoro-3-hydroxybenzoic acid. What is causing the hydrolysis of the trifluoromethoxy group, and how can I prevent it?

A1: Root Cause Analysis & Prevention

The presence of 2,4-difluoro-3-hydroxybenzoic acid indicates the hydrolysis of the trifluoromethoxy (-OCF3) group. The -OCF3 group, while generally stable, can be susceptible to cleavage under certain nucleophilic or harsh basic conditions, converting it to a hydroxyl (-OH) group.[2][3] This is a common issue, particularly during steps involving strong bases or prolonged heating in aqueous basic solutions.

Causality: The hydrolysis mechanism often involves nucleophilic attack by hydroxide ions on the carbon atom of the trifluoromethoxy group. The strong electron-withdrawing nature of the three fluorine atoms makes this carbon electrophilic and thus a target for nucleophiles.

Preventative Protocols:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially during steps involving strong bases (e.g., lithiation, hydrolysis of an ester or nitrile). Water acts as a source of hydroxide ions, promoting the side reaction.

  • Control of Basicity and Temperature:

    • When hydrolyzing an ester or nitrile precursor to the final carboxylic acid, opt for milder conditions. For instance, use lithium hydroxide (LiOH) in a THF/water mixture at room temperature or 0°C instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at reflux.

    • If a strong base is required for other transformations (e.g., metalation), use non-nucleophilic bases like Lithium diisopropylamide (LDA) and maintain cryogenic temperatures (e.g., -78°C) to suppress the substitution reaction.

  • Reduced Reaction Time: Minimize the exposure of the trifluoromethoxy group to harsh conditions. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

Workflow: Minimizing -OCF3 Hydrolysis during Saponification

cluster_0 Experimental Setup cluster_1 Reaction & Monitoring cluster_2 Workup A Precursor Ester in Anhydrous THF B Cool to 0°C (Ice Bath) A->B C Add LiOH in degassed H2O (Slow, Dropwise) B->C D Stir at 0°C to RT C->D E Monitor by HPLC (Target: <1% Starting Material) D->E F Quench with aq. HCl (pH 2-3) (Maintain low temperature) E->F G Extract with Ethyl Acetate F->G H Isolate Product G->H cluster_0 Lithiation cluster_1 Carboxylation cluster_2 Workup A Aryl-Br Precursor in Anhydrous THF @ -78°C B Slow addition of n-BuLi A->B C Formation of Aryl-Li Intermediate B->C D Quench with excess Dry Ice (CO2) C->D E Formation of Lithium Carboxylate Salt D->E F Acidic Quench (e.g., 1M HCl) E->F G Final Carboxylic Acid Product F->G

Sources

Technical Support Center: Scale-up Synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures, especially those involving hazardous materials, should be conducted by trained personnel in a controlled laboratory or manufacturing environment with appropriate safety measures in place. Always consult the relevant Safety Data Sheets (SDS) before handling any chemical.

Introduction

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a critical building block in contemporary medicinal chemistry, valued for its unique electronic and lipophilic properties imparted by the trifluoromethoxy (-OCF₃) group. Its successful and efficient synthesis at scale is paramount for advancing drug discovery and development programs. This guide provides in-depth technical support, addressing common challenges and frequently asked questions encountered during the scale-up of its synthesis. The primary route discussed involves the lithiation and subsequent carboxylation of 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene.

Overall Synthetic Scheme

The multi-step synthesis requires careful control over each transformation to ensure high purity and yield of the final product. The key steps are outlined below.

Synthetic_Pathway A 1,3-Difluorobenzene B 1-Bromo-2,4-difluorobenzene A->B Br₂, FeBr₃ C 1-Bromo-2,4-difluoro-3- (trifluoromethoxy)benzene B->C 1. n-BuLi, THF, -78°C 2. (CF₃O)₂SO₂, or other electrophilic OCF₃ source D 2,4-Difluoro-3-(trifluoromethoxy)- phenyllithium C->D n-BuLi or s-BuLi THF, < -70°C E 2,4-Difluoro-3-(trifluoromethoxy)- benzoic acid D->E 1. CO₂(g) or CO₂(s) 2. H₃O⁺ quench

Caption: General synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis, organized by reaction stage.

Stage 1: Trifluoromethoxylation of 1-Bromo-2,4-difluorobenzene

Question 1: My trifluoromethoxylation step is resulting in low yields and multiple byproducts. What are the likely causes?

Answer: Low yields in this step often stem from three primary issues: inefficient lithiation, degradation of the trifluoromethoxylating agent, or competing side reactions.

  • Inefficient Lithiation: The initial metal-halogen exchange or deprotonation of 1-bromo-2,4-difluorobenzene is critical. On scale-up, localized heating during the addition of n-butyllithium (n-BuLi) can lead to side reactions. Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a temperature below -70°C. The addition of n-BuLi should be slow and subsurface to avoid thermal decomposition.[1]

  • Reagent Stability: Electrophilic trifluoromethoxylating agents can be unstable. Ensure the reagent is of high purity and has been stored under the recommended conditions.

  • Competing Reactions: The aryllithium intermediate is highly reactive. If the trifluoromethoxylating agent is not added promptly or if the temperature rises, the intermediate can react with the solvent (THF) or other species in the reaction mixture. The long-range acidifying effect of the bromine and fluorine atoms can also influence the site of lithiation if conditions are not precisely controlled.[2]

Troubleshooting Workflow: Low Yield in Trifluoromethoxylation

Troubleshooting_Trifluoromethoxylation start Low Yield Observed check_temp Review Temperature Control start->check_temp check_lithiation Verify Lithiation Efficiency action_quench Action: Quench aliquot with D₂O and analyze by NMR for %D incorporation. check_lithiation->action_quench check_reagent Assess OCF₃ Reagent Quality action_reagent Action: Use fresh, properly stored reagent. Consider titration. check_reagent->action_reagent action_temp Action: Ensure slow, subsurface n-BuLi addition. Verify cooling power and agitation efficiency. check_temp->action_temp outcome_lith_ok Lithiation >95% action_quench->outcome_lith_ok outcome_lith_bad Lithiation <95% action_quench->outcome_lith_bad action_temp->check_lithiation outcome_lith_ok->check_reagent outcome_lith_bad->action_temp Re-optimize conditions

Caption: Decision tree for troubleshooting low trifluoromethoxylation yields.

Stage 2: Lithiation and Carboxylation

This is often the most challenging step to scale up due to the use of pyrophoric organolithium reagents and the exothermic nature of both the metal-halogen exchange and the subsequent carboxylation.

Question 2: What are the critical safety considerations when handling n-butyllithium on a multi-kilogram scale?

Answer: n-Butyllithium is pyrophoric and reacts violently with water and air.[3][4] A rigorous safety protocol is non-negotiable.

  • Inert Atmosphere: The entire process must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[3][5] All glassware and reactors must be flame-dried or oven-dried and cooled under an inert gas stream.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and heavy-duty, chemical-resistant gloves are mandatory. Never work alone.[6]

  • Reagent Transfer: Use a cannula or a pressure-equalizing dropping funnel for transfers.[7] Ensure all connections are secure. For larger scales, stainless steel transfer lines are recommended.[5]

  • Temperature Control: The reaction is highly exothermic. A robust cooling system (e.g., a chiller with sufficient capacity) is essential to maintain the temperature below -70°C.[1]

  • Quenching and Disposal: Unused n-BuLi must be quenched carefully. A common procedure involves slow addition to a non-reactive solvent like heptane, followed by gradual addition of isopropanol, then methanol, and finally water, all under cooling.[6]

  • Spill Management: Keep a container of dry sand or powdered limestone within arm's reach to smother any potential fires. Do NOT use water or a CO₂ fire extinguisher.[4][5]

Question 3: My carboxylation reaction is incomplete, and I'm isolating unreacted starting material. How can I improve the conversion?

Answer: Incomplete carboxylation is a frequent scale-up problem. The key is ensuring efficient contact between the aryllithium intermediate and carbon dioxide.

  • CO₂ Addition Method: Bubbling CO₂ gas through the solution is often inefficient on a large scale due to poor gas dispersion. A superior method is to add crushed, high-purity dry ice directly to the reaction mixture or to transfer the aryllithium solution via cannula onto a slurry of dry ice in THF.[1] This ensures a high local concentration of CO₂.

  • Temperature Management: The carboxylation is also exothermic. The temperature should be kept low (below -65°C) during the CO₂ addition to prevent the aryllithium from reacting with the newly formed lithium carboxylate salt.[1]

  • Reaction Time & Agitation: Ensure sufficient reaction time after CO₂ addition and maintain vigorous agitation to keep the mixture homogenous as the carboxylate salt precipitates.

  • Quenching: The reaction should be carefully quenched with water only after the carboxylation is complete. Premature quenching will destroy the aryllithium intermediate.

Question 4: The purity of my crude this compound is low. What are the common impurities and how can I minimize them?

Answer: The impurity profile can provide significant clues about the reaction's shortcomings.

Impurity Potential Cause Mitigation Strategy
1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (Starting Material) Incomplete metal-halogen exchange or premature quenching.Ensure n-BuLi is added slowly to completion (titrate a sample). Verify CO₂ addition is efficient and complete before quenching.
2,4-Difluoro-3-(trifluoromethoxy)benzene Protonation of the aryllithium intermediate by residual moisture in the solvent or CO₂.Use rigorously anhydrous solvents (<50 ppm water). Use high-purity CO₂.
Dimeric/Coupling Byproducts Localized high concentrations of aryllithium, often due to poor agitation or temperature excursions.Improve agitation. Maintain strict temperature control during n-BuLi addition.

The crude product is typically purified by recrystallization. A suitable solvent system might involve a mixture of heptane and ethyl acetate or toluene.

Detailed Scale-Up Protocol: Lithiation & Carboxylation

This protocol is a representative example and must be adapted and optimized for specific equipment and scales.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, and inert gas inlet/outlet.

  • Chilling unit capable of maintaining -78°C.

  • 1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (1.0 eq).

  • n-Butyllithium (1.05 - 1.1 eq, solution in hexanes).

  • Anhydrous Tetrahydrofuran (THF).

  • Carbon Dioxide (solid, dry ice, crushed).

  • Hydrochloric Acid (1N solution).

  • Ethyl Acetate.

  • Brine (saturated NaCl solution).

Procedure:

  • Reactor Setup: Assemble and flame-dry the reactor under a high flow of nitrogen. Cool to room temperature under a positive pressure of nitrogen.

  • Charging: Charge the reactor with 1-bromo-2,4-difluoro-3-(trifluoromethoxy)benzene and anhydrous THF (approx. 10 volumes).

  • Cooling: Cool the stirred solution to -78°C.

  • Lithiation: Add the n-butyllithium solution dropwise via a pressure-equalizing dropping funnel or cannula over 1-2 hours, ensuring the internal temperature does not rise above -70°C.[1]

  • Stirring: Stir the resulting mixture at -78°C for an additional 45-60 minutes after the addition is complete to ensure full metal-halogen exchange.

  • Carboxylation: Cautiously add crushed dry ice in portions to the reaction mixture, maintaining vigorous stirring. Monitor the internal temperature and add the dry ice at a rate that keeps the temperature below -65°C.

  • Warming: Once the exotherm subsides and the temperature stabilizes, continue stirring and allow the reaction to warm slowly to room temperature overnight.

  • Quench & Acidification: Slowly add water to quench any unreacted organometallics. Acidify the mixture to a pH of ~2 with 1N HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the pure this compound.

References

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Santa Barbara. Retrieved from [Link]

  • Reiher, C. A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. Retrieved from [Link]

  • Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.
  • Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
  • ACS Publications. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2020). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • CHIMIA. (2013). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

Sources

stability of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid (CAS 1119454-13-5). Its purpose is to provide in-depth insights into the compound's stability under various reaction conditions, offering troubleshooting advice and validated protocols to mitigate common experimental challenges. The fluorinated structure of this intermediate enhances metabolic stability and bioavailability in target drug molecules, making its correct handling critical for synthetic success.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and inherent stability of this compound.

Q1: What are the standard storage and handling conditions for this compound?

A: this compound is a solid that is stable under standard ambient conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[2][3] While generally stable, good laboratory hygiene, including the use of personal protective equipment (gloves, safety glasses), should be maintained as it is classified as a skin, eye, and respiratory irritant.[4]

Q2: What are the primary chemical incompatibilities?

A: The primary incompatibilities are strong bases and strong oxidizing agents.[2][5] Strong bases can deprotonate the carboxylic acid, but may also promote undesirable side reactions such as hydrolysis of the trifluoromethoxy group or nucleophilic aromatic substitution (SNAr). Strong oxidizing agents can lead to decomposition of the aromatic ring.

Q3: How stable is the trifluoromethoxy (-OCF3) group? Can it be hydrolyzed?

A: The trifluoromethoxy group is generally considered a stable functional group, significantly more so than a methoxy group.[6] However, it is not inert. Facile hydrolysis of trifluoromethyl groups, a related functionality, has been observed in the presence of a base.[7] Research has shown that meso-CF3 substituted corroles can undergo hydrolysis to the corresponding carboxylic acids.[8][9][10] Therefore, prolonged exposure to strong bases (e.g., NaOH, KOH) or high temperatures, especially in protic solvents, should be approached with caution as it may risk hydrolysis of the -OCF3 group to a hydroxyl or subsequent decomposition products.

Q4: Is this compound susceptible to decarboxylation?

A: Yes, like many benzoic acids, it can undergo decarboxylation, but this process typically requires specific conditions. Aromatic carboxylic acids are generally thermally stable, but decarboxylation can be facilitated by metal catalysts, particularly copper, often in combination with light or heat.[11][12][13] This reaction proceeds via an aryl radical intermediate.[13] In the absence of such catalysts, thermal decarboxylation requires significantly higher temperatures and is not a common concern under typical synthetic conditions (e.g., < 120 °C).

Q5: What is the expected reactivity of the aromatic ring?

A: The aromatic ring is highly electron-deficient due to the presence of three strongly electron-withdrawing substituents (two -F atoms and one -OCF3 group). This has two major consequences:

  • Resistance to Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts are highly disfavored.

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the C4 position (para to the activating carboxyl group and ortho to the -OCF3 group), are activated towards displacement by potent nucleophiles.[14] Reactions involving strong, non-hindered nucleophiles (e.g., alkoxides, thiolates, amines) may lead to substitution of a fluorine atom.

Section 2: Troubleshooting Guides for Common Synthetic Transformations

This section provides structured advice for resolving issues encountered during reactions involving this compound.

Issue 1: Low Yield or Decomposition During Acyl Group Transformations (e.g., Amidation, Esterification)
  • Symptoms: Your reaction to form an amide or ester results in a low yield of the desired product. HPLC or TLC analysis shows multiple new, often more polar, spots, and you may observe gas evolution (CO2).

  • Causality Analysis: The high electron-withdrawing character of the substituents increases the acidity of the carboxyl proton, but can also make the molecule susceptible to degradation under harsh conditions. The use of strong inorganic bases (e.g., NaOH for saponification) or high temperatures (>120-140 °C) can initiate side reactions.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for amidation/esterification reactions.

Issue 2: Unexpected Side Products with Nucleophiles
  • Symptoms: Formation of unexpected products where a fluorine atom has been displaced or the -OCF3 group has been cleaved.

  • Causality Analysis: As discussed (FAQ Q5), the electron-deficient ring is primed for SNAr. Additionally, the -OCF3 group, while robust, is the most likely site for nucleophilic attack after the carbonyl carbon and the activated aromatic positions. Strong, "hard" nucleophiles at elevated temperatures are most likely to cause these issues.

  • Potential Degradation Pathways Diagram:

DegradationPathways Parent 2,4-Difluoro-3-(trifluoromethoxy) benzoic acid Product_SNAr SNAr Product (e.g., 4-alkoxy-2-fluoro...) Parent->Product_SNAr Strong Nu⁻ (e.g., MeO⁻, R₂NH) Heat Product_Decarboxylation Decarboxylation Product (1,3-Difluoro-2-(trifluoromethoxy)benzene) Parent->Product_Decarboxylation Heat (>150°C) or Cu Catalyst Product_Hydrolysis OCF3 Hydrolysis Product (2,4-Difluoro-3-hydroxybenzoic acid) Parent->Product_Hydrolysis Strong Base (aq.) High Heat

Caption: Potential degradation pathways under strenuous reaction conditions.

  • Preventative Measures:

    • Temperature Control: Perform reactions at the lowest effective temperature. Start at 0 °C or room temperature before cautiously heating.

    • Nucleophile Choice: Use the softest, most sterically hindered nucleophile possible for the desired transformation.

    • Protecting Groups: If the carboxylic acid is not the reacting site, consider protecting it as an ester to slightly reduce its activating effect on the ring for SNAr reactions.

Section 3: Protocols for Stability Assessment

To ensure confidence in your experimental design, you can perform the following validated stability studies.

Protocol 1: pH Stability Profiling via HPLC

This protocol assesses the compound's stability in aqueous buffered solutions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

  • Buffer Preparation: Prepare three buffers:

    • pH 2.0 (0.01 M HCl)

    • pH 7.4 (Phosphate-Buffered Saline)

    • pH 10.0 (Carbonate-Bicarbonate Buffer)

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Vortex thoroughly.

  • Time Points: Prepare three sets of samples for each pH condition.

    • T=0: Immediately quench one set by adding an equal volume of acetonitrile, and analyze by HPLC. This is your baseline.

    • T=4h: Incubate the second set at the desired temperature (e.g., 50 °C) for 4 hours, then quench and analyze.

    • T=24h: Incubate the third set at the same temperature for 24 hours, then quench and analyze.

  • Analysis: Use a reverse-phase HPLC method to monitor the peak area of the parent compound. A decrease in peak area relative to the T=0 sample indicates degradation. Look for the appearance of new peaks, which would correspond to degradants.

Protocol 2: Compatibility with Common Bases

This protocol tests for degradation in the presence of bases commonly used in synthesis.

  • Reaction Setup: In separate vials, dissolve 10 mg of the benzoic acid in 1 mL of a relevant solvent (e.g., THF, DMF).

  • Reagent Addition: To each vial, add 1.5 equivalents of a different base:

    • Vial A: Triethylamine (TEA)

    • Vial B: Diisopropylethylamine (DIPEA)

    • Vial C: Potassium Carbonate (K2CO3)

    • Vial D (Control): No base.

  • Incubation: Stir all vials at a typical reaction temperature (e.g., 60 °C) for 12 hours.

  • Analysis: Take a small aliquot from each vial, quench with a drop of dilute HCl, dilute with solvent, and analyze by TLC or LC-MS. Compare vials A, B, and C to the control (D) to identify any degradation.

Section 4: Summary of Reaction Condition Stability

The following table summarizes the stability of this compound under various conditions, providing a quick reference for experimental planning.

Condition / Reagent ClassRisk LevelPotential Undesirable Outcome(s)Recommended Mitigation
Thermal Stress ModerateDecarboxylationKeep reaction temperatures below 120°C unless specifically required.
Strong Aqueous Base HighHydrolysis of -OCF3 group, SNArAvoid strong inorganic bases (NaOH, KOH). Use organic amines or carbonates.
Strong Nucleophiles HighNucleophilic Aromatic Substitution (SNAr) of FluorineUse lowest possible temperature; use sterically hindered nucleophiles if possible.
Strong Acids LowGenerally stable.Standard inertness is expected, but monitor for unexpected reactions at high T.
Metal Catalysts (e.g., Cu, Pd) ModerateDecarboxylation, C-F bond activationScreen catalysts and ligands carefully; use the mildest possible conditions.
Reducing Agents (e.g., LiAlH4) ModerateReduction of carboxylic acid (expected); potential for over-reduction is low.Use milder reagents like NaBH4 if only partial reduction is needed (after conversion to ester).
Oxidizing Agents HighAromatic ring cleavage/decomposition.Avoid strong oxidants (e.g., KMnO4, CrO3).

References

  • Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]

  • Kee, C.W. et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Kee, C.W. et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]

  • Kee, C.W. et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications (RSC Publishing). [Link]

  • Bornstein, J. et al. (1955). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]

  • Kee, C.W. et al. (2021). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. ResearchGate. [Link]

  • Maiti, D. et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

  • Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

  • MySkinRecipes. (2026). 2,4-Difluoro-3-(Trifluoromethyl)Benzoic Acid. MySkinRecipes. [Link]

  • PubChem. (2026). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. PubChem. [Link]

  • Larrosa, I. et al. (2010). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

Sources

Technical Support Center: Troubleshooting Failed Amide Couplings with 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with amide coupling reactions, specifically involving the electron-deficient substrate, 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid. The unique electronic properties of this substrate, driven by the presence of multiple fluorine atoms and a trifluoromethoxy group, can present significant hurdles to achieving high-yield, clean amide bond formation.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with this compound failing or giving low yields?

A1: The primary challenge stems from the severely electron-deficient nature of the benzoic acid. The two fluorine atoms and the potent electron-withdrawing trifluoromethoxy (-OCF₃) group significantly reduce the nucleophilicity of the carboxylate anion after deprotonation.[1][3] This makes the crucial first step—attack on the coupling reagent to form the active intermediate—kinetically slow and often incomplete. Standard coupling conditions that work well for typical carboxylic acids may be insufficient.

Q2: I'm observing unreacted starting material. What is the most likely cause?

A2: Incomplete activation of the carboxylic acid is the most common culprit. The reduced reactivity of the carboxylate requires more potent activating agents or optimized conditions to efficiently form the active ester intermediate.[4][5] Additionally, ensure all reagents, especially the coupling agents and solvents, are anhydrous, as moisture can hydrolyze the activating agent and the active intermediate.[6][7]

Q3: Which coupling reagents are most effective for this type of substrate?

A3: For highly electron-deficient carboxylic acids, uronium/aminium salt-based reagents are generally superior to carbodiimides alone.[4][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly recommended starting point. It forms a very reactive OAt-active ester, which can significantly accelerate the coupling step.[4][9][10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust option, though HATU is often considered more reactive and less prone to epimerization in chiral systems.[10]

  • If using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), it is crucial to use it in conjunction with an additive. HOBt (1-hydroxybenzotriazole) or, preferably, OxymaPure (ethyl cyanohydroxyiminoacetate) can form more reactive activated esters and suppress side reactions.[4][7][8]

Q4: What is the optimal base to use for this reaction?

A4: A non-nucleophilic, sterically hindered base is essential.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice.[8][11] Its bulk minimizes unwanted side reactions, such as competing with the desired amine for the activated ester.

  • 2,4,6-Collidine is another suitable option, particularly if DIPEA is problematic.

  • Avoid less hindered bases like triethylamine (TEA), as they can be more nucleophilic and may lead to byproducts.[11]

Q5: Could the solvent be the issue?

A5: Yes, the choice of solvent is critical for both solubility and reaction kinetics.

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally the best choices as they are polar aprotic solvents that can effectively dissolve the polar starting materials and intermediates.[11][12]

  • Dichloromethane (DCM) can also be used, but solubility of the benzoic acid or its salt may be limited.[11]

  • Ensure the solvent is truly anhydrous. Use a fresh bottle or a properly dried solvent from a solvent purification system.

In-Depth Troubleshooting Guides

Scenario 1: Low Conversion, Unreacted Starting Materials

You've run your reaction with EDC/HOBt in DCM overnight, and LC-MS analysis shows predominantly unreacted benzoic acid and amine.

Root Cause Analysis:

This classic symptom points towards inefficient activation of the electron-deficient carboxylic acid. The O-acylisourea intermediate formed by EDC is not reactive enough on its own, and in this case, even the HOBt-ester may not be sufficiently electrophilic to be intercepted by the amine at a reasonable rate.[4][13]

Troubleshooting Workflow:

Caption: Decision tree for addressing low reaction conversion.

Recommended Actions & Protocols:

1. Upgrade the Coupling Reagent to HATU: This is the most direct and often most successful solution.

Protocol 1: High-Efficiency HATU Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • HATU (1.1-1.2 equiv)

    • DIPEA (2.5-3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a dry flask under an inert atmosphere (Nitrogen or Argon), add the benzoic acid.

    • Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).

    • Add HATU to the solution and stir for 2-3 minutes.

    • Add DIPEA to the mixture. The color may change. Stir for an additional 15-30 minutes to ensure full activation (pre-activation).

    • Add the amine (neat or as a solution in DMF).

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 4-12 hours.

    • Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

2. Convert to a More Reactive Intermediate: The Acyl Fluoride

For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive electrophile that is small and less sterically demanding.[14][15]

Protocol 2: Acyl Fluoride-Mediated Coupling (using BTFFH)

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous Acetonitrile (MeCN) or DCM

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the benzoic acid in anhydrous MeCN.

    • Add BTFFH and DIPEA. Stir at room temperature for 30-60 minutes to form the acyl fluoride.

    • Add the amine to the reaction mixture.

    • Stir at room temperature or gently heat to 40-50°C if the reaction is sluggish. Monitor by TLC or LC-MS.

    • Perform an aqueous work-up as described in Protocol 1.

Scenario 2: Reaction is Messy with Multiple Byproducts

Your LC-MS shows some product formation, but also several unidentified peaks, leading to a low isolated yield.

Root Cause Analysis:

Side reactions can become competitive when the desired reaction is slow. Potential issues include:

  • Guanidinylation of the Amine: If excess uronium reagent (like HATU) is used, it can react with the free amine to form a guanidinium byproduct, capping the amine.[16]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of carboxylate to form a symmetric anhydride.

  • Reagent Degradation: Moisture can decompose coupling reagents, leading to side products.[6]

Troubleshooting Workflow:

G start Start: Messy Reaction, Multiple Byproducts check_stoichiometry Verify Reagent Stoichiometry (1.1 equiv Coupling Reagent) start->check_stoichiometry check_order Optimize Order of Addition (Pre-activate Acid) check_stoichiometry->check_order Stoichiometry Correct check_purity Ensure Reagent & Solvent Purity (Use Fresh, Anhydrous Materials) check_order->check_purity Order Optimized purify Purify Product check_purity->purify Purity Confirmed

Caption: Logical steps to minimize byproduct formation.

Recommended Actions & Protocols:

1. Control Stoichiometry and Order of Addition: The order in which reagents are added is crucial. Always pre-activate the carboxylic acid before adding the amine. This minimizes the time the free amine and the highly reactive coupling reagent are in solution together.

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalents (relative to Carboxylic Acid)Rationale
Carboxylic Acid 1.0Limiting Reagent
Amine 1.1 - 1.2Slight excess to drive reaction to completion.
HATU/HBTU 1.1Slight excess ensures full activation. Large excess can cause side reactions.
DIPEA 2.5 - 3.0Neutralizes the carboxylic acid and the HCl or HPF₆ salt from the coupling reagent.

2. Ensure Purity and Anhydrous Conditions:

  • Use a fresh bottle of HATU or EDC. These reagents are hygroscopic and degrade over time.[6]

  • Use solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[17]

3. Consider Temperature Control:

  • Start the reaction at 0°C during the addition of reagents, especially the base. This can help control any initial exotherm and minimize rapid side reactions.

  • Allow the reaction to slowly warm to room temperature to proceed. For particularly difficult couplings, gentle heating (40-50°C) may be required, but this should be a last resort as it can also promote decomposition and side reactions.[11]

References
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • RSC Publishing. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Reddit. (2024). How does EDC/NHS coupling ACTUALLY work?. [Link]

  • National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • National Institutes of Health. (2010). 2-(Trifluoromethyl)benzoic acid. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2000). Procedures to Improve Difficult Couplings. [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

  • National Center for Biotechnology Information. 3-(Trifluoromethyl)benzoic acid. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]

  • National Institutes of Health. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. [Link]

  • ResearchGate. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Royal Society of Chemistry. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Validation & Comparative

Trifluoromethoxy vs. Trifluoromethyl Benzoic Acids: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the most powerful tools in the chemist's arsenal are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to a benzoic acid scaffold—a common motif in drug discovery—their distinct electronic and steric characteristics can lead to profoundly different biological outcomes. This guide provides a detailed comparison of these two critical substituents, offering experimental insights and data-driven guidance for researchers, scientists, and drug development professionals.

The Fundamental Distinction: Understanding the Electronic and Conformational Nuances

Both the -CF3 and -OCF3 groups are strongly electron-withdrawing, a property that significantly influences the acidity, reactivity, and interaction potential of the parent molecule.[1][2][3] However, the introduction of an oxygen atom in the trifluoromethoxy group creates critical differences.

  • Trifluoromethyl (-CF3): This group exerts a powerful, purely inductive electron-withdrawing effect. It is known for its compact steric profile and high metabolic stability.[1][4]

  • Trifluoromethoxy (-OCF3): The -OCF3 group is also strongly electron-withdrawing, but the oxygen atom's lone pairs can participate in π-donation.[3] A key feature is its conformational preference; the -OCF3 group typically sits orthogonal to the plane of an aromatic ring, which can be leveraged to probe specific binding pockets in drug-target complexes.[5]

Head-to-Head Comparison of Physicochemical Properties

The choice between -OCF3 and -CF3 has a direct and predictable impact on a molecule's acidity (pKa) and lipophilicity (logP), two parameters that are fundamental to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Acidity (pKa)

The electron-withdrawing nature of both groups stabilizes the conjugate base (carboxylate anion) of benzoic acid, thereby increasing its acidity (lowering its pKa). The trifluoromethyl group typically has a more pronounced acidifying effect.

  • -CF3 Substituted Benzoic Acids: The strong and direct inductive pull of the -CF3 group significantly delocalizes the negative charge of the carboxylate, making it a stronger acid.

  • -OCF3 Substituted Benzoic Acids: While still a potent electron-withdrawing group, the effect is slightly tempered compared to -CF3, resulting in a slightly weaker acid (higher pKa).[3]

Lipophilicity (logP)

Lipophilicity is a critical factor for membrane permeability and bioavailability. Both groups increase a molecule's lipophilicity, but the trifluoromethoxy group does so to a greater extent.[1][6]

  • Trifluoromethyl (-CF3): The Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, is +0.88 for the -CF3 group.[1][4][7]

  • Trifluoromethoxy (-OCF3): This group is one of the most lipophilic substituents used in drug design, with a Hansch π constant of +1.04.[6][7] This enhanced lipophilicity can improve membrane transport but must be carefully balanced to avoid issues with solubility and off-target toxicity.[1][6]

Table 1: Comparative Physicochemical Properties of -CF3 and -OCF3 Groups

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Implication in Drug Design
Electronic Effect Strongly electron-withdrawing (inductive)Strongly electron-withdrawing (inductive and resonance)Modulates pKa, target interactions
Hansch π Constant +0.88[1][4][7]+1.04[6]Higher value indicates greater lipophilicity
Effect on Benzoic Acid pKa Stronger acidification (lower pKa)Moderate acidification (pKa is slightly higher than -CF3 analog)Affects ionization at physiological pH, solubility
Metabolic Stability Very highGenerally high, but potential for O-dealkylationInfluences drug half-life and dosing regimen

Metabolic Stability: The C-F vs. C-O-C Bond

A primary reason for incorporating these groups is to block metabolic hotspots and enhance a drug's half-life.

  • Trifluoromethyl (-CF3): The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][4] This makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively serving as a "metabolic shield".[8]

  • Trifluoromethoxy (-OCF3): This group also confers significant metabolic stability.[2] Unlike a standard methoxy group which is readily demethylated, the -OCF3 moiety is much more robust. However, it can still be a site for O-dealkylation under certain enzymatic conditions, a potential metabolic pathway that is absent for the -CF3 group.[6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard, self-validating system to quantify the metabolic stability of a compound. The rate of disappearance of the parent drug over time when incubated with liver microsomes (a source of CYP enzymes) is measured.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared.

  • Reaction Mixture: In a 96-well plate, liver microsomes (e.g., human, 0.5 mg/mL), a phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM) are combined.

  • Initiation: The reaction is initiated by adding the cofactor NADPH (1 mM), which is required for CYP enzyme activity. A control reaction without NADPH is run in parallel.

  • Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is transferred for analysis by LC-MS/MS to quantify the concentration of the parent compound remaining.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7][8]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Combine Test Compound (1 µM), Liver Microsomes, and Buffer B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile (+ Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Workflow for an in vitro liver microsomal stability assay.

Synthetic Considerations

The ease of synthesis is a practical consideration in drug development.

  • Trifluoromethylation: A wide range of reliable methods exists for introducing the -CF3 group onto aromatic rings, making these analogs highly accessible.[9]

  • Trifluoromethoxylation: The direct introduction of the -OCF3 group has historically been more challenging due to the instability of the corresponding anion.[5][6] While significant progress has been made in developing new reagents and methodologies, the synthesis of -OCF3 analogs can sometimes be more complex and costly.[3]

Strategic Application in Drug Design

The choice between -CF3 and -OCF3 is dictated by the specific goals of the lead optimization program.

G Goal Lead Optimization Goal Prop1 Increase Metabolic Stability Block known P450 oxidation site Goal->Prop1 Prop2 Increase Lipophilicity / Membrane Permeability Probe larger hydrophobic pocket Goal->Prop2 Prop3 Increase Acidity of Benzoic Acid Modulate ionization state for solubility/binding Goal->Prop3 Choice1 Strongly consider Trifluoromethyl (-CF3) Prop1->Choice1 Primary Choice Choice2 Strongly consider Trifluoromethoxy (-OCF3) Prop2->Choice2 Primary Choice Prop3->Choice1 Stronger Effect

Caption: Decision logic for selecting -CF3 vs. -OCF3 in drug design.

Conclusion

Trifluoromethyl and trifluoromethoxy groups are both powerful substituents for optimizing benzoic acid-based drug candidates, yet they offer distinct advantages. The trifluoromethyl group is the superior choice for maximizing metabolic stability and increasing acidity.[1][4][8] The trifluoromethoxy group provides a greater boost in lipophilicity and offers unique conformational properties that can be exploited for enhanced target binding.[5][6] A thorough understanding of these differences allows medicinal chemists to make rational, data-driven decisions, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Accessed January 20, 2026. [Link]

  • 4-Methoxy-2-(trifluoromethyl)benzoic Acid: Synthesis and Applications. Chem-Agro. Accessed January 20, 2026. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Accessed January 20, 2026. [Link]

  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Accessed January 20, 2026. [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Accessed January 20, 2026. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. Accessed January 20, 2026. [Link]

  • Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Accessed January 20, 2026. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Accessed January 20, 2026. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid: A Focus on IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethoxy group, in particular, offers a unique combination of lipophilicity and metabolic stability, making it a prized substituent in drug design. This guide provides an in-depth technical comparison of the biological activity of compounds synthesized from the versatile building block, 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid . Our focus will be on a series of potent anti-inflammatory agents targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling.

This document will objectively compare the performance of a representative compound derived from our topic molecule with other notable IRAK4 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2,4-Difluoro-3-(trifluoromethoxy)phenyl Moiety

The 2,4-difluoro substitution pattern on the phenyl ring, combined with the trifluoromethoxy group at the 3-position, creates a unique electronic and steric environment. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic degradation, thereby improving the pharmacokinetic profile of the resulting compounds. The trifluoromethoxy group further increases lipophilicity, which can improve cell membrane permeability. This strategic combination of substituents makes this compound an attractive starting material for the synthesis of novel therapeutics.

Synthesis of a Representative Pyrazolylpyridine IRAK4 Inhibitor

While a diverse array of bioactive molecules can be envisioned from this compound, we will focus on the synthesis of a representative pyrazolylpyridine amide, a class of compounds that has shown significant promise as IRAK4 inhibitors. The general synthetic approach involves the amidation of the benzoic acid with a substituted aminopyrazole.

A plausible and efficient synthetic route is outlined below. This multi-step synthesis begins with the activation of the carboxylic acid of this compound, followed by coupling with a suitable aminopyrazole derivative.

Experimental Protocol: Synthesis of a Representative Pyrazolylpyridine Amide

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[1]

  • Stir the reaction mixture at room temperature for 30-60 minutes to ensure the formation of the activated ester.

Step 2: Amide Coupling

  • To the solution containing the activated benzoic acid, add the desired aminopyrazole derivative (e.g., a substituted 1H-pyrazol-4-amine) (1.0 eq).

  • Continue stirring the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the final pyrazolylpyridine amide.

This synthetic strategy is versatile and can be adapted to generate a library of derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis of IRAK4 Inhibitors

The inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[2][3] Our representative compound, derived from this compound, is designed to be a potent and selective inhibitor of this kinase. To contextualize its potential, we will compare its hypothetical performance with well-characterized, clinical-stage IRAK4 inhibitors.

CompoundTarget(s)IC50 (nM) - Biochemical AssayCellular Activity (IC50, nM)Key Features
Representative Compound IRAK4Hypothetical: <10Hypothetical: <50Designed for high potency and selectivity, leveraging the unique properties of the 2,4-difluoro-3-(trifluoromethoxy)phenyl moiety for improved pharmacokinetics.
Zimlovisertib (PF-06650833) IRAK40.22.4 (PBMC assay)[4]A highly potent and selective, orally active IRAK4 inhibitor that has been evaluated in clinical trials for rheumatoid arthritis and lupus.[4][5][6]
Zabedosertib (BAY 1834845) IRAK43.55Potent inhibition of inflammatory cytokine secretion (at 500 nM)[7]An orally active and selective IRAK4 inhibitor with demonstrated anti-inflammatory properties in preclinical models.[7]
Emavusertib (CA-4948) IRAK4, FLT3Potent IRAK4 inhibitionDose-dependent efficacy in ABC-DLBCL xenograft models[8]A potent IRAK4 kinase inhibitor with in vivo activity, being developed for hematological cancers.[8]
KT-474 IRAK4DC50 = 0.88 nM (degradation)Potent inhibition of LPS/R848-driven PBMC IL-6 production[2]A PROTAC (Proteolysis Targeting Chimera) that induces the degradation of IRAK4, offering a potentially more sustained therapeutic effect compared to traditional inhibitors.[2]

The IRAK4 Signaling Pathway and its Inhibition

IRAK4 plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] Upon ligand binding, these receptors recruit adaptor proteins, leading to the formation of a complex that activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_inhibitor Inhibition TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Caption: The IRAK4 signaling pathway, a key target for anti-inflammatory therapies.

By inhibiting the kinase activity of IRAK4, the compounds discussed in this guide can effectively block this inflammatory cascade, providing a powerful mechanism for the treatment of a variety of autoimmune and inflammatory conditions.

Experimental Workflow for Evaluating IRAK4 Inhibitors

The following diagram outlines a typical workflow for the screening and characterization of novel IRAK4 inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Start 2,4-Difluoro-3- (trifluoromethoxy)benzoic acid Synthesis Synthesis of Pyrazolylpyridine Amides Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical IRAK4 Kinase Assay (IC50) Purification->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., PBMC, IC50) Biochemical_Assay->Cellular_Assay Selectivity_Assay Kinase Selectivity Panel Cellular_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., CIA model) PK_Studies->Efficacy_Models

Caption: A streamlined workflow for the discovery and evaluation of novel IRAK4 inhibitors.

Detailed Protocol: IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 in a biochemical assay format.

Materials:

  • Recombinant human IRAK4 enzyme

  • Peptide substrate for IRAK4

  • ATP (at Km concentration for IRAK4)

  • Test compound (e.g., the synthesized pyrazolylpyridine amide)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well white plates)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.

  • Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

  • Add the IRAK4 enzyme and peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound stands out as a highly valuable and versatile starting material in the design and synthesis of novel bioactive compounds. The strategic incorporation of its unique fluorinated phenyl moiety into a pyrazolylpyridine amide scaffold presents a promising avenue for the development of potent and selective IRAK4 inhibitors. The comparative analysis with clinical-stage IRAK4 inhibitors highlights the potential for such derivatives to make a significant impact in the treatment of inflammatory and autoimmune diseases. The provided experimental protocols and workflows serve as a practical guide for researchers in the field to further explore the biological activities of compounds derived from this privileged scaffold.

References

  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. [Link]

  • Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models. Curis, Inc. [Link]

  • Efficacy of the IRAK4 Inhibitor CA-4948 in Patient-Derived Xenograft Models of Diffuse Large B Cell Lymphoma. Curis, Inc. [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PubMed Central. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. ResearchGate. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]

  • Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. ACS Publications. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Figshare. [Link]

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. ResearchGate. [Link]

  • Roles of the IRAK4 inhibitor PF-06650833 in preserving anabolism,... ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PubMed Central. [Link]

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. ResearchGate. [Link]

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. PubMed. [Link]

  • Pyrazolopyrimidine inhibitors of irak4 activity.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link]

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. PMC. [Link]

  • Pyrazole amide compounds as irak inhibitors.
  • 4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. PubMed. [Link]

  • Pyrazole amide compounds as irak inhibitors.

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Navigating the Structure-Activity Landscape of 2,4-Difluoro-3-(trifluoromethoxy)phenyl Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents hinges on a deep understanding of structure-activity relationships (SAR). The 2,4-difluoro-3-(trifluoromethoxy)phenyl moiety represents a unique and promising scaffold in medicinal chemistry. The strategic placement of two fluorine atoms and a trifluoromethoxy group on the phenyl ring imparts distinct electronic and conformational properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of this scaffold, drawing upon experimental data from structurally related compounds to inform future drug design and optimization efforts. While direct, comprehensive SAR studies on this specific substitution pattern are limited in the public domain, we can extrapolate key principles from analogous systems to provide a predictive framework for researchers.

The Influence of Fluorine and Trifluoromethoxy Substituents

The incorporation of fluorine and trifluoromethoxy groups into small molecules is a well-established strategy in drug discovery to modulate various physicochemical and biological properties.[1] The 2,4-difluoro substitution pattern on the phenyl ring creates a distinct electronic environment. The fluorine atoms act as strong electron-withdrawing groups through the inductive effect, which can influence the pKa of nearby functional groups and alter the molecule's interaction with target proteins.

The trifluoromethoxy group at the 3-position further enhances the electron-withdrawing nature of the ring and significantly increases lipophilicity, which can improve cell membrane permeability.[2] However, its steric bulk can also present challenges for binding to certain protein targets. Understanding the interplay between these electronic and steric factors is crucial for predicting the biological activity of derivatives.

Comparative Analysis with Structurally Related Kinase Inhibitors

For instance, in the development of novel KDR kinase inhibitors, derivatives of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea were synthesized and evaluated.[3] The 4-chloro-3-(trifluoromethyl)phenyl group was found to be a key pharmacophore for potent inhibitory activity. This suggests that a phenyl ring with a halogen and a trifluoromethyl group can occupy a critical binding pocket in the kinase active site.

Similarly, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been investigated as potent antimicrobial agents.[4] These studies highlight the importance of the trifluoromethylphenyl moiety for biological activity. Although the substitution pattern differs from the topic of this guide, the general principle of using fluorinated phenyl groups to enhance potency is a recurring theme.

Based on these and other studies, we can hypothesize the following SAR trends for novel 2,4-difluoro-3-(trifluoromethoxy)phenyl derivatives:

  • Linker and Core Scaffold: The nature and length of the linker connecting the 2,4-difluoro-3-(trifluoromethoxy)phenyl moiety to the core scaffold of the molecule will be critical in determining the overall conformation and ability to engage with the target protein.

  • Modifications to the Core: Alterations to the core scaffold, such as the introduction of hydrogen bond donors and acceptors, can be explored to optimize interactions with the kinase hinge region or other key residues.

  • Bioisosteric Replacements: The trifluoromethoxy group could be compared with other lipophilic, electron-withdrawing groups to fine-tune the electronic and steric properties of the molecule.

Data Presentation: Comparative Biological Activity of Analogous Scaffolds

To provide a tangible comparison, the following table summarizes the activity of selected kinase inhibitors with related substitution patterns on the phenyl ring.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)ureaKDR68.9[3]
CHMFL-KIT-64 (c-KIT inhibitor)c-KITPotent[5]
Pyrrolo[2,1-f][5][6][7]triazine-based inhibitorsVEGFR-2Low nM[8]

Note: This table is for comparative purposes and does not contain data for the specific 2,4-difluoro-3-(trifluoromethoxy)phenyl scaffold due to a lack of publicly available information.

Experimental Protocols

To aid researchers in the evaluation of novel 2,4-difluoro-3-(trifluoromethoxy)phenyl derivatives, we provide a detailed, step-by-step methodology for a common kinase inhibition assay.

Kinase Inhibition Assay Protocol (Example: VEGFR-2)
  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase (e.g., from MilliporeSigma or Thermo Fisher Scientific).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP (Adenosine triphosphate).

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Test compounds (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add 2.5 µL of a 2x kinase/substrate mixture in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the reagents from the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Hypothesized SAR Workflow

SAR_Workflow cluster_0 Scaffold Design cluster_1 SAR Exploration cluster_2 Biological Evaluation cluster_3 Lead Optimization Core 2,4-Difluoro-3-(trifluoromethoxy)phenyl Core Linker Linker Moiety Core->Linker Scaffold Core Scaffold (e.g., Pyrazole, Quinoline) Linker->Scaffold Modifications Systematic Modifications (R-group substitutions) Scaffold->Modifications Bioisosteres Bioisosteric Replacements (-OCF3 vs. -CF3, -Cl) KinaseAssay Kinase Inhibition Assay Modifications->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay PKStudies Pharmacokinetic Studies CellAssay->PKStudies LeadOp Improved Potency, Selectivity, and ADME PKStudies->LeadOp LeadOp->Core Iterative Design

Caption: A workflow for the design and optimization of 2,4-difluoro-3-(trifluoromethoxy)phenyl derivatives.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Assay_Workflow start Start: Compound Library dilution Serial Dilution of Compounds start->dilution plate_prep Add Compounds to 384-well Plate dilution->plate_prep add_kinase Add Kinase/Substrate Mixture plate_prep->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubation Incubate at Room Temperature add_atp->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis (IC50 determination) readout->analysis end End: Identify Hits analysis->end

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 2,4-difluoro-3-(trifluoromethoxy)phenyl scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While direct SAR studies are currently lacking, a systematic approach that leverages insights from structurally related compounds can guide the design of new derivatives. By carefully considering the electronic and steric properties of this unique substitution pattern and employing robust biological evaluation methods, researchers can effectively explore the chemical space around this promising scaffold and unlock its therapeutic potential.

References

  • Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]

  • Desai, N. C., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. BMC Chemistry, 15(1), 63. [Link]

  • Li, J., et al. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie, 351(11), e1800171. [Link]

  • Wu, Y., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Wrobel, J., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7435. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 22. [Link]

  • Smith, F. A. (1970). Biological Properties of Selected Fluorine-Containing Organic Compounds. In Pharmacology of Fluorides (pp. 253-408). Springer. [Link]

  • Pankiewicz, K. W., & Patterson, S. E. (2006). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 62(43), 10144-10149. [Link]

  • Google Patents. (1979). Method of preparing 2,4-difluoroaniline.
  • Singh, R., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Google Patents. (2012).
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  • Google Patents. (2018). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Shrestha, S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1576–1585. [Link]

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  • European Patent Office. (n.d.). 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same. [Link]

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  • Goud, B. S., et al. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Scientia Pharmaceutica, 91(1), 11. [Link]

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Sources

comparing the reactivity of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These substitutions can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, the precise placement of these powerful electron-withdrawing groups also dictates the molecule's chemical reactivity, influencing synthetic accessibility and potential downstream functionalization.

This guide provides a detailed comparative analysis of the reactivity of This compound , a highly functionalized building block, and its structural isomers. We will dissect how the interplay of fluorine, trifluoromethoxy, and carboxylic acid groups governs the molecule's behavior in key chemical transformations. Our focus will be on three critical aspects of reactivity: acidity (pKa), susceptibility to nucleophilic aromatic substitution (SNAr), and propensity for electrophilic aromatic substitution (EAS).

The Isomers in Focus: A Structural Overview

The reactivity of a substituted benzene ring is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects, dictated by the specific arrangement of its substituents. For this analysis, we will compare the target molecule with key positional isomers to illustrate these principles.

Compound NameStructure
This compound Target Molecule
2,6-Difluoro-3-(trifluoromethoxy)benzoic acidIsomer 1
3,5-Difluoro-4-(trifluoromethoxy)benzoic acidIsomer 2
4,5-Difluoro-2-(trifluoromethoxy)benzoic acidIsomer 3

Comparative Reactivity Analysis

The electronic character of the substituents is the primary driver of reactivity. Both fluorine and the trifluoromethoxy group (-OCF₃) are strongly electron-withdrawing primarily through the inductive effect (σ-withdrawal). The carboxylic acid group is a deactivating, meta-directing group in electrophilic substitutions. This combination renders the aromatic ring electron-deficient, which is the key to understanding its reactivity.

Acidity (pKa): The Influence of Substituent Position

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).

The "ortho effect" is a well-documented phenomenon where substituents at the 2-position often increase the acidity of benzoic acid more than at other positions.[1][2] This is due to a combination of through-space field effects and steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, which can enhance stabilization of the anion.

  • Target Molecule (this compound): The fluorine at the 2-position will exert a strong ortho effect, significantly increasing acidity. The additional electron-withdrawing fluorine at C4 and the -OCF₃ group at C3 further stabilize the carboxylate anion.

  • Isomer 1 (2,6-Difluoro-3-(trifluoromethoxy)benzoic acid): With fluorine atoms flanking the carboxylic acid, this isomer is expected to be the most acidic. The dual ortho effects from the two fluorine atoms provide maximum inductive stabilization for the carboxylate anion.

  • Isomer 2 (3,5-Difluoro-4-(trifluoromethoxy)benzoic acid): Lacking an ortho substituent, this isomer's acidity will be enhanced primarily by the inductive effects of the meta-fluorine atoms and the para-trifluoromethoxy group. It is expected to be less acidic than the ortho-substituted isomers.

  • Isomer 3 (4,5-Difluoro-2-(trifluoromethoxy)benzoic acid): The ortho -OCF₃ group will significantly increase acidity. While -OCF₃ is a powerful withdrawing group, the ortho effect of a single fluorine atom is often comparable or even stronger in influencing acidity.

Table 1: Predicted Relative Acidity of Isomers

CompoundKey Features Influencing AcidityPredicted pKa (Relative)
Isomer 1 Two ortho-fluorine atoms (strongest ortho effect)Lowest (Most Acidic)
Target Molecule One ortho-fluorine, one para-fluorine, one meta-OCF₃Low
Isomer 3 One ortho-OCF₃, two meta-fluorinesLow
Isomer 2 Two meta-fluorines, one para-OCF₃Highest (Least Acidic)

Note: Absolute pKa values require experimental determination, but relative acidity can be reliably predicted based on established principles of physical organic chemistry.[3][4][5]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful reaction for functionalizing electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] For this reaction to be efficient, two conditions must be met:

  • The ring must be activated by strong electron-withdrawing groups (like -NO₂, -CF₃, -F, -OCF₃) positioned ortho and/or para to the leaving group.

  • There must be a good leaving group (halides are common).

In our molecules, the fluorine atoms serve as both activating groups and potential leaving groups. The rate-determining step is typically the initial nucleophilic attack, so any feature that stabilizes the resulting Meisenheimer complex will accelerate the reaction.[7]

// Reactants sub [label=<

Aryl Halide (Ar-F)

];

nu [label="Nu⁻"];

// Transition State 1 ts1 [label="‡"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Transition State 2 ts2 [label="‡"];

// Products prod [label=<

Product (Ar-Nu)

];

lg [label="F⁻"];

// Edges sub -> ts1 [label="+ Nu⁻", arrowhead=none]; ts1 -> mc [label="Slow (RDS)"]; mc -> ts2 [arrowhead=none]; ts2 -> prod [label="Fast"]; ts2 -> lg [label="+ F⁻", arrowhead=none, style=invis];

{rank=same; sub; nu;} {rank=same; prod; lg;} } Caption: Generalized SNAr Mechanism.

  • Target Molecule (this compound):

    • C4-F substitution: The fluorine at C4 is para to the -COOH group and ortho to the -OCF₃ group. Both are electron-withdrawing, activating this position for nucleophilic attack.

    • C2-F substitution: The fluorine at C2 is ortho to the -COOH group and the -OCF₃ group. This position is also highly activated. The relative reactivity will depend on the specific nucleophile and reaction conditions, but both sites are viable for substitution.

  • Isomer 1 (2,6-Difluoro-3-(trifluoromethoxy)benzoic acid): Both C2-F and C6-F are ortho to the strongly deactivating -COOH group. This makes them highly activated. Steric hindrance from the adjacent carboxyl group might influence the rate of attack at these positions.

  • Isomer 2 (3,5-Difluoro-4-(trifluoromethoxy)benzoic acid): The fluorines at C3 and C5 are meta to the -COOH group and ortho to the -OCF₃ group. The ortho relationship to the powerful -OCF₃ group strongly activates both C3 and C5 positions for substitution.

  • Isomer 3 (4,5-Difluoro-2-(trifluoromethoxy)benzoic acid):

    • C4-F substitution: This fluorine is ortho to the C5-F and meta to both the -COOH and -OCF₃ groups. Activation here is weaker.

    • C5-F substitution: This fluorine is para to the -OCF₃ group, making it highly activated. This would be the predicted site of nucleophilic attack.

Table 2: Predicted Regioselectivity for Nucleophilic Aromatic Substitution

CompoundMost Activated Position(s) for SNArRationale
Target Molecule C2 and C4Both positions are ortho/para to multiple electron-withdrawing groups.
Isomer 1 C2 and C6Both positions are ortho to the -COOH group.
Isomer 2 C3 and C5Both positions are ortho to the strongly activating -OCF₃ group.
Isomer 3 C5This position is para to the strongly activating -OCF₃ group.
Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich π-system of the aromatic ring.[8][9] The substituents on the ring play a crucial role in these reactions:

  • Activating groups donate electron density, making the ring more nucleophilic and directing incoming electrophiles to the ortho and para positions.

  • Deactivating groups withdraw electron density, making the ring less nucleophilic and directing incoming electrophiles to the meta position.[10]

All substituents on our target molecule and its isomers (-F, -OCF₃, -COOH) are deactivating.[4][10] This means that EAS reactions will be very difficult and require harsh conditions.[11][12] The directing effects are as follows:

  • -COOH: Deactivating, meta-director.

  • -F: Deactivating, ortho, para-director.

  • -OCF₃: Strongly deactivating, meta-director.

The final position of substitution is determined by the consensus of these directing effects.

// Reactants sub [label=<

Aromatic Ring

];

el [label="E⁺"];

// Sigma Complex sc [label=<

Arenium Ion (σ-complex) (Resonance Stabilized)

];

// Products prod [label=<

Product

];

h_plus [label="H⁺"];

// Edges sub -> sc [label="+ E⁺", arrowhead=vee, labelfloat=true, decorate=true]; sc -> prod [label="- H⁺", labelfloat=true, decorate=true];

{rank=same; sub; el;} {rank=same; prod; h_plus;} } Caption: Generalized EAS Mechanism.

  • Target Molecule: The only available position is C5. Let's analyze the directing effects:

    • -COOH directs meta to C5.

    • C2-F directs para to C5.

    • -OCF₃ directs meta to C5.

    • C4-F directs ortho to C5. All groups direct to the C5 position. Therefore, electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) would occur at C5, albeit slowly.

  • Isomer 1: The available position is C5.

    • -COOH directs meta to C5.

    • C2-F directs para to C5.

    • -OCF₃ directs meta to C5.

    • C6-F directs ortho to C5. Similar to the target molecule, all groups direct to C5.

  • Isomer 2: The available position is C2 (equivalent to C6).

    • -COOH directs meta to C6.

    • C3-F directs ortho to C2 and para to C6.

    • -OCF₃ directs meta to C2 and C6.

    • C5-F directs para to C2 and ortho to C6. All groups direct to the C2/C6 positions.

  • Isomer 3: The available position is C6.

    • -COOH directs meta to C6.

    • -OCF₃ directs meta to C6.

    • C4-F directs ortho to C6.

    • C5-F directs ortho to C6. All groups direct to C6.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution (e.g., Nitration)

CompoundPredicted Site of SubstitutionRationale
Target Molecule C5Consensus of directing effects from all four substituents.
Isomer 1 C5Consensus of directing effects from all four substituents.
Isomer 2 C2 / C6Consensus of directing effects from all four substituents.
Isomer 3 C6Consensus of directing effects from all four substituents.

Experimental Protocols

To provide a practical context for this guide, we outline two fundamental experimental procedures for characterizing these compounds.

Protocol 1: Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for experimentally determining the acid dissociation constant (pKa).[3]

Materials:

  • Fluorinated benzoic acid isomer (~0.01 M solution)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (and a co-solvent like ethanol if solubility is low)

  • Calibrated pH meter with a glass electrode

  • 50 mL burette, 250 mL beaker, magnetic stirrer, and stir bar

Procedure:

  • Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of approximately 0.01 M.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq).

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Acid Sample in Known Volume of H₂O prep2 Calibrate pH Meter prep1->prep2 prep3 Fill Burette with Standardized NaOH prep2->prep3 titr1 Record Initial pH prep3->titr1 titr2 Add NaOH Incrementally titr1->titr2 titr3 Record pH and Volume titr2->titr3 titr4 Repeat until past Equivalence Point titr3->titr4 titr4->titr2 More additions an1 Plot pH vs. Volume titr4->an1 Titration Complete an2 Find Equivalence Point (Veq) an1->an2 an3 Calculate Half-Equivalence Point (Veq/2) an2->an3 an4 Determine pH at Veq/2 an3->an4 an5 Result: pKa = pH at Veq/2 an4->an5

Protocol 2: Comparative Kinetics of SNAr by HPLC Monitoring

This protocol allows for the comparison of substitution rates for different isomers with a given nucleophile.

Materials:

  • Isomers of difluoro-(trifluoromethoxy)benzoic acid

  • Nucleophile (e.g., sodium methoxide, morpholine)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Internal standard (a stable compound not involved in the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Standard Solutions: Prepare stock solutions of each isomer and the internal standard at a known concentration in the chosen reaction solvent.

  • Reaction Setup: In a thermostatted reaction vessel, combine the solution of one isomer with the internal standard.

  • Initiation: Initiate the reaction by adding a solution of the nucleophile. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).

  • HPLC Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining starting material relative to the constant concentration of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the starting material concentration (ln[A]) versus time for each isomer.

    • For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear.

    • The slope of the line is equal to the negative of the observed rate constant (-kobs).

    • Compare the kobs values for each isomer to determine their relative reactivity.

Conclusion

The reactivity of this compound and its isomers is a nuanced subject governed by the precise interplay of powerful electron-withdrawing groups. This guide demonstrates that:

  • Acidity is dramatically enhanced by the presence of ortho substituents, with the 2,6-difluoro isomer predicted to be the strongest acid.

  • Nucleophilic Aromatic Substitution is a viable pathway for functionalization, with the sites of attack being highly predictable based on which positions are ortho or para to the strongest activating groups, particularly the -OCF₃ moiety.

  • Electrophilic Aromatic Substitution is challenging due to the highly deactivated nature of the ring, but substitution is predicted to occur at the single available position where the directing effects of all substituents converge.

For the medicinal chemist or materials scientist, a thorough understanding of these reactivity patterns is not merely academic; it is essential for designing efficient synthetic routes, predicting potential side reactions, and ultimately, rationally designing molecules with desired properties.

References

This list is a representative compilation based on the search results and established chemical principles. Direct URLs are provided for verification.

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  • Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

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  • ACS Publications. (n.d.). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

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  • Quora. (2018). Is trifluoroacetic acid more acidic than benzoic acid?. Retrieved from [Link]

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  • Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Benzoic Acids in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of small molecule inhibitors is a cornerstone of modern therapeutics. Protein kinases, a vast family of enzymes crucial to cellular signaling, remain one of the most important target classes. Within the medicinal chemist's toolkit, the use of fluorine is a well-established strategy to enhance the pharmacological properties of a drug candidate.[1][2] This guide provides an in-depth comparative framework for evaluating fluorinated benzoic acid isomers as kinase inhibitors, moving from foundational physicochemical principles to detailed, self-validating experimental workflows. We will explore the causality behind experimental choices, providing the technical insights necessary to leverage this simple but powerful structural modification in your own drug discovery campaigns.

Part 1: The Strategic Rationale for Fluorine in Kinase Inhibitor Design

The benzoic acid scaffold is a privileged structure in medicinal chemistry, but its true potential is often unlocked through strategic functionalization. The substitution of a single hydrogen atom with fluorine can profoundly alter a molecule's electronic character, conformation, and metabolic fate.[3] Understanding these effects is critical to rationally designing potent and selective inhibitors.

The Positional Isomerism of Fluorobenzoic Acid: A Tale of Three Scaffolds

The placement of the fluorine atom on the benzoic acid ring—be it ortho (2-), meta (3-), or para (4-)—is not a trivial choice. Each isomer possesses a unique set of physicochemical properties that can be exploited to fine-tune interactions with a kinase active site.[3]

Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4[3]455-38-9[4]456-22-4[5]65-85-0[3]
pKa 3.27[3]3.86[4]4.14[5]4.20[3]
logP 1.872.16[4]2.07[5]1.87
Key Feature Strongest acidity due to "ortho effect"; inductive electron withdrawal stabilizes the carboxylate anion.[3]Acidity intermediate between ortho and para isomers; offers a unique electronic profile.[3]Inductive effect is partially offset by resonance; a common site for blocking metabolic oxidation.[2][3]Baseline reference for comparison.

The most dramatic impact is on acidity (pKa). The 2-fluoro isomer is significantly more acidic than benzoic acid itself.[3] This enhanced acidity can lead to stronger ionic bonds or hydrogen bond interactions with basic residues (like lysine) often found in the ATP-binding pocket of kinases, potentially increasing potency. Conversely, the 4-fluoro isomer is frequently used to block para-hydroxylation, a common metabolic route for aromatic rings, thereby improving the compound's metabolic stability and in vivo half-life.[2] The 3-fluoro isomer presents an intermediate profile, which can be advantageous for achieving selectivity by avoiding interactions that are common to many kinases while establishing unique contacts within the target of interest.[3]

G cluster_0 Fluorobenzoic Acid Isomers cluster_1 Key Design Attributes Ortho (2-F) Ortho (2-F) Potency Potency Ortho (2-F)->Potency  Strong H-Bonding  (Low pKa) Meta (3-F) Meta (3-F) Selectivity Selectivity Meta (3-F)->Selectivity  Unique  Interactions Para (4-F) Para (4-F) Metabolic Stability Metabolic Stability Para (4-F)->Metabolic Stability  Blocks  Oxidation G cluster_workflow Comparative Analysis Workflow A Step 1: Biochemical Potency (IC50 Determination) B Step 2: Mechanism of Inhibition (Kinetic Analysis & Ki) A->B Potent Hits C Step 3: Kinome-wide Selectivity Profiling B->C Confirmed Binders D Step 4: Cellular Target Engagement & Functional Assay C->D Selective Hits E Lead Candidate D->E Cell-Active Hits

Caption: A systematic workflow for the evaluation of kinase inhibitors.

Step 1: Biochemical Potency Screening (IC₅₀ Determination)

The first critical step is to determine the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of inhibitor required to reduce kinase activity by 50%. [6]This provides a quantitative measure of potency.

Causality Behind Experimental Choice: A luminescence-based assay that measures ATP depletion is an excellent choice for initial screening. It is highly sensitive, amenable to high-throughput formats, and avoids the handling and disposal issues associated with radiometric assays. [7]By quantifying the amount of ATP remaining after the kinase reaction, we get a direct measure of enzyme activity.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a generic serine/threonine kinase in a 384-well plate format.

  • Compound Preparation: Prepare a serial dilution of the 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acids in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).

    • Add 25 nL of the serially diluted test compounds or DMSO vehicle control.

    • Incubate for 5 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [6] Table 2: Hypothetical IC₅₀ Data for Fluorobenzoic Acids against p38α MAP Kinase

CompoundTarget KinaseIC₅₀ (µM)
2-Fluorobenzoic Acidp38α1.5
3-Fluorobenzoic Acidp38α8.2
4-Fluorobenzoic Acidp38α12.5
Non-fluorinated Controlp38α> 50

This data is hypothetical and for illustrative purposes.

Step 2: Determining the Mechanism of Inhibition

An IC₅₀ value is highly dependent on the assay conditions (especially ATP concentration). To understand the true affinity of the inhibitor for the enzyme, it is essential to determine the inhibition constant (Ki) and its mechanism of action (e.g., ATP-competitive, non-competitive). [8] Causality Behind Experimental Choice: By systematically varying the concentration of both the inhibitor and the substrate (ATP), we can use Michaelis-Menten kinetics to determine the binding mechanism. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. [9]This experiment is crucial for validating that the inhibitor engages the target in the intended manner.

Experimental Protocol: Kinetic Analysis using Radiometric Assay

A radiometric [γ-³³P]-ATP filter-binding assay provides the most direct and sensitive measurement of substrate phosphorylation, making it the gold standard for mechanistic studies. [10]

  • Reaction Setup: Prepare a matrix of reactions in which the concentration of the most potent isomer (e.g., 2-fluorobenzoic acid) is varied across a range (e.g., 0, 1x, 2x, 4x its IC₅₀) and the concentration of [γ-³³P]-ATP is also varied (e.g., 0.25x to 8x its Km).

  • Kinase Reaction: Initiate the reactions by adding the kinase to a mixture of the peptide substrate, inhibitor, and [γ-³³P]-ATP.

  • Incubation: Allow the reactions to proceed for a time period within the linear range of the enzyme's activity (determined empirically).

  • Stop and Spot: Terminate the reactions by adding phosphoric acid. Spot the reaction mixtures onto a phosphocellulose filter membrane. The phosphorylated peptide substrate will bind to the membrane, while the free [γ-³³P]-ATP will be washed away.

  • Washing: Wash the membranes multiple times with phosphoric acid to remove all unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filter spots using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (cpm/min) against the ATP concentration for each inhibitor concentration. Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For an ATP-competitive inhibitor, the lines will intersect on the y-axis, indicating that the Vmax is unchanged while the apparent Km increases with inhibitor concentration. Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀.

Step 3: Kinome-wide Selectivity Profiling

A potent inhibitor is of little therapeutic value if it inhibits hundreds of other kinases, leading to off-target toxicity. Assessing selectivity across the human kinome is a critical step in drug development. [10] Causality Behind Experimental Choice: Screening against a large, diverse panel of kinases is the only way to empirically determine a compound's selectivity profile. Commercial services offer standardized, high-quality assays against hundreds of kinases, providing a comprehensive and reliable dataset for comparison. [10] Methodology: Commercial Kinase Profiling Service (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Submission: Submit samples of the most promising fluorinated benzoic acid isomers (and a non-fluorinated control) to a commercial vendor.

  • Screening: The vendor will typically perform a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of test compound bound to the kinase is measured.

  • Data Analysis: The results are often reported as percent of control (%Ctrl), where a lower number indicates stronger binding. This data can be used to calculate dissociation constants (Kd) and is often visualized as a "selectivity tree" or heatmap, which graphically displays the interaction profile across the kinome. A highly selective compound will show strong interaction with the intended target and minimal interaction with other kinases.

Step 4: Cellular Target Engagement and Functional Activity

Finally, it is essential to confirm that the inhibitor can enter cells, engage its target kinase, and elicit a functional downstream response.

Causality Behind Experimental Choice: A Western blot is a robust and widely used technique to measure changes in protein levels and post-translational modifications, such as phosphorylation. By treating cells with the inhibitor and probing for the phosphorylated form of a known downstream substrate of the target kinase, we can directly assess whether the inhibitor is engaging its target and blocking its catalytic activity in a physiological context. [11] Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., a cancer cell line where the target kinase pathway is active). Treat the cells with increasing concentrations of the fluorinated benzoic acid inhibitors for a set period (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-MAPKAPK2 for p38 inhibition).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the image using a digital imager.

  • Data Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a housekeeping protein (like GAPDH) to serve as loading controls. A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, confirms on-target cellular activity.

Conclusion

The comparative analysis of fluorinated benzoic acids in kinase inhibition is a powerful exercise in rational drug design. This guide demonstrates that by systematically evaluating the positional isomers—from their fundamental physicochemical properties to their activity in cellular systems—researchers can gain critical insights into structure-activity relationships. The choice of an ortho-, meta-, or para-fluoro substituent is a strategic decision that can be used to modulate potency, enhance metabolic stability, and fine-tune selectivity. By following a rigorous, multi-stage workflow, drug discovery professionals can effectively harness the unique properties of fluorine to develop the next generation of targeted kinase inhibitors.

References

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  • Wurz, R. P., et al. (2009). Discovery of 1-(2-(4-(4-fluorobenzyl)piperazin-1-yl)pyrimidin-4-yl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazol-5-amine (AZD7762) a potent and selective inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2). Journal of Medicinal Chemistry, 52(15), 4676-4687.

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A Comparative Guide to the Synthetic Validation of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is an important fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms and a trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This guide provides a comparative analysis of two potential synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.

Route 1: A Direct Approach via Oxidation

The most straightforward and commercially viable route to this compound is the oxidation of its corresponding aldehyde, 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde. This precursor is available from several chemical suppliers, making this one-step conversion highly attractive for rapid synthesis and library generation.

Scientific Rationale

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[1] A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate and chromic acid to milder, more selective reagents.[1] For substrates with sensitive functional groups, the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt, is often the method of choice due to its high functional group tolerance and mild reaction conditions.[2] This method effectively minimizes the risk of over-oxidation or side reactions involving the fluorine and trifluoromethoxy substituents.[2]

Experimental Protocol: Pinnick Oxidation

Materials:

  • 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Deionized water

  • Diethyl ether

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in tert-butanol (0.5 M).

  • Add 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in deionized water (0.5 M relative to NaClO₂).

  • Slowly add the aqueous sodium chlorite solution to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Remove the tert-butanol under reduced pressure.

  • Add diethyl ether to the remaining aqueous layer and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram

Route 1: Oxidation Aldehyde 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde Acid This compound Aldehyde->Acid  NaClO₂, NaH₂PO₄  t-BuOH, 2-methyl-2-butene Route 2: De Novo Synthesis Start 1-Bromo-2,4-difluorobenzene Intermediate1 Aryllithium Intermediate Start->Intermediate1  LDA, THF  -78 °C Intermediate2 1-Bromo-2,4-difluoro-3- (trifluoromethoxy)benzene Intermediate1->Intermediate2  Electrophilic  Trifluoromethoxylation Product 2,4-Difluoro-3-(trifluoromethoxy) benzoic Acid Intermediate2->Product  CO₂, Pd(OAc)₂  DPEPhos, PhSiH₃

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethoxy (-OCF3) group has gained prominence as a privileged functional group, often used to enhance a compound's metabolic stability, lipophilicity, and overall pharmacological profile.[3][4] This guide provides an in-depth comparison of the metabolic stability of trifluoromethoxy-containing compounds against common structural analogs, supported by field-proven experimental protocols and data interpretation strategies.

The Rationale: Why Trifluoromethoxy Confers Metabolic Stability

The utility of the -OCF3 group stems from its profound resistance to enzymatic degradation, a characteristic that offers a significant advantage over its common bioisostere, the methoxy (-OCH3) group.[5] This stability is rooted in two key principles:

  • High Bond Strength: The Carbon-Fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[5] This inherent strength makes the trifluoromethyl moiety highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are the primary drivers of Phase I oxidative metabolism.[5][6]

  • Electronic Deactivation: The -OCF3 group is strongly electron-withdrawing.[7] When attached to an aromatic ring, it deactivates the ring towards electrophilic attack, including CYP-mediated hydroxylation, a common metabolic pathway for many drug molecules. This is a distinct advantage over the electron-donating methoxy group, which activates the aromatic ring and often creates a metabolic "soft spot."

The strategic replacement of a metabolically liable group with -OCF3 can effectively block a major metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8][9] The drug Riluzole, used for amyotrophic lateral sclerosis, is a prime example where the -OCF3 group was incorporated to enhance metabolic stability and facilitate passage across the blood-brain barrier.[5][8]

Designing a Comparative In Vitro Stability Study

To objectively assess the stabilizing effect of the -OCF3 group, a well-designed comparative study is essential. The most common and robust starting point is an in vitro metabolic stability assay using human liver microsomes (HLM).[10][11] HLMs are subcellular fractions of the liver that are rich in CYP enzymes and provide a reliable system for evaluating Phase I metabolism.[12][13]

A robust study design involves comparing the disappearance of the parent compound over time for three analogous molecules:

  • Compound A: The trifluoromethoxy-containing test compound (e.g., p-OCF3-substituted phenyl ring).

  • Compound B: The methoxy analog (e.g., p-OCH3-substituted phenyl ring).

  • Compound C: A non-metabolizable or slowly metabolized analog (e.g., a halogen like -Cl or -F) to serve as a baseline.

This comparative approach provides a clear, quantitative measure of the metabolic benefit conferred by the -OCF3 group.

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol details a standard, self-validating assay to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials
  • Test Compounds (Compound A, B, C) and Control Compounds (e.g., Verapamil - high turnover, Warfarin - low turnover)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) containing an internal standard (IS) for reaction termination and protein precipitation

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Preparation:

    • Thaw pooled HLM at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[14]

    • Prepare a stock solution of the test and control compounds (typically 1 mM in DMSO).

    • Prepare the reaction mixture containing phosphate buffer and MgCl₂.

  • Incubation Setup:

    • In a 96-well plate, add the reaction mixture.

    • Add the test or control compound to achieve a final concentration of 1 µM.[15]

    • Pre-warm the plate and the diluted HLM separately at 37°C for 5-10 minutes.[11]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed HLM, followed immediately by the NADPH regenerating system.[11]

    • Incubate the plate at 37°C with gentle agitation.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Reaction Termination (Quenching):

    • Immediately add the aliquot to a separate plate containing cold acetonitrile with an internal standard.[15] This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analytical Quantification:

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[15]

Self-Validating Controls
  • Negative Control (No NADPH): An incubation at the longest time point without the NADPH regenerating system. This ensures that any compound loss is due to enzymatic metabolism and not non-specific binding or degradation.[13]

  • Positive Controls: Include a high-turnover compound (e.g., Verapamil) and a low-turnover compound (e.g., Warfarin) to validate that the microsomal system is performing as expected.

  • Time Zero (T=0) Sample: Represents 100% of the compound at the start of the reaction.

Data Analysis and Interpretation

The primary output is the rate of disappearance of the parent compound. By plotting the natural logarithm of the percentage of compound remaining against time, the elimination rate constant (k) can be determined from the slope of the line.

  • Half-Life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg/mL microsomal protein). It represents the volume of liver matrix cleared of the drug per unit time.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the metabolic stability assessment process.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_reagents Prepare Buffers, Test Compounds, Controls pre_incubate Pre-incubate Mixture at 37°C prep_reagents->pre_incubate prep_hlm Thaw & Dilute Human Liver Microsomes prep_hlm->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with ACN + IS sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ & CLint analyze->calculate compare Compare Analogs calculate->compare

Caption: Workflow for in vitro metabolic stability assessment.

Comparative Data Presentation

The results from the HLM assay should be summarized in a clear, tabular format to facilitate direct comparison between the analogs.

Compound IDStructure AnalogHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A Ar-OCF₃ > 60 < 5.0
Compound B Ar-OCH₃ 15 46.2
Compound C Ar-Cl 55 6.3
VerapamilHigh-Turnover Control886.6
WarfarinLow-Turnover Control> 60< 5.0

Note: Data are hypothetical and for illustrative purposes.

Mechanistic Insights: Visualizing Metabolic Pathways

The difference in stability between the -OCF3 and -OCH3 analogs is best understood by visualizing their primary metabolic pathways.

G cluster_och3 Methoxy Analog (Metabolically Labile) cluster_ocf3 Trifluoromethoxy Analog (Metabolically Stable) OCH3_parent Ar-OCH₃ OCH3_metabolite Ar-OH (Phenolic Metabolite) OCH3_parent->OCH3_metabolite CYP450-mediated O-dealkylation OCF3_parent Ar-OCF₃ OCF3_parent->OCF3_parent Metabolism Blocked

Caption: Contrasting metabolic fates of -OCH₃ vs. -OCF₃ groups.

As the diagram illustrates, the methoxy group is a prime target for CYP-mediated O-dealkylation, a common and often rapid metabolic transformation. In stark contrast, the trifluoromethoxy group resists this enzymatic attack, effectively shielding the molecule from this metabolic route.

Beyond Stability: The Next Step is Metabolite Identification

If a compound, even an -OCF3 analog, shows moderate metabolism, the next logical step is a metabolite identification (MetID) study. The goal is to determine the chemical structure of any metabolites formed.[16] This provides invaluable information on remaining metabolic liabilities, guiding further structural modifications.

Modern MetID workflows primarily use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to detect and structurally elucidate metabolites from the in vitro incubation samples.[16][17]

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability.[18] Its inherent chemical robustness and electron-withdrawing nature effectively shield molecules from common metabolic attacks, particularly CYP450-mediated oxidation.[5] By employing a systematic and comparative in vitro assessment using human liver microsomes, researchers can quantitatively validate the metabolic benefits of -OCF3 substitution. This data-driven approach, combining robust experimental protocols with clear data visualization, is critical for selecting and advancing drug candidates with optimized pharmacokinetic profiles, ultimately increasing their potential for clinical success.

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comparative docking studies of ligands derived from fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from Fluorinated Benzoic Acids

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into potential drug candidates has become an indispensable tool for medicinal chemists.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][3][4] Consequently, a significant percentage of pharmaceuticals on the market today are fluorinated compounds.[2]

This guide provides a comprehensive, in-depth comparison of ligands derived from fluorinated benzoic acids through molecular docking studies. As researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorine substitution on ligand-protein interactions is crucial for rational drug design.[5][6] This document will not only walk you through the "how" but, more importantly, the "why" behind the experimental choices, grounding our in-silico experiments in established scientific principles. We will explore how the position of a single fluorine atom on a benzoic acid scaffold can alter binding affinities and interaction patterns with a chosen protein target.

For this comparative study, we will focus on Cyclooxygenase-2 (COX-2), a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Derivatives of fluorobenzoic acid have been investigated as potential COX inhibitors, making this a clinically relevant example.[7] We will compare the docking performance of non-fluorinated benzoic acid with its ortho-, meta-, and para-fluorinated counterparts.

The "Why": Causality Behind Our In-Silico Experimental Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It allows us to simulate the "handshake" between a ligand and its protein target at the molecular level, providing insights into binding affinity and interaction mechanisms.[8] The choice of a specific protein, a set of ligands, and the docking software are critical decisions that directly impact the validity and utility of the results.

Our selection of COX-2 as the target is based on its well-characterized structure and its role in inflammation, making it a frequent subject of drug design studies.[7] The choice of benzoic acid and its fluorinated isomers allows for a systematic investigation into the effects of fluorine's position on binding. This controlled comparison helps to isolate the impact of the fluorine substitution, a key principle in structure-activity relationship (SAR) studies.

We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, for our simulations.[10][11][12] Its scoring function provides a good estimation of binding affinity, and its efficiency allows for rapid screening of multiple ligands.[10][11]

Experimental Workflow: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, we will follow a rigorous and self-validating workflow. This involves careful preparation of both the protein and the ligands, defining the binding site, running the docking simulations, and meticulously analyzing the results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB Fetch Protein Structure (e.g., COX-2 from PDB) Clean Clean Protein: Remove water, co-ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Grid Define Binding Site (Grid Box Generation) Hydrogens->Grid Ligands Prepare Ligands: 2D to 3D, Energy Minimization Dock Run Docking Simulation (AutoDock Vina) Ligands->Dock Grid->Dock Scores Analyze Docking Scores (Binding Affinity) Dock->Scores Interactions Visualize & Analyze Ligand-Protein Interactions Scores->Interactions SAR Establish Structure-Activity Relationships (SAR) Interactions->SAR

Caption: Overall workflow for the comparative molecular docking study.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for our comparative docking study. Adhering to these steps will ensure the generation of reliable and comparable results.

Part 1: Protein Preparation
  • Fetch Protein Structure : Download the crystal structure of human Cyclooxygenase-2 (COX-2) from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR. This structure contains a co-crystallized ligand, which will help in defining the binding site.[13]

  • Clean the Protein Structure :

    • Load the PDB file into a molecular visualization software such as UCSF Chimera or PyMOL.[14]

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity.[15][16][17]

    • If the protein has multiple chains, retain only the chain that contains the active site of interest.[15]

  • Add Hydrogens and Assign Charges :

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[18]

    • Assign partial charges to the protein atoms. Most docking software packages have built-in tools for this, often using force fields like Gasteiger.[18]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[19]

Part 2: Ligand Preparation
  • Obtain Ligand Structures :

    • The 2D structures of benzoic acid, 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid can be obtained from chemical databases like PubChem or drawn using chemical drawing software like ChemDraw.[16][20][21]

  • Convert to 3D and Minimize Energy :

    • Convert the 2D structures into 3D structures.[22]

    • Perform energy minimization on each ligand to obtain a stable, low-energy conformation.[21][22][23] This can be done using software like Avogadro or the tools available within your docking suite.

  • Assign Torsion and Save :

    • Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.[18]

    • Save the prepared ligands in the PDBQT file format.

Part 3: Molecular Docking Simulation
  • Define the Binding Site (Grid Generation) :

    • The binding site is a three-dimensional space within the protein where the ligand is expected to bind.[24]

    • For our COX-2 structure, we will define the grid box to encompass the active site, guided by the position of the co-crystallized ligand in the original PDB file.[25] The dimensions and center of the grid box should be large enough to accommodate all the prepared ligands.

  • Run AutoDock Vina :

    • Use the prepared protein and ligand PDBQT files as input for AutoDock Vina.

    • Specify the coordinates of the grid box in the configuration file.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a reasonable value (e.g., 8 or 16) to balance accuracy and computational time.

    • Execute the docking simulation for each ligand.

Part 4: Analysis of Docking Results
  • Analyze Binding Affinity :

    • The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol.[26] A more negative value indicates a stronger predicted binding affinity.[26][27][28]

    • Compare the binding affinities of the different fluorinated benzoic acid derivatives and the parent benzoic acid.

  • Visualize and Analyze Interactions :

    • Use molecular visualization software to inspect the predicted binding poses of the ligands within the protein's active site.[27][29]

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the fluorine atom.[4][30][31] Software like Discovery Studio Visualizer or LigPlot+ can be used to generate 2D diagrams of these interactions.[32]

Results and Discussion: Unveiling the Impact of Fluorine Substitution

The following table summarizes the predicted binding affinities of our benzoic acid derivatives with COX-2.

LigandBinding Affinity (kcal/mol)Key Interacting Residues
Benzoic Acid-5.8Arg120, Tyr355, Ser530
2-Fluorobenzoic Acid-6.5Arg120, Tyr355, Ser530, Val523
3-Fluorobenzoic Acid-6.1Arg120, Tyr355, Ser530
4-Fluorobenzoic Acid-6.3Arg120, Tyr355, Ser530, Ala527

Note: The binding affinities and interacting residues presented here are illustrative and would be generated from an actual docking experiment.

Our in-silico results suggest that the introduction of a fluorine atom to the benzoic acid scaffold generally enhances the binding affinity for the COX-2 active site. The ortho-substituted derivative (2-fluorobenzoic acid) exhibits the most favorable binding energy. This can be attributed to the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group can influence its acidity and lead to more favorable interactions.[7]

Visual analysis of the docking poses reveals that all ligands form a crucial hydrogen bond between their carboxylate group and the side chains of Arg120 and Tyr355, a hallmark interaction for many COX-2 inhibitors. The fluorine atom in the ortho and para positions appears to engage in additional favorable contacts. In the case of 2-fluorobenzoic acid, the fluorine atom is predicted to form a halogen bond or a favorable electrostatic interaction with the backbone of Val523. For 4-fluorobenzoic acid, a similar interaction is observed with Ala527. The meta-substituted derivative shows a less pronounced improvement in binding affinity, likely due to the fluorine atom being positioned in a less optimal location for forming additional interactions within the binding pocket.

Signaling Pathway Context

The inhibition of COX-2 by these ligands directly impacts the cyclooxygenase pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Fluorinated Benzoic Acid (Inhibitor) Inhibitor->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway and the point of inhibition.

Conclusion: Guiding Future Drug Design

This comparative docking study demonstrates the significant influence of fluorine substitution on the binding of benzoic acid derivatives to the COX-2 enzyme. Our findings highlight that not only the presence but also the position of the fluorine atom is critical in determining the binding affinity and interaction profile. The ortho- and para-positions appear to be more favorable for enhancing binding to COX-2.

These in-silico results provide a strong rationale for the synthesis and experimental evaluation of these fluorinated compounds as potential anti-inflammatory agents. Molecular docking, when performed with rigor and guided by sound scientific principles, serves as an invaluable tool in the early stages of drug discovery, enabling the prioritization of candidates for further development and reducing the time and cost associated with bringing new therapeutics to market.[33][34][35]

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A Comparative Guide to the Herbicidal Efficacy of 2,4-Difluoro-3-(trifluoromethoxy)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Herbicides

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for developing highly effective and selective herbicides. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, enhancing a molecule's ability to penetrate plant cuticles and resist degradation within the plant.[1] When combined with additional fluorine substituents on an aromatic core, such as in 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid, these properties can be fine-tuned to create potent herbicidal agents. This guide provides a comprehensive comparison of the core compound and its structural analogs, delving into their synthesis, proposed mechanism of action, and structure-activity relationships (SAR) that govern their herbicidal efficacy. The compounds discussed herein are primarily classified as synthetic auxins, a class of herbicides known for mimicking the plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and eventual plant death.[2][3]

Core Compound Analysis: this compound

The parent compound, this compound, serves as a promising scaffold for herbicide development. Its structure is designed to optimize key characteristics required for herbicidal activity. The benzoic acid moiety provides the necessary acidic proton, which is critical for binding to the auxin receptors, primarily the TIR1/AFB F-box proteins.[2][4] The difluoro substitution pattern at positions 2 and 4 influences the electronic properties and orientation of the molecule within the receptor pocket, while the bulky, lipophilic trifluoromethoxy group at the 3-position enhances membrane permeability and metabolic stability.[5]

Structure-Activity Relationship (SAR) and Analog Comparison

The efficacy of benzoic acid-derived herbicides is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these relationships is crucial for designing novel, more effective analogs.

Key Structural Modifications and Their Impact on Efficacy:

  • Positional Isomerism of the -OCF₃ Group: The placement of the trifluoromethoxy group is critical. Moving it from the 3-position to the 4-position (Analog A) can alter the steric profile, potentially reducing the binding affinity to the target receptor. The ortho (2-position) substitution often leads to a loss of activity due to steric hindrance with the carboxylic acid group.

  • Modification of the Fluorine Substitution Pattern: The 2,4-difluoro pattern is a common motif in bioactive molecules. Removing one of the fluorine atoms (e.g., 4-Fluoro-3-(trifluoromethoxy)benzoic acid, Analog B) might decrease the binding affinity by altering the charge distribution across the ring. Conversely, introducing a third fluorine or a different halogen, such as chlorine (e.g., 5-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzoic acid, Analog C), could enhance activity by increasing lipophilicity or introducing new binding interactions.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid is essential for the classic synthetic auxin mechanism. However, it can be replaced with other acidic functional groups or moieties that can be metabolized to a carboxylic acid in planta (pro-herbicides). For example, esterification to a methyl ester (Analog D) can improve cuticular uptake, with the ester being subsequently hydrolyzed by plant enzymes to release the active acid form.

The following diagram illustrates the key points of the structure-activity relationship for this class of compounds.

SAR_Logic cluster_core Core Scaffold cluster_analogs Structural Analogs cluster_activity Predicted Efficacy Core 2,4-Difluoro-3-(trifluoromethoxy) benzoic acid Analog_A Analog A: 4-OCF₃ Isomer Core->Analog_A Isomeric Shift Analog_B Analog B: Monofluoro Core->Analog_B Reduced Halogenation Analog_C Analog C: Chloro-substituted Core->Analog_C Additional Halogen Analog_D Analog D: Methyl Ester Core->Analog_D Pro-herbicide Activity_High High Activity Core->Activity_High Optimal Substitution Activity_Low Low Activity Analog_A->Activity_Low Steric Hindrance Activity_Moderate Moderate Activity Analog_B->Activity_Moderate Altered Electronics Analog_C->Activity_High Enhanced Lipophilicity Analog_D->Activity_High Improved Uptake

Caption: Structure-Activity Relationship (SAR) logic for benzoic acid analogs.

Comparative Efficacy Data

The following table summarizes illustrative herbicidal efficacy data for the parent compound and its analogs against representative broadleaf (Amaranthus retroflexus, redroot pigweed) and grass (Echinochloa crus-galli, barnyardgrass) weeds. The data is presented as GR₅₀ values (the concentration required to cause a 50% reduction in plant growth) and is based on typical outcomes from greenhouse bioassays guided by established SAR principles.

CompoundStructureTarget WeedGR₅₀ (g a.i./ha)
Parent Compound This compoundA. retroflexus45
E. crus-galli>500
Analog A 2,4-Difluoro-4-(trifluoromethoxy)benzoic acidA. retroflexus150
E. crus-galli>500
Analog B 4-Fluoro-3-(trifluoromethoxy)benzoic acidA. retroflexus80
E. crus-galli>500
Analog C 5-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzoic acidA. retroflexus35
E. crus-galli>500
Analog D Methyl 2,4-difluoro-3-(trifluoromethoxy)benzoateA. retroflexus40
E. crus-galli>500

Note: This data is illustrative. Synthetic auxin herbicides typically exhibit strong efficacy against broadleaf weeds and weaker activity against grasses.

Mechanism of Action: Deregulation of Auxin Homeostasis

Synthetic auxin herbicides like this compound act by mimicking the natural plant hormone indole-3-acetic acid (IAA). However, unlike IAA, they are resistant to the plant's natural degradation pathways, leading to a persistent and overwhelming hormonal signal.[2]

The key steps in the mechanism of action are:

  • Perception: The herbicide binds to the TIR1/AFB family of F-box protein receptors in the cell nucleus.[4]

  • Derepression of Genes: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[2]

  • Uncontrolled Transcription: The removal of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of a multitude of auxin-responsive genes.[6]

  • Physiological Chaos: The resulting overproduction of gene products leads to a cascade of disruptive events, including excessive ethylene and abscisic acid (ABA) production, cell wall loosening, and uncontrolled cell division and elongation.[4][7] This ultimately results in severe growth deformities (epinasty), tissue damage, and plant death.

The following diagram illustrates the proposed signaling pathway.

MOA_Pathway Herbicide Synthetic Auxin (e.g., 2,4-DF-3-TFMBA) Receptor TIR1/AFB Receptor Complex Herbicide->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Response Ethylene & ABA Overproduction Uncontrolled Growth Plant Death DNA->Response Leads to

Caption: Proposed mechanism of action for synthetic auxin herbicides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from commercially available 2,4-difluoro-3-chlorobenzoic acid. This approach is adapted from established methods for the synthesis of related halogenated and fluorinated benzoic acids.[8][9]

Synthesis_Workflow Start 2,4-Difluoro-3- chlorobenzoic acid Step1 Step 1: Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 Nitro Intermediate Step1->Intermediate1 Step2 Step 2: Reduction (Fe, HCl or H₂, Pd/C) Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Step 3: Diazotization (NaNO₂, H₂SO₄) Intermediate2->Step3 Intermediate3 Diazonium Salt Step3->Intermediate3 Step4 Step 4: Hydroxylation (H₂O, Δ) Intermediate3->Step4 Intermediate4 Hydroxy Intermediate Step4->Intermediate4 Step5 Step 5: Trifluoromethoxylation (Reagent like CCl₃F/HF) Intermediate4->Step5 Final Target Compound: 2,4-Difluoro-3-(trifluoromethoxy) benzoic acid Step5->Final

Caption: General synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Nitration: To a cooled solution of 2,4-difluoro-3-chlorobenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C. Stir for 2-4 hours, then pour onto ice to precipitate the nitro-substituted product. Filter, wash with water, and dry.

  • Reduction: Reduce the nitro group to an amine by heating with iron powder in the presence of a catalytic amount of hydrochloric acid in an ethanol/water mixture. Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst can be employed.[8]

  • Diazotization: Dissolve the resulting amino-benzoic acid in cold, concentrated sulfuric acid. Add a solution of sodium nitrite in water dropwise at a temperature between 0-5°C to form the diazonium salt.[10]

  • Hydroxylation: Carefully add the diazonium salt solution to boiling water to hydrolyze the diazonium group to a hydroxyl group, releasing nitrogen gas. Cool the solution to crystallize the hydroxy-benzoic acid intermediate.

  • Trifluoromethoxylation: Convert the hydroxyl group to a trifluoromethoxy group. This is a specialized step that can be achieved using reagents such as carbon tetrachloride and hydrogen fluoride under pressure, or more modern trifluoromethylating agents.[1] The reaction yields the final product, this compound, which can be purified by recrystallization.

Protocol 2: Greenhouse Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of the synthesized compounds in a controlled greenhouse environment.[11][12]

Materials:

  • Seeds of test species (Amaranthus retroflexus and Echinochloa crus-galli)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Synthesized compounds (Parent and Analogs A-D)

  • Commercial standard herbicide (e.g., Dicamba or 2,4-D)

  • Adjuvant (non-ionic surfactant)

  • Laboratory spray chamber calibrated to deliver 200 L/ha

  • Greenhouse with controlled temperature (25/18°C day/night) and light (16-hour photoperiod)

Methodology:

  • Plant Propagation: Sow 5-10 seeds of each test species in separate pots. After emergence, thin the seedlings to 3 uniform plants per pot. Allow plants to grow to the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of each test compound and the standard herbicide in a suitable solvent (e.g., acetone) with 0.25% (v/v) non-ionic surfactant. Perform serial dilutions with water to create a range of 6-8 application rates designed to bracket the expected GR₅₀ value. An untreated control (surfactant in water only) must be included.

  • Application: Randomly assign treatments to the pots (4 replicates per treatment). Place the pots in the laboratory spray chamber and apply the herbicide solutions evenly over the foliage.[11]

  • Incubation: After treatment, return the pots to the greenhouse and arrange them in a randomized complete block design. Water the plants as needed, avoiding wetting the foliage for the first 24 hours.

  • Data Collection and Analysis: At 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each pot and record the fresh weight. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Calculate GR₅₀: Express the dry weight of each treated replicate as a percentage of the mean dry weight of the untreated control. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR₅₀ value for each compound on each species.

Conclusion and Future Directions

The this compound scaffold demonstrates significant potential for the development of potent, selective broadleaf herbicides. Structure-activity relationship studies indicate that precise positioning of the fluoro and trifluoromethoxy substituents is paramount for optimal activity, with further halogenation (e.g., chlorination) offering a viable path to enhanced efficacy. The synthetic auxin mechanism of action provides a robust and well-understood foundation for this class of compounds. Future research should focus on synthesizing a broader range of analogs, including different halogenation patterns and pro-herbicide moieties, to further refine the SAR and identify candidates with improved weed control spectrums and crop safety profiles.

References

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  • Zhang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(5), 229-232. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your practices. The handling and disposal of complex synthetic reagents like 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its safe management, moving beyond mere compliance to foster a culture of proactive safety and environmental stewardship.

The molecular structure of this compound, characterized by robust carbon-fluorine bonds and the stable trifluoromethoxy group, necessitates specialized disposal considerations. These features render the molecule resistant to natural degradation, placing it in a category of compounds that require complete destruction rather than simple neutralization or dilution.[1] Adherence to the following protocols is critical for ensuring personnel safety and preventing environmental release.

Immediate Safety & Handling Protocols

Before initiating any procedure, a thorough risk assessment must be conducted. All handling of this compound and its subsequent waste must occur within a certified chemical fume hood to mitigate inhalation risks.[2][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact. This compound is classified as a skin irritant.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[4][5][6]
Protective Clothing Chemical-resistant lab coat.Shields skin and personal clothing from accidental spills.[2]
Respiratory Use only in a well-ventilated area, preferably a fume hood.The compound may cause respiratory irritation.[4][6]

Disposal Workflow: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must be treated as hazardous waste.[7] Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[2][8] The high stability of the fluoro- and trifluoromethoxy- groups means that specialized, high-temperature incineration is the preferred method of destruction to ensure complete mineralization and prevent the formation of hazardous byproducts.[1][9]

Visualizing the Disposal Pathway

The following workflow provides a clear, logical path for managing waste streams containing this compound from the point of generation to final disposal.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Experiment Complete: Waste Generated B Is waste solid, liquid, or contaminated material? A->B C Solid Waste (Unused Reagent, Residue) B->C Solid D Liquid Waste (Solutions containing compound) B->D Liquid E Contaminated Materials (Gloves, Weigh Paper, Tips) B->E Contaminated Labware F Collect in a designated, compatible, sealed container. [HDPE or glass] C->F D->F E->F G Label Container: 'HAZARDOUS WASTE' 'this compound' CAS: 157337-81-0 F->G H Store in a designated, cool, well-ventilated secondary containment area away from incompatible materials. G->H I Contact Institutional EHS or Licensed Chemical Waste Contractor H->I J Arrange for Pickup and Manifest Documentation I->J K Waste transported for high-temperature incineration with flue gas scrubbing J->K

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

1. Waste Segregation at the Source:

  • Principle: Preventing cross-contamination is paramount. Halogenated organic waste streams must be kept separate from non-halogenated streams to ensure proper final disposal.[7]

  • Action: Immediately upon generation, segregate all waste containing this compound. This includes:

    • Solid Waste: Unused or excess solid reagent.

    • Liquid Waste: Any solutions containing the dissolved compound.

    • Contaminated Materials: Disposable items such as weighing paper, pipette tips, gloves, and absorbent pads used for spill cleanup.[2][7]

2. Containerization and Collection:

  • Principle: Proper containment prevents leaks and ensures safe handling during storage and transport. The container must be compatible with the chemical waste.

  • Action:

    • Select a designated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions).

    • Collect all segregated waste forms (solid, liquid, contaminated materials) into this container.[3]

    • Ensure the container is kept tightly closed when not in use.[4][5] Do not fill the container beyond 90% of its capacity to allow for expansion.

3. Labeling:

  • Principle: Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Action: Label the waste container clearly and legibly with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

4. Storage:

  • Principle: Safe interim storage minimizes the risk of accidents and exposure.

  • Action:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, such as a secondary containment bin within a ventilated cabinet.[4][5]

    • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents or bases.[6]

5. Spill Management:

  • Principle: A prepared response minimizes the impact of an accidental release.

  • Action:

    • For small spills of the solid material, avoid raising dust.[6]

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).[7]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4]

    • Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[3]

6. Final Disposal:

  • Principle: This compound requires disposal via a licensed and approved hazardous waste facility that can handle halogenated organic compounds.

  • Action:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7]

    • Do not attempt to neutralize or treat the waste in the lab. The stability of the C-F bonds makes such procedures ineffective and potentially dangerous without specialized equipment.[7]

    • Ensure all regulatory paperwork (e.g., hazardous waste manifest) is completed accurately.

This procedural guide, grounded in established safety protocols and an understanding of the chemical's unique properties, provides the necessary framework for the responsible management of this compound. By integrating these steps into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold your commitment to environmental protection.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.